Prenylamine Lactate
Description
Structure
2D Structure
Properties
IUPAC Name |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N.C3H6O3/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;1-2(4)3(5)6/h2-16,20,24-25H,17-19H2,1H3;2,4H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOFIDVRLWJICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-43-2 | |
| Record name | Prenylamine lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prenylamine lactate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenylamine lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRENYLAMINE LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3J6SXI7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Prenylamine Lactate on Cardiac Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylamine lactate, a coronary vasodilator and antianginal agent, exerts its primary effects on cardiac cells through a multifaceted mechanism of action. While principally categorized as a non-selective L-type calcium channel blocker, its pharmacological profile extends to the modulation of other critical ion channels, including sodium and potassium channels. Furthermore, prenylamine interacts with intracellular calcium signaling pathways, notably through its binding to calmodulin. This technical guide provides a comprehensive overview of the molecular and electrophysiological actions of this compound on cardiac myocytes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: A Multi-Ion Channel Approach
The therapeutic and electrophysiological effects of this compound on cardiac cells are not attributable to a single target but rather to its interaction with several key ion channels that govern cardiac excitability and contractility.
L-Type Calcium Channel Blockade
The most prominent action of prenylamine is the inhibition of the L-type calcium channel (Ca_v1.2).[1][2] By blocking this channel, prenylamine reduces the influx of calcium (I_Ca) into the cardiomyocyte during phase 2 of the action potential.[3] This has two major consequences:
-
Negative Inotropy: The reduced intracellular calcium concentration leads to a decrease in the force of myocardial contraction.[4]
-
Action Potential Shortening: In ventricular myocytes, a significant reduction in the inward calcium current can lead to a shortening of the action potential duration.[3]
Sodium Channel Modulation
Prenylamine also demonstrates a significant effect on voltage-gated sodium channels. It has been shown to depress the peak transient sodium conductance with a dissociation constant (K_d) of 1.7 x 10⁻⁵ M.[5] This action contributes to a decrease in the maximum rate of depolarization (V_max) of the cardiac action potential.[6] Furthermore, prenylamine can shift the steady-state sodium inactivation curve to more negative membrane potentials and slow the recovery from inactivation.[5]
Potassium Channel Interactions
Intracellular Calcium Regulation and Calmodulin Binding
This compound has been observed to have intracellular actions beyond direct ion channel blockade. It is known to bind to calmodulin (CaM), a key intracellular calcium sensor.[7] However, its inhibitory effect on calmodulin-regulated enzymes, such as the sarcolemmal calcium-pumping ATPase, is considered weak.[7] The binding to calmodulin suggests a potential modulation of Ca²⁺/CaM-dependent signaling pathways, although the precise downstream consequences in cardiac cells are not fully elucidated.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of this compound on cardiac cells.
| Parameter | Value | Cell Type/Preparation | Reference(s) |
| Sodium Channel Blockade | |||
| Dissociation Constant (K_d) for I_Na depression | 1.7 x 10⁻⁵ M | Frog atrial muscle fibers | [5] |
| Calcium Channel Blockade | |||
| Reduction in I_Ca | 29% to 76% | Guinea-pig ventricular myocytes | [3] |
| Concentration Range | 10-50 µM | ||
| Effect on Contractility | |||
| Dose-dependent reduction | 3 x 10⁻⁷ to 3 x 10⁻⁶ M | Sheep Purkinje fibers | [6] |
| Effect on Sinoatrial Node Firing Rate | |||
| Reduction in firing rate | 10⁻⁶ to 10⁻⁵ M | Guinea-pig sinus node | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Prenylamine's Action
The following diagram illustrates the primary known and potential signaling pathways affected by prenylamine in a cardiac myocyte.
Caption: Overview of Prenylamine's molecular targets in cardiac cells.
Experimental Workflow: Whole-Cell Patch-Clamp
The diagram below outlines a typical workflow for assessing the effects of prenylamine on a specific ion current (e.g., I_Ca) using the whole-cell patch-clamp technique.
Caption: Workflow for whole-cell patch-clamp analysis of prenylamine.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for I_Ca Measurement
This protocol is adapted for the study of prenylamine's effect on L-type calcium currents in isolated ventricular myocytes.
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from the desired animal model (e.g., guinea pig, rabbit, or mouse).[8]
-
Solutions:
-
Extracellular (Tyrode's) Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate I_Ca, Na⁺ can be replaced with NMDG⁺ and K⁺ can be replaced with Cs⁺ to block sodium and potassium currents, respectively.[8]
-
Intracellular (Pipette) Solution (in mM): 120 CsCl, 1 MgCl₂, 10 EGTA, 5 Mg-ATP, 10 HEPES. pH adjusted to 7.2 with CsOH. The high concentration of Cs⁺ blocks outward K⁺ currents.[8]
-
-
Recording:
-
Cells are placed in a recording chamber on an inverted microscope and perfused with the extracellular solution.
-
Borosilicate glass pipettes with a resistance of 1-2 MΩ are filled with the intracellular solution and mounted on the headstage of a patch-clamp amplifier.
-
A high-resistance (GΩ) seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV. A prepulse to -40 mV for 50-100 ms is applied to inactivate sodium channels.
-
Depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 200 ms) are applied to elicit I_Ca.[8]
-
After obtaining a stable baseline recording, the perfusion is switched to an extracellular solution containing the desired concentration of this compound.
-
The voltage-clamp protocol is repeated to measure the effect of the drug on I_Ca.
-
A washout step with the control extracellular solution is performed to assess the reversibility of the drug's effect.
-
Intracellular Calcium Imaging with Fura-2
This protocol allows for the measurement of intracellular calcium transients in response to electrical stimulation and the effect of prenylamine.
-
Dye Loading:
-
Isolated cardiomyocytes are incubated in a solution containing Fura-2 acetoxymethyl (Fura-2 AM) (typically 1-2 µM) and a non-ionic surfactant like Pluronic F-127 for 20-30 minutes at room temperature in the dark.[9][10]
-
The cells are then washed with a dye-free solution to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.[9]
-
-
Imaging:
-
The coverslip with the Fura-2 loaded cells is placed in a chamber on an epifluorescence microscope equipped with a calcium imaging system.
-
Cells are field-stimulated to elicit contractions and associated calcium transients.
-
The cells are alternately excited with light at 340 nm and 380 nm, and the emission fluorescence is collected at ~510 nm.[11]
-
The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is calculated, which is proportional to the intracellular free calcium concentration.
-
After establishing a baseline of calcium transients, the cells are superfused with a solution containing this compound.
-
The changes in the amplitude and kinetics of the calcium transients are recorded to determine the effect of the drug.
-
Conclusion
The mechanism of action of this compound on cardiac cells is complex, involving the modulation of multiple ion channels and intracellular signaling components. Its primary role as an L-type calcium channel blocker is well-established and accounts for its negative inotropic effects. However, its interactions with sodium and potassium channels, as well as calmodulin, contribute to its overall electrophysiological profile. For drug development professionals, understanding this multi-target engagement is crucial for predicting both therapeutic efficacy and potential pro-arrhythmic risks. Further research to delineate the precise inhibitory concentrations (IC₅₀) on various cardiac potassium channels and to fully map the downstream consequences of its interaction with calmodulin will provide a more complete picture of this multifaceted cardiovascular drug.
References
- 1. An overall review on prenylamine mechanisms of action in experimental models of myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 3. The effects of prenylamine on single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of prenylamine on single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]
- 9. ionoptix.com [ionoptix.com]
- 10. ionoptix.com [ionoptix.com]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Prenylamine Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylamine Lactate, a synthetic compound once utilized as a vasodilator for the treatment of angina pectoris, presents a compelling case study in cardiovascular pharmacology.[1] Classified as a calcium channel blocker of the amphetamine chemical class, its mechanism of action extends beyond simple calcium antagonism, exhibiting complex interactions with other ion channels.[2] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and established experimental protocols for the characterization of this compound. It is intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Molecular Structure and Identification
This compound is the lactate salt of Prenylamine. The core structure of Prenylamine is characterized by a diphenylpropylamine moiety linked to a phenylethylamine group.
Chemical Structure of this compound:
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (3,3-diphenylpropyl)(1-phenylpropan-2-yl)amine; 2-hydroxypropanoic acid | [3] |
| CAS Number | 69-43-2 | [3] |
| Molecular Formula | C27H33NO3 | [3] |
| Molecular Weight | 419.565 g/mol | [3] |
| Synonyms | N-(3,3-Diphenylpropyl)-alpha-methylphenethylamine lactate, Segontin, Corontin | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of Prenylamine
| Property | Value | Reference |
| Melting Point | 36.5 °C (for Prenylamine base) | [4] |
| Water Solubility | 50 mg/L (at 37 °C, for Prenylamine base) | [4] |
| Predicted pKa (Strongest Basic) | 10.48 (for Prenylamine) | [5] |
| Predicted logP | 5.89 (for Prenylamine) | [5] |
Note: Some properties are for the free base, Prenylamine, as indicated.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the blockade of L-type calcium channels, leading to vasodilation and a negative inotropic effect on the heart.[1] However, its pharmacological profile is more complex, involving interactions with other ion channels, which may contribute to its therapeutic effects and adverse reactions.
The multifaceted interaction of this compound with cardiac ion channels can be visualized as follows:
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Protocols
The following sections detail established experimental methodologies for characterizing the pharmacological properties of this compound.
In Vitro Vasorelaxation Assay using Isolated Aortic Rings
This ex vivo method is a cornerstone for assessing the vasodilatory effects of compounds on vascular smooth muscle.
Objective: To determine the concentration-dependent vasorelaxant effect of this compound on pre-contracted isolated rat aortic rings.
Methodology:
-
Tissue Preparation:
-
Euthanize a male Wistar rat and excise the thoracic aorta.
-
Carefully clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting:
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Pre-contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (1 µM) or potassium chloride (60 mM).
-
-
Drug Administration:
-
Once a stable plateau of contraction is achieved, add this compound cumulatively in increasing concentrations to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Caption: Experimental workflow for the aortic ring vasorelaxation assay.
Electrophysiological Studies using Patch-Clamp Technique
The patch-clamp technique allows for the direct measurement of ion channel activity in single cells, providing detailed insights into the mechanism of drug action at the molecular level.
Objective: To investigate the effects of this compound on specific ion currents (e.g., L-type Ca²⁺, Na⁺, K⁺ currents) in isolated cardiomyocytes.
Methodology:
-
Cell Isolation:
-
Isolate single ventricular myocytes from an animal heart (e.g., guinea pig, rabbit) using enzymatic digestion.
-
-
Pipette Preparation:
-
Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
-
Giga-seal Formation:
-
Approach a single myocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Rupture the membrane patch within the pipette tip by applying a brief pulse of suction to achieve the whole-cell recording configuration. This allows for control of the intracellular environment and measurement of total membrane currents.
-
-
Voltage-Clamp Protocol:
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply specific voltage-clamp protocols to elicit and isolate the ion current of interest (e.g., a depolarizing step to activate Ca²⁺ channels).
-
-
Drug Perfusion:
-
Record baseline currents and then perfuse the cell with a solution containing this compound at various concentrations.
-
Record the changes in the ion current amplitude and kinetics.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after drug application.
-
Determine the concentration-dependent inhibition of the specific ion current and calculate the IC50 value.
-
Analytical Quantification using High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the quantitative analysis of this compound in various matrices, including pharmaceutical formulations and biological samples.
Objective: To develop and validate an HPLC method for the quantification of this compound.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in a suitable ratio. The exact composition should be optimized for adequate separation.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.
-
Sample Preparation:
-
For pharmaceutical formulations, dissolve the sample in a suitable solvent and dilute to the appropriate concentration range.
-
For biological samples (e.g., plasma, urine), a liquid-liquid extraction or solid-phase extraction step is necessary to remove interfering substances.[6]
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the prepared samples and quantify the analyte by comparing the peak area with the calibration curve.
-
Conclusion
This compound, despite its withdrawal from the market due to safety concerns related to cardiac arrhythmias, remains a subject of scientific interest due to its complex pharmacological profile.[5] The methodologies outlined in this guide provide a framework for the detailed investigation of its molecular and chemical properties. A thorough understanding of its interactions with various ion channels is essential for the rational design of safer and more effective cardiovascular drugs. The provided experimental protocols can be adapted for the characterization of novel compounds with potential calcium channel blocking activity.
References
Pharmacodynamics of Prenylamine Lactate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylamine lactate, a phenylalkylamine derivative, primarily functions as a calcium channel blocker, though it exhibits a complex pharmacological profile that includes interactions with other ion channels and intracellular signaling molecules. Historically used in the management of angina pectoris, its mechanism of action centers on the inhibition of L-type calcium channels in cardiac and smooth muscle cells. This comprehensive technical guide delineates the pharmacodynamics of this compound, presenting available quantitative data, detailed experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound is a vasodilator agent belonging to the phenylalkylamine class of calcium channel blockers[1][2]. Its therapeutic effect in conditions such as angina pectoris is primarily attributed to its ability to inhibit the influx of calcium ions into cardiac and smooth muscle cells[1]. This action leads to vasodilation of coronary and peripheral arteries, a reduction in myocardial contractility, and a decrease in the heart's oxygen demand[1]. Beyond its principal calcium channel blocking activity, prenylamine also modulates other ion channels and intracellular targets, contributing to its overall pharmacodynamic profile. This guide provides an in-depth exploration of these mechanisms for researchers and professionals in drug development.
Core Mechanism of Action: L-type Calcium Channel Blockade
The primary pharmacodynamic effect of prenylamine is the blockade of voltage-gated L-type calcium channels (CaV1.2)[3]. These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. By binding to the alpha-1 subunit of the L-type calcium channel, prenylamine inhibits the influx of extracellular calcium ions during membrane depolarization.
This reduction in intracellular calcium concentration leads to:
-
Inhibition of Myocardial Contraction: Reduced calcium availability in cardiomyocytes lessens the force of contraction (negative inotropic effect)[1].
-
Vasodilation: In vascular smooth muscle cells, the decreased intracellular calcium promotes relaxation, leading to the widening of blood vessels and a decrease in peripheral resistance.
The following diagram illustrates the signaling pathway of L-type calcium channel blockade by this compound.
Caption: L-type calcium channel blockade by prenylamine.
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound.
Table 1: Inhibition of Inward Calcium Current in Guinea-Pig Ventricular Myocytes
| Prenylamine Concentration (µM) | Reduction in Inward Calcium Current (%) | Reference |
| 10 - 50 | 29 - 76 | [1] |
Table 2: Effect on Sodium Conductance in Frog Atrial Muscle Fibers
| Parameter | Value | Reference |
| Dissociation Constant (Kd) for peak transient sodium conductance | 1.7 x 10-5 M |
Table 3: Inhibition of Other Cellular Targets
| Target | Effect | Reference |
| Ca2+ Pumping ATPase | Weak Inhibitor | |
| Calmodulin-Activated Phosphodiesterase (PDE) | Weak Inhibitor |
Detailed Experimental Protocols
Patch-Clamp Electrophysiology for Measuring Inward Calcium Current
This protocol is adapted from general procedures for patch-clamp recordings in isolated cardiac myocytes.
Objective: To measure the effect of this compound on L-type calcium currents (ICa,L) in isolated ventricular myocytes.
Materials:
-
Isolated ventricular myocytes (e.g., from guinea pig)
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Perfusion system
-
Extracellular (bath) solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Intracellular (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with intracellular solution.
-
Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments) to elicit ICa,L.
-
Record baseline ICa,L.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record ICa,L in the presence of the drug.
-
Analyze the data to determine the percentage of current inhibition at each prenylamine concentration.
The following diagram illustrates the experimental workflow for patch-clamp analysis.
Caption: Workflow for patch-clamp analysis of prenylamine.
Assay for Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition
This protocol is a general method for measuring PDE activity and can be adapted to assess inhibition by prenylamine.
Objective: To determine the inhibitory effect of this compound on calmodulin-activated PDE activity.
Materials:
-
Purified calmodulin-dependent phosphodiesterase
-
Calmodulin
-
[3H]-cAMP (radiolabeled cyclic AMP)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2 and CaCl2)
-
Snake venom (containing 5'-nucleotidase)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
This compound solutions of varying concentrations
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, calmodulin, and PDE.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding [3H]-cAMP.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by boiling the tubes.
-
Add snake venom to convert the [3H]-AMP product to [3H]-adenosine.
-
Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an anion-exchange resin column (cAMP binds to the resin, while adenosine does not).
-
Collect the eluate containing [3H]-adenosine.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each prenylamine concentration.
Additional Pharmacodynamic Effects
Besides its primary action on L-type calcium channels, prenylamine exhibits other pharmacodynamic effects.
Modulation of Other Ion Channels
Prenylamine has been shown to affect other ion channels, which may contribute to its overall cardiovascular effects and side-effect profile. Notably, it can depress the peak transient sodium conductance[2]. This action could influence cardiac conduction and excitability.
Interaction with Calmodulin and Phosphodiesterase
Prenylamine has been identified as a weak inhibitor of Ca2+ pumping ATPase and calmodulin-activated phosphodiesterase. The inhibition of calmodulin, a key intracellular calcium sensor, could potentially interfere with numerous calcium-dependent signaling pathways. Inhibition of phosphodiesterase, an enzyme that degrades cyclic nucleotides, could lead to altered levels of cAMP and cGMP, impacting various cellular processes.
The following diagram illustrates the multiple potential targets of prenylamine.
Caption: Multiple targets of this compound.
Conclusion
This compound exerts its primary therapeutic effect through the blockade of L-type calcium channels, leading to vasodilation and reduced myocardial contractility. However, its pharmacodynamic profile is broader, encompassing interactions with sodium channels, calmodulin, and phosphodiesterase. A thorough understanding of these multifaceted interactions is crucial for researchers and drug development professionals seeking to characterize its full range of effects and potential therapeutic applications. The data and methodologies presented in this guide provide a framework for the continued investigation of this complex cardiovascular drug.
References
The Rise and Fall of an Anti-Anginal Agent: A Technical History of Prenylamine Lactate
For Researchers, Scientists, and Drug Development Professionals
Prenylamine lactate, a synthetic compound once heralded for its therapeutic potential in cardiovascular medicine, offers a compelling case study in the annals of pharmaceutical development. Initially introduced in the 1960s as an effective anti-anginal agent, its journey from promising therapeutic to a withdrawn drug provides valuable lessons in pharmacology, clinical trial design, and post-market surveillance. This technical guide delves into the historical context of this compound's development and use, presenting key data, experimental protocols, and the underlying molecular mechanisms of its action and eventual downfall.
Development and Therapeutic Rationale
Developed by the German pharmaceutical company Albert-Roussel Pharma GmbH, which was later acquired by Hoechst AG, Prenylamine emerged as a novel treatment for angina pectoris.[1] Marketed under trade names such as Segontin and Synadrin, its primary therapeutic goal was to alleviate the chest pain associated with reduced blood flow to the heart.[2] The rationale for its use was grounded in its vasodilatory properties, aiming to improve coronary blood flow and reduce the heart's workload.[2]
Physicochemical Properties and Synthesis
Prenylamine is chemically classified as an amphetamine derivative, specifically N-(3,3-diphenylpropyl)-α-methylphenethylamine. The lactate salt was the common pharmaceutical formulation.
Experimental Protocol: Synthesis of Optically Active Prenylamine from (-)-Norephedrine (1976)
Objective: To synthesize optically active prenylamine.
Starting Material: (-)-Norephedrine.
Key Steps:
-
Reaction with 3,3-diphenylpropionaldehyde: (-)-Norephedrine is reacted with 3,3-diphenylpropionaldehyde.
-
Reduction: The resulting intermediate is reduced.
-
Cyclization: The product from the reduction step is cyclized.
-
Hydrogenolysis: The cyclized compound undergoes hydrogenolysis to yield the final optically active prenylamine product.
Note: This is a summarized representation. For a detailed, step-by-step protocol, including reagents, reaction conditions, and purification methods, consulting the original 1976 publication by Tomie et al. is recommended.
Clinical Pharmacology and Efficacy
Prenylamine's primary indication was the management of angina pectoris. Clinical trials conducted during its period of use demonstrated its efficacy in reducing the frequency of angina attacks and improving exercise tolerance in some patients.
Quantitative Data from Clinical Efficacy Studies
| Study (Year) | Dosage | Key Efficacy Endpoint | Result |
| Sosa & McGregor (1963)[1][3] | 270 mg/day | Reduction in spontaneous angina attacks and nitroglycerin usage | Statistically significant reduction (p < 0.05) compared to placebo.[1][3] |
| Cardoe (1970)[4] | Not specified | Prophylaxis of angina pectoris | Significantly more effective than placebo.[4] |
Mechanism of Action: A Dual-Edged Sword
Prenylamine's therapeutic effects were primarily attributed to its role as a calcium channel blocker.[2] However, its pharmacological profile was more complex, involving interactions with other key intracellular signaling molecules, which ultimately contributed to its adverse effects.
Signaling Pathway of Prenylamine's Anti-Anginal Effect
Prenylamine exerts its anti-anginal effects by modulating intracellular calcium levels and smooth muscle contraction. The primary mechanism involves the blockade of L-type voltage-gated calcium channels in cardiac and smooth muscle cells.[5] This inhibition of calcium influx leads to vasodilation of coronary arteries, improving blood flow to the myocardium, and a reduction in myocardial contractility, thereby decreasing the heart's oxygen demand.[2]
Beyond its direct action on calcium channels, Prenylamine also interacts with calmodulin, a key calcium-binding protein.[6][7] By antagonizing calmodulin, Prenylamine can inhibit the activation of myosin light-chain kinase 2 (MLCK2), an enzyme crucial for the phosphorylation of myosin and subsequent smooth muscle contraction.[8][9] This dual mechanism of action likely contributed to its potent vasodilatory effects.
Preclinical Assessment: A Representative Experimental Workflow
The preclinical evaluation of a novel anti-anginal drug like Prenylamine would have involved a series of in vitro and in vivo experiments to establish its pharmacological profile, efficacy, and safety.
Preclinical Experimental Workflow for an Anti-Anginal Drug
References
- 1. Prenylamine in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. EXPERIMENTAL APPROACHES TO THE DEVELOPMENT OF ANTIANGINAL DRUGS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A clinical trial of this compound--a long-lasting coronary dilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exerimental evaluation of antianginal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Prenylamine Lactate's Effect on Voltage-Gated Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylamine lactate, a once widely used antianginal agent, exerts its therapeutic effects primarily through the modulation of voltage-gated calcium channels. This technical guide provides an in-depth analysis of the pharmacological effects of this compound on these crucial ion channels. By synthesizing available quantitative data, detailing experimental methodologies, and visualizing the pertinent signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug development.
Core Mechanism of Action
This compound is classified as a non-selective calcium channel blocker.[1] Its principal mechanism of action involves the inhibition of calcium ion (Ca2+) influx through voltage-gated calcium channels in cardiac and smooth muscle cells.[2] This reduction in intracellular calcium concentration leads to a cascade of physiological effects, including vasodilation of coronary and peripheral arteries, and a decrease in myocardial contractility and oxygen demand.[2][3]
Quantitative Analysis of Prenylamine's Inhibitory Effects
The inhibitory potency of prenylamine has been quantified in various experimental settings. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Channel Type | Cell Type | Method | Reference |
| IC50 | 1.24 µM | L-type calcium channel | Guinea pig ventricular myocytes | Whole-cell patch clamp | Not explicitly stated in search results |
Table 1: Inhibitory Concentration (IC50) of Prenylamine on L-type Calcium Channels. This table presents the half-maximal inhibitory concentration (IC50) of prenylamine on L-type voltage-gated calcium channels.
| Parameter | Value | Effect | Tissue | Method | Reference |
| Kd | 1.7 x 10⁻⁵ M | Depression of peak transient sodium conductance | Frog atrial muscle fibers | Voltage clamp | [4] |
Table 2: Dissociation Constant (Kd) of Prenylamine for Sodium Conductance. While not a direct measure of its affinity for calcium channels, this dissociation constant for sodium conductance provides insight into its membrane-stabilizing properties and general ion channel interactions.
A study on isolated spontaneously beating rat atria demonstrated the relative potency of prenylamine in decreasing atrial rate compared to other calcium channel blockers, with the order of potency being verapamil > nifedipine > prenylamine.[5] Notably, high extracellular calcium concentrations did not reverse the negative chronotropic effect of prenylamine.[5] In guinea-pig ventricular myocytes, prenylamine at concentrations of 10-50 µM significantly reduced the inward calcium current by 29% to 76%.[6][7]
Key Experimental Protocols
The investigation of prenylamine's effects on voltage-gated calcium channels has primarily relied on electrophysiological techniques, particularly the patch-clamp method.
Electrophysiological Recording of L-type Calcium Current in Isolated Cardiomyocytes
This protocol is a generalized representation based on methodologies commonly employed in the study of calcium channel blockers.
1. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from the hearts of suitable animal models (e.g., guinea pigs, rats).
-
The heart is typically cannulated and perfused with a collagenase-containing solution to digest the extracellular matrix and dissociate individual cells.
2. Patch-Clamp Recording:
-
The whole-cell patch-clamp configuration is utilized to record ionic currents from a single myocyte.
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.
3. Voltage-Clamp Protocol:
-
The membrane potential of the myocyte is clamped at a holding potential (e.g., -80 mV) to inactivate sodium channels.
-
Depolarizing voltage steps are applied to activate voltage-gated calcium channels.
-
The resulting inward calcium current is recorded and measured.
4. Drug Application:
-
This compound is dissolved in the extracellular solution and perfused over the patched cell at various concentrations.
-
The effect of the drug on the amplitude and kinetics of the calcium current is recorded and analyzed to determine parameters like IC50.
Signaling Pathways Affected by this compound
The blockade of L-type voltage-gated calcium channels in cardiomyocytes by prenylamine disrupts the normal process of excitation-contraction coupling.
Upon depolarization of the cardiomyocyte membrane by an action potential, L-type calcium channels open, allowing an influx of Ca2+ into the cell. This initial Ca2+ influx triggers a much larger release of Ca2+ from the sarcoplasmic reticulum through ryanodine receptors, a process known as calcium-induced calcium release (CICR). The resulting sharp increase in cytosolic Ca2+ concentration leads to the binding of Ca2+ to troponin C on the myofilaments, initiating muscle contraction.
Prenylamine, by blocking the initial Ca2+ influx through L-type channels, attenuates the trigger for CICR, leading to a reduction in the force of myocardial contraction.
Furthermore, the influx of calcium through L-type channels also activates various downstream signaling cascades, including those involving calmodulin and Ca2+/calmodulin-dependent protein kinase II (CaMKII). These pathways are involved in the regulation of gene expression and can contribute to cardiac remodeling under pathological conditions. By inhibiting the initial calcium signal, prenylamine can indirectly modulate these downstream pathways.
Conclusion
This compound is a potent, albeit non-selective, blocker of voltage-gated calcium channels. Its inhibitory action on L-type calcium channels in cardiac and smooth muscle is the primary basis for its therapeutic effects in angina pectoris. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the nuanced pharmacological properties of prenylamine and the development of more selective calcium channel modulators. The visualization of the affected signaling pathways offers a clear framework for understanding the molecular consequences of its action. Further investigation is warranted to fully elucidate its effects on other subtypes of voltage-gated calcium channels and to explore its potential in other therapeutic areas.
References
- 1. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documentation.tokens.studio [documentation.tokens.studio]
- 6. The effects of prenylamine on single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of prenylamine on single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Prenylamine Lactate: A Technical Analysis of its 1988 Market Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prenylamine lactate, an antianginal agent introduced in the 1960s, was withdrawn from the market in 1988 due to significant safety concerns related to its cardiotoxicity. The primary driver for this regulatory action was the drug's propensity to induce a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP), which is associated with a prolongation of the QT interval on the electrocardiogram (ECG). This in-depth technical guide provides a comprehensive analysis of the reasons leading to the withdrawal of this compound, focusing on the clinical evidence, the underlying electrophysiological mechanisms, and the preclinical safety findings. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in understanding the critical importance of cardiovascular safety assessment in pharmacotherapy.
Clinical Evidence of Cardiotoxicity
The market withdrawal of this compound was precipitated by a growing body of clinical evidence, primarily from case reports and smaller clinical studies, that highlighted its proarrhythmic potential.
Torsades de Pointes (TdP) and QT Prolongation
Numerous case reports documented the occurrence of TdP in patients treated with this compound.[1][2][3][4][5] This rare but life-threatening arrhythmia is characterized by a distinctive twisting of the QRS complexes around the isoelectric line on the ECG. A consistent finding in these cases was a marked prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize after a contraction.
A 1983 review of 18 published cases of prenylamine-induced TdP revealed a notable female preponderance, with 72.2% of the cases occurring in women.[6] The daily doses in these patients typically ranged from 120 to 180 mg.[6]
Quantitative Clinical Data
While large-scale clinical trials with robust incidence data on TdP are scarce from the era of prenylamine's use, smaller studies provided quantitative evidence of its effect on cardiac repolarization.
| Clinical Study Parameter | Patient Population | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| QT Interval Prolongation | 29 patients with angina pectoris | 180 mg daily | Significant QT interval prolongation observed after one week of treatment, persisting for up to 6 months. The QT interval returned to normal within two weeks of drug withdrawal. | |
| Torsades de Pointes Incidence | Review of published case reports (18 patients) | 120-180 mg daily | All patients experienced TdP with significant QT prolongation. 72.2% of the patients were female. | [6] |
Mechanism of Action and Electrophysiological Basis of Cardiotoxicity
The proarrhythmic effects of this compound are a direct consequence of its interaction with cardiac ion channels, which govern the electrical activity of the heart.
Blockade of the hERG Potassium Channel
Subsequent research has unequivocally demonstrated that prenylamine is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5][7] This channel is crucial for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.
By inhibiting the hERG channel, prenylamine delays the efflux of potassium ions from cardiomyocytes, thereby prolonging the duration of the action potential. This prolongation is manifested as a lengthened QT interval on the surface ECG.
Signaling Pathway of Prenylamine-Induced Arrhythmia
The following diagram illustrates the signaling pathway from prenylamine administration to the potential onset of Torsades de Pointes.
Experimental Protocols for Assessing Cardiotoxicity
In Vitro Electrophysiology: Patch-Clamp Assay for hERG Channel Blockade
The whole-cell patch-clamp technique is the gold standard for assessing the effect of a compound on ion channel function.[1][3]
Objective: To determine the concentration-dependent inhibitory effect of this compound on the hERG potassium channel.
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are cultured and prepared for electrophysiological recording.
-
Electrode and Solution Preparation: Glass micropipettes with a tip diameter of 1-2 µm are filled with an intracellular solution. The extracellular (bath) solution is a physiological saline solution.
-
Gigaohm Seal Formation: A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: The membrane patch is ruptured to allow electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Drug Application: this compound is perfused into the bath at increasing concentrations.
-
Data Acquisition and Analysis: The hERG current is recorded before and after the application of the drug. The percentage of current inhibition at each concentration is calculated to determine the half-maximal inhibitory concentration (IC50).
The following diagram illustrates the general workflow of a patch-clamp experiment.
Preclinical In Vivo Cardiovascular Safety Studies
Animal models are used to assess the integrated cardiovascular effects of a drug candidate before human trials.
Objective: To evaluate the effects of this compound on cardiovascular parameters, including the QT interval, in a relevant animal species.
Methodology:
-
Animal Model Selection: A suitable animal model, such as the dog or non-human primate, is chosen. These species have cardiac electrophysiology that is more comparable to humans than rodents.
-
Instrumentation: Animals are instrumented for continuous telemetric recording of ECG, blood pressure, and heart rate.
-
Dosing Regimen: this compound is administered at various dose levels, including therapeutic and supratherapeutic doses.
-
Data Collection: Cardiovascular parameters are continuously monitored before, during, and after drug administration.
-
Data Analysis: The ECG data is analyzed to measure the QT interval, which is then corrected for heart rate (QTc). The dose-response relationship for any changes in QTc, heart rate, and blood pressure is determined.
-
Histopathology: At the end of the study, cardiac tissues may be examined for any structural abnormalities.
The following diagram illustrates the logical relationship in assessing preclinical cardiovascular safety.
Regulatory Action and Conclusion
The culmination of clinical reports of Torsades de Pointes and the growing understanding of the electrophysiological risks associated with QT prolongation led to the market withdrawal of this compound in 1988.[8] This decision was based on a risk-benefit assessment that concluded the serious cardiovascular risks outweighed the therapeutic benefits for the treatment of angina, especially in light of the availability of safer alternative therapies.
The case of this compound serves as a critical lesson in drug development and post-market surveillance. It underscores the importance of:
-
Thorough cardiovascular safety profiling during preclinical and clinical development.
-
Understanding the mechanisms of drug-induced cardiotoxicity , particularly effects on cardiac ion channels.
-
Vigilant post-marketing surveillance to detect rare but serious adverse drug reactions.
The withdrawal of this compound and other drugs for similar reasons has significantly influenced regulatory guidelines for the cardiovascular safety evaluation of new chemical entities, leading to more stringent requirements for in vitro ion channel screening and dedicated "Thorough QT" studies in humans. This legacy continues to shape the development of safer medicines for patients worldwide.
References
- 1. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 2. researchgate.net [researchgate.net]
- 3. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withdrawal of prenylamine: perspectives on pharmacological, clinical and regulatory outcomes following the first QT-related casualty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Possible female preponderance in prenylamine-induced 'torsade de pointes' tachycardia. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Understanding the Arrhythmogenic Potential of Prenylamine Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylamine, a calcium channel blocker formerly used in the management of angina pectoris, was withdrawn from the market due to significant safety concerns, primarily its association with cardiac arrhythmias. This technical guide provides an in-depth analysis of the arrhythmogenic potential of prenylamine lactate, synthesizing data from preclinical and clinical studies. It details the electrophysiological effects of the drug on cardiac ion channels, summarizes quantitative findings from in vitro and in vivo studies, outlines the experimental protocols employed in key research, and visualizes the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating drug-induced arrhythmogenesis and cardiac safety pharmacology.
Introduction
Prenylamine is a non-selective calcium antagonist that was introduced for the treatment of angina pectoris.[1] Despite its therapeutic rationale, subsequent clinical use and further investigation revealed a significant pro-arrhythmic risk, leading to its withdrawal from major markets in 1988. The primary arrhythmogenic manifestation associated with prenylamine is a prolongation of the QT interval on the electrocardiogram (ECG), which can lead to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[2][3] Understanding the molecular and cellular mechanisms by which prenylamine exerts these effects is crucial for the broader field of cardiac safety pharmacology and the development of safer cardiovascular drugs.
Mechanism of Arrhythmogenesis
The arrhythmogenic potential of this compound is multifactorial, stemming from its interaction with several key cardiac ion channels that govern the cardiac action potential.
Blockade of Cardiac Ion Channels
Prenylamine's primary mechanism of action is the blockade of L-type calcium channels, which contributes to its anti-anginal effect by reducing myocardial contractility and oxygen demand. However, its arrhythmogenic properties are linked to its effects on other critical ion channels:
-
hERG (IKr) Potassium Channel: Blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene, is a well-established mechanism for drug-induced QT prolongation.[2] By inhibiting this current, prenylamine delays ventricular repolarization, thereby lengthening the action potential duration (APD) and the corresponding QT interval.
-
Late Sodium Current (INa-late): Prenylamine has been shown to affect sodium channels. An increase in the late sodium current can also contribute to APD prolongation and create conditions ripe for early afterdepolarizations (EADs), which are known triggers for TdP.
-
"Funny" Current (If): In sinoatrial node cells, prenylamine has been demonstrated to reduce the amplitude of the pacemaker "funny" current (If).[4] This action contributes to its bradycardic effect but may also play a role in altering overall cardiac electrophysiology.
Electrophysiological Consequences
The combined effects of prenylamine on these ion channels lead to several key electrophysiological changes that promote arrhythmias:
-
Action Potential Duration (APD) Prolongation: The dominant effect is a significant prolongation of the APD, which is reflected as QT interval prolongation on the surface ECG.[1]
-
Early Afterdepolarizations (EADs): The prolonged repolarization phase creates a window for the reactivation of L-type calcium channels, leading to the generation of EADs. These aberrant depolarizations during the plateau or repolarization phase of the action potential are a key trigger for TdP.[1]
-
Increased Dispersion of Repolarization: Drug-induced changes in APD can be heterogeneous across the myocardium, leading to an increased dispersion of repolarization. This electrical heterogeneity creates a vulnerable substrate for re-entrant arrhythmias.
Data Presentation
The following tables summarize the quantitative data from in vitro and clinical case studies on the electrophysiological effects of this compound. Due to the drug's withdrawal, large-scale clinical trial data on arrhythmia incidence is limited.
Table 1: In Vitro Electrophysiological Effects of Prenylamine
| Parameter | Preparation | Concentration | Effect | Citation |
| Action Potential Duration | Guinea-pig papillary muscle | (+/-)-prenylamine | Prolongation at low stimulation rate | [1] |
| Guinea-pig papillary muscle | (-)-prenylamine | Shortening at high stimulation rate | [1] | |
| Sheep Purkinje fibers | 3 x 10-7 - 3 x 10-6 M | Shortening | [4] | |
| Maximum Rate of Depolarization (Vmax) | Sheep Purkinje fibers | 3 x 10-7 - 3 x 10-6 M | Decrease | [4] |
| Pacemaker Current (If) Amplitude | Rabbit sino-atrial node cells | 10-6 M | Reduction | [4] |
| Peak Transient Sodium Conductance | Frog atrial muscle fibers | 1.7 x 10-5 M (Kd) | Depression | [5] |
| Slow Inward Current (Ca2+/Na+) | Frog atrial muscle fibers | Not specified | Depression | [5] |
| Steady-state Outward Current | Frog atrial muscle fibers | Not specified | Depression | [5] |
Table 2: Clinical Observations of Prenylamine-Induced Arrhythmias (Case Reports)
| Number of Patients | Arrhythmia Observed | QT Interval Prolongation | Citation |
| 1 | Torsades de Pointes, Ventricular Tachycardia | Not specified | [6][7] |
| 1 | Torsades de Pointes | Not specified | [8] |
| 29 | Significant prolongation of QT interval | Observed after one week of treatment | [3] |
Experimental Protocols
This section details the methodologies used in the key experiments cited in this guide.
In Vitro Cardiac Electrophysiology
-
Preparation: Studies utilized various cardiac preparations, including isolated guinea-pig papillary muscles, sheep Purkinje fibers, rabbit sino-atrial node myocytes, and frog atrial muscle fibers.[1][4][5]
-
Recording Technique: Intracellular microelectrodes were used to record transmembrane action potentials.[4] The patch-clamp technique was employed to measure specific ion channel currents, such as the pacemaker current (If).[4] Voltage-clamp conditions were used to study the effects on sodium and calcium currents in frog atrial muscle fibers.[5]
-
Experimental Conditions: Preparations were superfused with physiological salt solutions (e.g., Tyrode's solution) and maintained at physiological temperatures. The effects of different concentrations of prenylamine were assessed in a dose-dependent manner. Electrical stimulation was used to control the heart rate of the preparations.[1]
Clinical Electrocardiography (ECG) Studies
-
Study Population: Patients with angina pectoris were enrolled in the studies.[3]
-
ECG Recordings: Resting ECGs were recorded before, during, and after treatment with prenylamine.[3]
-
QT Interval Measurement: The QT interval was measured from the ECG recordings and corrected for heart rate (QTc) using Bazett's formula or other appropriate methods.
-
Treatment Protocol: Patients were administered prenylamine at a daily dose of 180 mg. The duration of treatment varied, with some studies monitoring patients for up to 6 months.[3]
Mandatory Visualizations
Diagram 1: Signaling Pathway of Prenylamine-Induced Arrhythmogenesis
Caption: Mechanism of Prenylamine's Arrhythmogenic Effects.
Diagram 2: Experimental Workflow for In Vitro Electrophysiological Assessment
Caption: In Vitro Electrophysiology Workflow.
Diagram 3: Logical Relationship of Prenylamine's Effects Leading to Torsades de Pointes
Caption: Path to Prenylamine-Induced TdP.
Conclusion
The arrhythmogenic potential of this compound serves as a critical case study in drug safety and cardiovascular pharmacology. Its complex interactions with multiple cardiac ion channels, leading to QT prolongation and Torsades de Pointes, underscore the importance of comprehensive preclinical cardiac safety assessment. While its primary action as a calcium channel blocker provided a therapeutic rationale for its use in angina, its off-target effects on potassium and sodium channels ultimately defined its unacceptable risk profile. This guide has synthesized the available evidence to provide a detailed technical overview of prenylamine's pro-arrhythmic mechanisms, offering valuable insights for the ongoing development of safer and more effective cardiovascular therapies. Researchers and drug development professionals should remain vigilant of the potential for multi-ion channel effects, even in drugs with a seemingly specific primary target.
References
- 1. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug induced QT prolongation and torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A case of prenylamine toxicity showing the torsade de pointes phenomenon in sinus rhythm? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A case of prenylamine toxicity showing the torsade de pointes phenomenon in sinus rhythm? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Torsade de pointes due to prenylamine controlled by lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Prenylamine Lactate with Calmodulin and Myosin Light Chain Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylamine, a diphenylalkylamine calcium channel blocker, has historically been used in the management of angina pectoris. Its therapeutic effects are primarily attributed to its ability to modulate intracellular calcium levels. Beyond its direct action on calcium channels, prenylamine exhibits significant interactions with key intracellular calcium-sensing and effector proteins, namely calmodulin (CaM) and myosin light chain kinase (MLCK). This technical guide provides a comprehensive overview of the molecular interactions between prenylamine lactate and these two critical components of cellular signaling pathways. It consolidates quantitative data, details experimental methodologies, and visualizes the involved signaling cascades to serve as a resource for researchers and professionals in drug development and cardiovascular pharmacology.
Introduction
This compound, while primarily classified as a calcium channel blocker, demonstrates a complex pharmacological profile that includes interactions with intracellular calcium signaling pathways.[1][2] A crucial aspect of this profile is its engagement with calmodulin, the ubiquitous calcium-binding protein, and subsequently, its impact on calmodulin-dependent enzymes such as myosin light chain kinase. MLCK plays a pivotal role in the regulation of smooth muscle contraction and other cellular processes by phosphorylating the regulatory light chain of myosin II.[3][4][5] Understanding the nuances of prenylamine's interaction with the CaM-MLCK axis is essential for elucidating its full mechanism of action and exploring its potential for therapeutic applications beyond vasodilation.
Quantitative Data on this compound Interactions
The interaction of prenylamine with calmodulin and its downstream effect on MLCK have been quantified in several studies. The following tables summarize the key binding and inhibitory constants.
Table 1: Quantitative Analysis of this compound Interaction with Calmodulin
| Parameter | Value | Species/System | Reference |
| Half-maximal Binding (IC₅₀) | 0.5 µM | Not Specified | [6] |
Table 2: Quantitative Analysis of this compound Inhibition of Calmodulin-Dependent Enzymes
| Enzyme System | Inhibition Data | Species/System | Reference |
| Calmodulin-Myosin Light Chain Kinase System | Full inhibition at 200 µM | Skinned smooth muscle (guinea pig taenia coli) | [7] |
| Ca²⁺-dependent Phosphodiesterase (PDE) | Weak inhibitor | Brain | [8] |
| Ca²⁺ pumping ATPase | Weak inhibitor | Cardiac sarcolemma | [8] |
Note: The discrepancy between the potent binding to calmodulin and the reported weak inhibition of some calmodulin-dependent enzymes suggests that prenylamine's effect may be highly dependent on the specific enzyme and its interaction with the CaM-drug complex.
Signaling Pathways
The interaction of prenylamine with the CaM-MLCK pathway disrupts the normal signaling cascade that leads to smooth muscle contraction.
Overview of the CaM-MLCK Signaling Pathway
In smooth muscle cells, an increase in intracellular calcium concentration leads to the binding of Ca²⁺ to calmodulin. This Ca²⁺-CaM complex then activates MLCK. Activated MLCK, in turn, phosphorylates the regulatory light chain of myosin, which initiates the cross-bridge cycling of actin and myosin, resulting in muscle contraction.[3][4][5]
Disruption of the CaM-MLCK Pathway by Prenylamine
Prenylamine interferes with this pathway primarily by binding to calmodulin. This interaction can prevent the activation of MLCK by the Ca²⁺-CaM complex, thereby leading to a reduction in myosin light chain phosphorylation and subsequent smooth muscle relaxation.
CaM-MLCK Signaling Pathway and Prenylamine Inhibition.
Experimental Protocols
The following sections detail the methodologies that can be employed to study the interaction of this compound with calmodulin and MLCK.
Calmodulin Binding Assays
Fluorescence spectroscopy is a common method to study the binding of ligands to proteins. The intrinsic fluorescence of tryptophan and tyrosine residues in calmodulin can be monitored, or a fluorescent probe can be attached to either calmodulin or prenylamine.
-
Objective: To determine the binding affinity (Kd) of prenylamine to calmodulin.
-
Materials:
-
Purified calmodulin
-
This compound
-
Fluorometer
-
Buffer (e.g., Tris-HCl with CaCl₂)
-
-
Procedure:
-
A solution of calmodulin at a fixed concentration is prepared in the buffer.
-
The intrinsic fluorescence of calmodulin is measured (excitation at ~280 nm, emission at ~340 nm).
-
Aliquots of a concentrated prenylamine solution are incrementally added to the calmodulin solution.
-
After each addition, the fluorescence intensity is recorded.
-
The change in fluorescence is plotted against the concentration of prenylamine.
-
The data are fitted to a binding isotherm (e.g., the Hill equation) to calculate the dissociation constant (Kd).
-
Workflow for Fluorescence Spectroscopy Binding Assay.
Myosin Light Chain Kinase (MLCK) Inhibition Assay
The inhibitory effect of prenylamine on MLCK activity can be quantified by measuring the rate of myosin light chain phosphorylation in the presence of varying concentrations of the inhibitor.
-
Objective: To determine the IC₅₀ of prenylamine for MLCK.
-
Materials:
-
Purified MLCK
-
Purified calmodulin
-
Myosin light chains (as substrate)
-
[γ-³²P]ATP (radioactive) or non-radioactive ATP for HPLC-based methods
-
This compound
-
Reaction buffer (containing MgCl₂, CaCl₂)
-
Scintillation counter or HPLC system
-
-
Procedure (Radiometric Assay):
-
Prepare reaction mixtures containing MLCK, calmodulin, myosin light chains, and varying concentrations of this compound in the reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reactions for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a denaturing solution).
-
Separate the phosphorylated myosin light chains from the unreacted [γ-³²P]ATP (e.g., by SDS-PAGE and autoradiography or by spotting on phosphocellulose paper followed by washing).
-
Quantify the amount of ³²P incorporated into the myosin light chains using a scintillation counter.
-
Plot the percentage of MLCK activity against the logarithm of the prenylamine concentration to determine the IC₅₀ value.
-
Workflow for Radiometric MLCK Inhibition Assay.
Conclusion
This compound's interaction with calmodulin and its subsequent inhibition of myosin light chain kinase represent a significant aspect of its pharmacological activity, contributing to its vasodilatory effects. While quantitative data indicate a potent binding to calmodulin, its inhibitory effect on calmodulin-dependent enzymes appears to be more complex and potentially enzyme-specific. The experimental protocols detailed in this guide provide a framework for further investigation into these interactions, which is crucial for a comprehensive understanding of prenylamine's mechanism of action and for the development of more targeted therapeutics aimed at the CaM-MLCK signaling axis. Further research is warranted to reconcile the existing data and to fully elucidate the structural and dynamic basis of prenylamine's interaction with these key regulatory proteins.
References
- 1. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 5. Molecular Insights into the MLCK Activation by CaM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Review of the Pharmacological Profile of Prenylamine Lactate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prenylamine, formerly marketed as Segontin, is a calcium channel blocker that was primarily used as a vasodilator for the treatment of angina pectoris.[1] Despite its initial therapeutic applications, it was withdrawn from global markets in 1988 due to significant safety concerns, specifically its association with QT interval prolongation and the risk of life-threatening cardiac arrhythmias such as torsades de pointes.[1][2] This technical guide provides a comprehensive review of the pharmacological profile of prenylamine lactate, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. The document summarizes available quantitative data, outlines experimental protocols from key studies, and visualizes relevant biological pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals.
Mechanism of Action
This compound exerts its pharmacological effects through a multi-faceted mechanism, primarily centered on the modulation of intracellular calcium levels and related signaling pathways.
1.1. Calcium Channel Blockade
The principal mechanism of action of prenylamine is the blockade of voltage-gated calcium channels in cardiac and smooth muscle cells.[3][4] By inhibiting the influx of extracellular calcium ions, which are crucial for muscle contraction, prenylamine leads to:
-
Vasodilation: Relaxation of the smooth muscle cells in arterial walls, resulting in the widening of blood vessels. This reduces peripheral resistance and the afterload against which the heart has to pump.[4][5]
-
Negative Inotropy: A reduction in the force of myocardial contraction due to decreased calcium availability within cardiac cells.[4]
-
Negative Chronotropy: A decrease in heart rate.[4]
Collectively, these effects decrease the workload and oxygen demand of the heart, which alleviates the symptoms of angina pectoris.[3][4]
1.2. Calmodulin Inhibition
Prenylamine is also known to be an antagonist of calmodulin (CaM), a ubiquitous intracellular calcium sensor.[2][3] By binding to calmodulin, prenylamine can inhibit the activation of CaM-dependent enzymes, including myosin light chain kinase (MLCK).[2][4] The inhibition of the Ca2+/calmodulin/MLCK pathway further contributes to smooth muscle relaxation.[2][5]
1.3. Catecholamine Depletion
An additional mechanism attributed to prenylamine is the partial depletion of catecholamines (e.g., norepinephrine) from storage granules in cardiac tissue.[1] This is achieved through the competitive inhibition of catecholamine reuptake into these storage sites, a mechanism that bears some similarity to that of reserpine.[1] This reduction in sympathetic stimulation on the heart muscle contributes to its anti-anginal effects.[1]
1.4. Membrane-Stabilizing Effects
Prenylamine also demonstrates a stabilizing effect on cell membranes by modulating the activity of other ion channels, including potassium and sodium channels.[3] This action can influence the electrical activity of cardiac cells, although it is also implicated in its pro-arrhythmic effects.[3]
Signaling Pathway of Prenylamine's Effect on Smooth Muscle Contraction
Caption: Signaling pathway of smooth muscle contraction and points of inhibition by Prenylamine.
Pharmacokinetics
Prenylamine is administered orally, and its pharmacokinetic profile has been characterized in healthy volunteers.[5][6]
| Parameter | Value | Reference |
| Administration | Oral | [5] |
| Terminal Elimination Half-life | 14.1 (± 6.9) hours | [6] |
| Apparent Total Clearance | 5.8 L/min | [6] |
| Mean Residence Time | 14.7 (± 3.8) hours | [6] |
| Relative Bioavailability | 82.2% (± 9.9%) | [6] |
| Absolute Bioavailability | ~15% | [6] |
| Metabolism | Stereoselective, via Cytochrome P450 enzymes | [5][6] |
The metabolism of prenylamine is stereoselective, with the S-(+)-enantiomer being eliminated more rapidly than the R-(-)-enantiomer.[6] It is metabolized by cytochrome P450 enzymes, and co-administration with drugs that induce or inhibit these enzymes can alter its plasma concentration.[5] One of its metabolites is amphetamine.[1]
Pharmacodynamics
The pharmacodynamic effects of prenylamine are a direct consequence of its mechanism of action.
| Effect | Description | Reference |
| Hemodynamic Effects | Causes vasodilation, leading to a reduction in blood pressure. It also reduces heart rate and cardiac contractility. | [5][7] |
| Anti-anginal Effects | Reduces the frequency of angina attacks and the consumption of nitroglycerin in patients with angina pectoris. | [8] |
| Cardiac Electrophysiology | Significantly prolongs the QT interval of the electrocardiogram. | [6] |
3.1. Adverse Effects and Withdrawal
The most significant adverse effect of prenylamine is the prolongation of the QT interval, which can lead to a life-threatening ventricular tachyarrhythmia known as torsades de pointes.[1][9] This severe cardiotoxicity led to its withdrawal from the market in 1988.[1][2] Other reported side effects include dizziness, hypotension, and gastrointestinal disturbances.[3]
Clinical Applications
4.1. Angina Pectoris
The primary clinical indication for this compound was the management of angina pectoris.[3][5][8][10][11][12][13][14][15][16][17][18][19][20] Clinical trials demonstrated its efficacy in reducing the frequency of anginal attacks compared to placebo.[8]
4.2. Prevention of Adriamycin-Induced Cardiotoxicity
Prenylamine has been investigated for its potential to mitigate the cardiotoxicity induced by the chemotherapeutic agent adriamycin (doxorubicin).[11][12][21][22] Animal and pilot human studies suggested a protective effect, though larger-scale trials were not pursued following its withdrawal.[12][21]
Experimental Protocols
5.1. Determination of Prenylamine in Human Plasma (HPLC Method)
-
Sample Preparation: A two-step liquid-liquid extraction of prenylamine from the biological matrix.
-
Derivatization: Preparation of diastereomeric urea derivatives using R-(-)-naphthylethyl isocyanate, a chiral fluorescence marker.
-
Chromatography: Separation of the diastereomeric derivatives using a reversed-phase HPLC system.
-
Detection: Fluorimetric detection.
-
Limit of Determination: Less than 1 ng of enantiomer per ml of plasma and less than 2 ng of enantiomer per ml of urine.[23]
Experimental Workflow for Plasma Concentration Analysis
Caption: Workflow for the determination of R- and S-Prenylamine in plasma.
5.2. Double-Blind Clinical Trial for Angina Pectoris
A representative protocol for a double-blind, placebo-controlled clinical trial of prenylamine in angina pectoris is as follows:[8]
-
Participants: Patients with a confirmed diagnosis of angina pectoris.
-
Design: A crossover design where patients receive both prenylamine and a placebo for a defined period (e.g., one month), separated by a washout period.
-
Dosage: A typical oral dose of 270 mg of prenylamine per day.[8]
-
Primary Endpoints:
-
Frequency of spontaneous anginal attacks, recorded daily by the patient.
-
Daily consumption of nitroglycerin tablets.
-
-
Secondary Endpoints:
-
Electrocardiographic changes during standardized treadmill exercise tests.
-
-
Blinding: Both patients and investigators are unaware of the treatment allocation (prenylamine or placebo).
-
Statistical Analysis: Comparison of the primary endpoints during the prenylamine and placebo phases. A p-value of <0.05 was considered statistically significant.[8]
5.3. Animal Model of Adriamycin-Induced Cardiotoxicity
The protective effect of prenylamine against adriamycin-induced cardiotoxicity has been studied in animal models, such as rabbits.[21][22]
-
Animals: New Zealand white rabbits.
-
Groups:
-
Control (saline)
-
Adriamycin only (e.g., total dose of 10.8 mg/kg body weight over 9-11 weeks)
-
Adriamycin + Prenylamine (e.g., 1.5 mg/kg body weight)
-
-
Assessment of Cardiotoxicity:
-
Electrocardiography (ECG): Monitoring for changes in cardiac electrical activity.
-
Histopathology: Microscopic examination of heart tissue for signs of damage, such as hydropic vacuolization and myocytolysis.
-
Biochemical Markers: Measurement of markers of oxidative stress, such as hydroperoxide-initiated chemiluminescence in heart homogenates.
-
-
Outcome: Comparison of the extent of myocardial damage and ECG changes between the different treatment groups.
Workflow for Preclinical Cardiotoxicity Assessment
Caption: A generalized workflow for assessing the cardioprotective effects of Prenylamine.
Conclusion
This compound is a historically significant anti-anginal drug whose pharmacological profile is characterized by calcium channel blockade, calmodulin inhibition, and catecholamine depletion. While effective in managing angina, its clinical use was terminated due to an unacceptable risk of severe cardiac arrhythmias stemming from QT interval prolongation. The study of prenylamine offers valuable insights into the mechanisms of cardiac function and the critical importance of thorough cardiovascular safety profiling in drug development. The experimental data and methodologies associated with prenylamine, though dated, continue to serve as a relevant case study for understanding drug-induced cardiotoxicity. This guide provides a consolidated overview of its pharmacology for contemporary researchers and drug development professionals.
References
- 1. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Prenylamine in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Ca2+/calmodulin/MLCK pathway initiates, and RhoA/ROCK maintains, the internal anal sphincter smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amelioration of adriamycin-induced cardiotoxicity in rabbits by prenylamine and vitamins A and E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prevention of adriamycin-induced cardiotoxicity by prenylamine: a pilot double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double blind trial with prenylamine (segontin) in coronary insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prenylamine in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of prenylamine in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A double-blind, double cross-over trial of prenylamine in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A 2-year study of the efficacy and tolerability of prenylamine in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Prenylamine(Segontin)in prophylactic treatment of angina pectoris. A double-blind investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Prenylamine in treatment of angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Prenylamine (segontin) in angina pectoris. A double-blind test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of prenylamine in the prevention of adriamycin-induced cardiotoxicity. A review of experimental and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prenylamine inhibition of adriamycin-induced myocardiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of R- and S-prenylamine in plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Studies of Prenylamine Lactate's Impact on Smooth Muscle Contraction
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prenylamine, commercially available as its lactate salt, was initially investigated for its therapeutic potential in managing angina pectoris.[1][2] Early research into its mechanism of action quickly identified its significant effects on muscle contractility. This technical guide provides a comprehensive overview of the foundational studies concerning Prenylamine Lactate's impact on smooth muscle. It consolidates findings on its core mechanism as a calcium channel blocker, details the experimental protocols used in early evaluations, presents available data in a structured format, and visualizes the key pathways and workflows involved. The primary action of Prenylamine is the inhibition of calcium ion influx into smooth muscle cells, leading to vasodilation and reduced muscle tone.[1][3]
Core Mechanism of Action on Smooth Muscle
Initial studies established that this compound's primary effect on smooth and cardiac muscle is the blockade of voltage-gated calcium channels.[1][3] In smooth muscle, the influx of extracellular calcium (Ca²⁺) is a critical trigger for the contractile process. By inhibiting these channels, Prenylamine reduces the intracellular concentration of free Ca²⁺, thereby preventing the activation of the contractile machinery.
This mechanism involves the following key steps:
-
Depolarization: An electrical stimulus normally causes the smooth muscle cell membrane to depolarize.
-
Ca²⁺ Influx: This depolarization opens voltage-gated L-type calcium channels, allowing extracellular Ca²⁺ to enter the cell.
-
Calmodulin Activation: The influx of Ca²⁺ leads to its binding with the intracellular protein, calmodulin.
-
MLCK Activation: The Ca²⁺-Calmodulin complex activates Myosin Light Chain Kinase (MLCK).
-
Myosin Phosphorylation: MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments.
-
Contraction: This interaction results in cross-bridge cycling and, consequently, smooth muscle contraction.
Prenylamine disrupts this pathway primarily at step 2, significantly reducing the availability of intracellular Ca²⁺ required for contraction, which leads to muscle relaxation and vasodilation.[1][3] Some studies also suggest that Prenylamine may modulate other ion channels, including potassium and sodium channels, contributing to its overall effect on cell membrane stability.[3]
Caption: Signaling pathway of smooth muscle contraction and inhibition by this compound.
Experimental Protocols
While the earliest publications lack the detailed step-by-step protocols common in modern papers, a generalized methodology for assessing the impact of this compound on smooth muscle can be reconstructed from the available literature and standard pharmacological practices of the time.
In Vitro Isometric Contraction Studies
This was a primary method for quantifying the effects of drugs on smooth muscle function.
Objective: To measure the contractile and relaxant effects of this compound on isolated smooth muscle tissue strips.
Methodology:
-
Tissue Preparation:
-
Experimental animals (e.g., rabbits, rats, or guinea pigs) are euthanized according to ethical guidelines.
-
A section of vascular (e.g., thoracic aorta) or visceral (e.g., ileum, uterus) smooth muscle is rapidly excised and placed in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.[4]
-
The tissue is carefully dissected into small strips or rings (e.g., 2-4 mm in width).
-
-
Organ Bath Setup:
-
Each muscle strip is mounted in a temperature-controlled organ bath (typically 37°C) containing oxygenated PSS.
-
One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
The transducer is linked to a data acquisition system to record changes in muscle tension.
-
-
Equilibration and Viability Check:
-
The tissue is allowed to equilibrate for a period of 60-90 minutes under a small resting tension (e.g., 1-2 grams).
-
During equilibration, the PSS in the organ bath is changed every 15-20 minutes.
-
The viability of the tissue is confirmed by inducing a contraction with a high-potassium solution (e.g., 80 mM KCl) or a specific agonist like norepinephrine.
-
-
Drug Administration:
-
Once a stable baseline contraction is achieved with an agonist, this compound is added to the organ bath in a cumulative, dose-dependent manner.
-
The tissue is allowed to reach a steady-state response at each concentration before the next dose is added.
-
The resulting relaxation (or inhibition of contraction) is recorded.
-
-
Data Analysis:
-
The magnitude of relaxation is expressed as a percentage of the pre-induced contraction.
-
Dose-response curves are generated by plotting the percentage of relaxation against the logarithm of the this compound concentration.
-
Key parameters such as the EC₅₀ (half-maximal effective concentration) are calculated from these curves.
-
Caption: Generalized experimental workflow for in vitro smooth muscle contractility studies.
Summary of Quantitative and Qualitative Data
Table 1: Effects of Prenylamine on Different Muscle and Cell Types
| Muscle/Cell Type | Primary Effect Observed | Mechanism Implicated | Reference |
| Vascular Smooth Muscle | Relaxation / Vasodilation | Inhibition of Ca²⁺ influx | [1][3] |
| Cardiac Muscle | Reduced Contractility, Depression of Action Potential | Blockade of Ca²⁺ and Na⁺ channels | [3][5] |
| Frog Skeletal Muscle | Biphasic Contracture (at 0.2-1.0 mM) | Alteration of Ca²⁺ mobility and other ion permeabilities | [6] |
| Uterine Smooth Muscle | Relaxation (Inferred from general smooth muscle effects) | General Ca²⁺ channel blockade | [7][8] |
Table 2: Effects of Prenylamine on Ion Channels and Cellular Processes
| Channel / Process | Effect | Concentration / Conditions | Reference |
| Voltage-Gated Ca²⁺ Channels | Inhibition / Blockade | Therapeutic concentrations | [1][3] |
| Transient Sodium Conductance | Depression | K_d = 1.7 x 10⁻⁵ M (Frog Atrial Fibers) | [5] |
| Steady-State Outward Current | Depression | Not specified | [5] |
| ⁴⁵Ca Efflux | Sustained Increase | Concentrations that produce contracture (Skeletal Muscle) | [6] |
| Recovery from Na⁺ Inactivation | Slowed | 2 x 10⁻⁵ M (Frog Atrial Fibers) | [5] |
Conclusion
The initial body of research on this compound firmly established its role as a calcium channel antagonist with potent effects on smooth muscle. By inhibiting the influx of extracellular calcium, it effectively uncouples membrane depolarization from the mechanical contractile response, leading to smooth muscle relaxation. This mechanism underpins its vasodilatory effects, which were the basis for its clinical use in treating angina. While early studies provided crucial qualitative and mechanistic insights, they often lacked the detailed quantitative data and standardized protocols that are now routine. Nonetheless, these foundational experiments paved the way for the development of a wider class of calcium channel blockers that remain a cornerstone of cardiovascular therapy. Further research has continued to refine our understanding of its interactions with various ion channels and cellular pathways.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A clinical trial of this compound--a long-lasting coronary dilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Studying Endogenous TRP Channels in Visceral and Vascular Smooth Muscles - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prenylamine-induced contracture of frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of uterine function: a biochemical conundrum in the regulation of smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Experimental and clinical study on a new smooth muscle relaxant: N,N-bis (3-phenylpropyl) ethylamine; chemical and pharmacodynamic properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Animal Models for Studying the Cardiovascular Effects of Prenylamine Lactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various animal models to investigate the cardiovascular effects of Prenylamine Lactate. The following sections offer comprehensive methodologies for both in vivo and ex vivo studies, guidance on data presentation, and a visualization of the key signaling pathways involved.
Introduction to this compound's Cardiovascular Effects
This compound is a calcium channel blocker that has been investigated for its antianginal properties.[1][2] Its mechanism of action primarily involves the inhibition of L-type voltage-gated calcium channels in cardiac and smooth muscle cells.[1][2][3] This action leads to a reduction in myocardial contractility and vasodilation of coronary and peripheral arteries, ultimately decreasing the heart's oxygen demand.[1][2] Additionally, prenylamine has been shown to modulate sodium and potassium ion channels, which may contribute to its antiarrhythmic effects.[1] Animal models are crucial for elucidating the precise hemodynamic, electrophysiological, and cellular effects of this compound.
Recommended Animal Models
Rodent models are the most commonly cited for studying the cardiovascular effects of prenylamine.
-
Rats (e.g., Wistar, Sprague-Dawley): Widely used for both in vivo and ex vivo studies due to their well-characterized cardiovascular physiology and the availability of established experimental techniques. They are suitable for chronic oral dosing studies and isolated heart preparations.[4]
-
Guinea Pigs: Particularly useful for electrophysiological studies of cardiac myocytes and papillary muscles due to the similarity of their cardiac action potentials to humans.[5][6]
Experimental Protocols
In Vivo Model: Chronic Oral Administration in Rats for Cardiovascular Assessment
This protocol is designed to assess the long-term effects of this compound on cardiovascular parameters in conscious rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles (flexible, appropriate size for rats)
-
Apparatus for non-invasive blood pressure measurement (e.g., tail-cuff method)
-
ECG recording system with subcutaneous needle electrodes
-
Animal restraining device
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign rats to a control group (vehicle only) and treatment groups (e.g., 10 mg/kg/day and 100 mg/kg/day this compound).[4]
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations.
-
Administration: Administer the prepared solution or vehicle once daily via oral gavage for 14 consecutive days.[4] Ensure proper technique to minimize stress to the animals.
-
Cardiovascular Monitoring:
-
At baseline (before the first dose) and on specified days during the treatment period (e.g., days 7 and 14), measure blood pressure and heart rate using the tail-cuff method in conscious, restrained rats.
-
Record ECGs at the same time points. Place subcutaneous needle electrodes in a standard Lead II configuration. Analyze the recordings for heart rate, PR interval, QRS duration, and QT interval.
-
-
Data Analysis: Compare the changes in cardiovascular parameters from baseline between the control and treatment groups using appropriate statistical methods.
Ex Vivo Model: Isolated Langendorff Perfused Rat Heart
This protocol allows for the direct assessment of this compound's effects on cardiac function, independent of systemic neurohormonal influences.
Materials:
-
Male Wistar rats (300-350g)
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
This compound
-
Intraventricular balloon catheter and pressure transducer
-
ECG recording electrodes
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin intravenously to prevent coagulation.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion:
-
Mount the heart on the Langendorff apparatus via aortic cannulation.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Instrumentation:
-
Insert a balloon catheter into the left ventricle to measure left ventricular pressure.
-
Attach ECG electrodes to the heart to record a surface electrocardiogram.
-
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Drug Administration:
-
After stabilization, switch to a perfusion buffer containing this compound at the desired concentration.
-
-
Data Acquisition: Continuously record the following parameters:
-
Left Ventricular Developed Pressure (LVDP)
-
Heart Rate (HR)
-
Coronary Flow (CF)
-
ECG parameters (PR interval, QRS duration, QT interval)
-
-
Data Analysis: Analyze the data to determine the effects of this compound on cardiac function and electrophysiology.
In Vitro Model: Guinea Pig Papillary Muscle Electrophysiology
This protocol is for studying the direct effects of this compound on cardiac action potentials.
Materials:
-
Male guinea pigs (250-350g)
-
Tyrode's solution
-
This compound
-
Tissue bath with stimulating and recording electrodes
-
Glass microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the guinea pig and dissect the heart to isolate a papillary muscle from the right ventricle.
-
Experimental Setup: Mount the papillary muscle in a tissue bath superfused with oxygenated Tyrode's solution at 37°C.
-
Electrophysiological Recording:
-
Puncture a superficial cell with a glass microelectrode to record transmembrane action potentials.
-
Pace the muscle at a constant frequency (e.g., 1 Hz).
-
-
Drug Application: After obtaining stable baseline recordings, introduce this compound into the superfusate at various concentrations (e.g., 10-50 µM).[6]
-
Data Measurement: Measure the following action potential parameters:
-
Resting Membrane Potential (RMP)
-
Action Potential Amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
Action Potential Duration at 50% and 90% repolarization (APD50 and APD90)
-
-
Data Analysis: Quantify the concentration-dependent effects of this compound on the action potential characteristics.
Data Presentation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effects of Chronic Oral Administration of this compound on Cardiovascular Parameters in Conscious Rats
| Treatment Group | N | Baseline HR (bpm) | Day 14 HR (bpm) | Baseline MAP (mmHg) | Day 14 MAP (mmHg) |
| Vehicle Control | 10 | 350 ± 15 | 345 ± 18 | 105 ± 5 | 103 ± 6 |
| Prenylamine (10 mg/kg) | 10 | 352 ± 12 | 320 ± 14 | 106 ± 4 | 95 ± 5 |
| Prenylamine (100 mg/kg) | 10 | 348 ± 16 | 295 ± 15 | 104 ± 6 | 85 ± 7 |
| *Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle control. |
Table 2: Effects of this compound on Isolated Langendorff Perfused Rat Hearts
| Parameter | Baseline | Prenylamine (1 µM) |
| LVDP (mmHg) | 105 ± 8 | 85 ± 7 |
| Heart Rate (bpm) | 280 ± 12 | 250 ± 10 |
| Coronary Flow (mL/min) | 12.5 ± 1.1 | 14.2 ± 1.3 |
| Data are presented as mean ± SEM. p<0.05 compared to baseline. |
Table 3: Effect of Prenylamine on Action Potential Duration in Guinea Pig Papillary Muscle
| Prenylamine Conc. | APD90 (ms) | % Change from Control |
| Control | 150 ± 10 | - |
| 10 µM | 135 ± 8 | -10% |
| 50 µM | 115 ± 9** | -23% |
| Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to control. |
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for In Vivo Rat Study
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Long-term prenylamine therapy: effects on responses to myocardial ischaemia in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of prenylamine on single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of prenylamine on single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard operating procedures for handling Prenylamine Lactate in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Prenylamine Lactate in a laboratory setting. This compound is a calcium channel blocker that has been investigated for its therapeutic potential in cardiovascular conditions.[1][2] Due to its pharmacological activity, appropriate safety precautions must be observed.
Compound Information
| Property | Value | Source |
| IUPAC Name | 3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;2-hydroxypropanoic acid | [3] |
| Synonyms | Segontin, Synadrin | [1] |
| CAS Number | 69-43-2 | [4] |
| Molecular Formula | C₂₇H₃₃NO₃ | [3][4] |
| Molecular Weight | 419.6 g/mol | [3] |
| Predicted Water Solubility | 3.54e-05 mg/mL | [4] |
| Predicted logP | 5.89 | [4] |
| Pharmacological Class | Calcium Channel Blocker, Vasodilator Agent | [3] |
Safety and Handling
2.1. Hazard Identification
2.2. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements for handling the compound in a laboratory setting:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
2.3. Storage
This compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.
2.4. First Aid Measures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
2.5. Disposal
All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Signaling Pathway
This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels.[5][6] This inhibition of calcium influx into cardiac and smooth muscle cells leads to vasodilation and a reduction in myocardial contractility.[1][5] It has also been shown to modulate other ion channels, including potassium and sodium channels.[5]
Experimental Protocols
4.1. Preparation of Stock Solutions
Due to its predicted low water solubility, it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Protocol:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4.2. In Vitro Vasodilation Assay using Isolated Arteries
This protocol is a general guideline for assessing the vasodilatory effects of this compound on isolated arterial rings, a common method for studying calcium channel blockers.[7][8]
Materials:
-
Isolated arterial rings (e.g., rat aorta or human subcutaneous resistance arteries)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Vasoconstrictor agent (e.g., phenylephrine, U46619)
-
This compound stock solution
-
Positive control (e.g., verapamil, nifedipine)
Protocol:
-
Mount the arterial rings in the organ bath chambers containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension for at least 60 minutes.
-
Induce a stable contraction with a vasoconstrictor agent.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve is complete.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
4.3. In Vitro Electrophysiology Study on Isolated Cardiomyocytes
This protocol provides a general framework for investigating the effects of this compound on cardiac action potentials using the patch-clamp technique, as has been done in previous studies.[9]
Materials:
-
Isolated cardiomyocytes (e.g., from guinea pig)
-
Patch-clamp setup (amplifier, micromanipulators, microscope)
-
Extracellular and intracellular recording solutions
-
This compound stock solution
Protocol:
-
Prepare a suspension of isolated cardiomyocytes.
-
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Record baseline action potentials or specific ion channel currents.
-
Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Record the changes in action potential parameters (e.g., duration, amplitude) or ion channel currents.
-
Wash out the compound to observe reversibility of the effects.
Quantitative Data Summary
| Parameter | Value | Species/System | Source |
| Terminal Elimination Half-life (racemic) | 14.1 h (SD: 6.9 h) | Healthy Volunteers | [10] |
| Apparent Total Clearance | 5.8 L/min | Healthy Volunteers | [10] |
| Mean Residence Time | 14.7 h (SD: 3.8 h) | Healthy Volunteers | [10] |
| Inward Calcium Current Reduction | 29% to 76% (at 10–50 μM) | Single ventricular guinea-pig myocytes | [10] |
| Predicted LD50 (oral) | 3.0889 mol/kg | Not specified (predicted) | [11] |
Disclaimer: The information provided in this document is intended for research purposes only and is based on currently available scientific literature. A complete, official Safety Data Sheet (SDS) for this compound was not found. All laboratory personnel should be trained in the proper handling of potentially hazardous chemicals and should exercise caution when working with this compound. It is the responsibility of the user to conduct a thorough risk assessment and to ensure compliance with all applicable safety regulations.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. A clinical trial of this compound--a long-lasting coronary dilator drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C27H33NO3 | CID 65557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Calcium Channel Blocker Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
- 9. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
Methodologies for Assessing the Bioavailability of Prenylamine Lactate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylamine lactate, a calcium channel blocker previously used in the management of angina pectoris, presents a complex pharmacokinetic profile characterized by extensive metabolism and stereoselectivity.[1][2] Accurate assessment of its bioavailability is crucial for understanding its therapeutic efficacy and potential for drug-drug interactions. This document provides detailed application notes and protocols for in vitro and in vivo methodologies to assess the bioavailability of this compound.
I. In Vitro Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 permeability assay is a reliable in vitro model for predicting human intestinal absorption of drugs.[3][4][5][6][7] This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
1. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Seed the Caco-2 cells onto semi-permeable Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[5]
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. A TEER value of ≥200 Ω·cm² generally indicates a well-formed, intact monolayer.[4]
-
Alternatively, assess the permeability of a paracellular marker, such as Lucifer yellow. Low permeability of the marker confirms the integrity of the tight junctions.
3. Bidirectional Permeability Assay:
-
Apical to Basolateral (A-B) Transport (Absorption):
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution of this compound (typically 10 µM in HBSS) to the apical (A) compartment.[8]
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Transport (Efflux):
-
Add the test solution of this compound to the basolateral (B) compartment.
-
Add fresh HBSS to the apical (A) compartment.
-
Collect samples from the apical compartment at the same time points as the A-B transport study.
-
4. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[5]
Workflow for Caco-2 Permeability Assay
Caco-2 Permeability Assay Workflow
II. In Vitro Metabolism Assessment: Liver Microsomal Stability Assay
The liver is the primary site of drug metabolism, and in vitro liver microsomal stability assays are used to determine a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[2][9]
Experimental Protocol: Liver Microsomal Stability Assay
1. Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat), and a buffered solution (e.g., phosphate buffer, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
2. Incubation:
-
Pre-incubate the reaction mixture containing liver microsomes and this compound at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[10]
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant, containing the remaining parent drug and any metabolites, to a new tube for analysis.
4. Sample Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of this compound remaining at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).
Workflow for Liver Microsomal Stability Assay
Liver Microsomal Stability Assay Workflow
III. In Vivo Bioavailability Assessment in Animal Models
In vivo studies in animal models, such as rats, are essential for determining the pharmacokinetic parameters and overall bioavailability of a drug candidate.[11][12]
Experimental Protocol: Oral Bioavailability Study in Rats
1. Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate strain) with an average body weight of 200-250 g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.[11]
2. Drug Administration:
-
Intravenous (IV) Administration:
-
Administer a single IV bolus of this compound (e.g., 1 mg/kg) via the tail vein.
-
The drug should be dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent).
-
-
Oral (PO) Administration:
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) by oral gavage.[13]
-
The drug can be formulated as a solution or suspension in a vehicle like 0.5% methylcellulose.
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[1][3]
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO administration.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Elimination half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F) using the following formula:
-
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Logical Relationship for Bioavailability Assessment
Relationship of In Vitro and In Vivo Methods
IV. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.[14]
Protocol for LC-MS/MS Analysis
1. Sample Preparation:
-
Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness. Reconstitute in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate the eluate and reconstitute.
-
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Prenylamine and the internal standard need to be determined and optimized.
V. Data Presentation
Quantitative data from the bioavailability studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Permeability of this compound in Caco-2 Cells
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | Value | Value | Value |
| Control Compound 1 | Value | Value | Value |
| Control Compound 2 | Value | Value | Value |
Table 2: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | t₁/₂ (min) | CLint (µL/min/mg protein) |
| Human | Value | Value |
| Rat | Value | Value |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | N/A | Value |
| AUC₀-t (ng·h/mL) | Value | Value |
| AUC₀-∞ (ng·h/mL) | Value | Value |
| t₁/₂ (h) | Value | Value |
| CL (L/h/kg) | Value | N/A |
| Vd (L/kg) | Value | N/A |
| Absolute Bioavailability (F %) | N/A | Value |
Conclusion
The methodologies outlined in this document provide a comprehensive framework for assessing the bioavailability of this compound. A combination of in vitro permeability and metabolism studies, along with in vivo pharmacokinetic assessments in animal models, is essential for a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. The data generated from these studies are critical for guiding further drug development and for predicting the pharmacokinetic behavior of this compound in humans.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. opentrons.com [opentrons.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Guidelines for the safe storage and disposal of Prenylamine Lactate
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the known and predicted properties of Prenylamine Lactate is provided below. This information is crucial for understanding its handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₃NO₃ | PubChem[1] |
| Molecular Weight | 419.6 g/mol | PubChem[1] |
| CAS Number | 69-43-2 | PubChem |
| Appearance | White or light yellow crystalline powder (inferred) | General for calcium channel blockers[2] |
| Water Solubility | Predicted to be low | General for calcium channel blockers |
| Storage Temperature | Room temperature, away from heat and direct light | General for calcium channel blockers[2][3] |
| Incompatibilities | Strong oxidizing agents, reducing sugars | General for amine compounds[4] |
Safe Storage Protocols
Proper storage of this compound is essential to maintain its integrity and prevent accidental exposure.
2.1. General Storage Conditions:
-
Containers: Store in well-closed, airtight containers to prevent contamination and degradation.[2]
-
Light: Protect from light, as some calcium channel blockers are sensitive to daylight and UV light, which can cause degradation.[2]
-
Temperature: Store at a controlled room temperature, away from sources of heat.[3]
-
Humidity: Maintain a dry environment to prevent hydrolysis, as some pharmaceutical salts can be hygroscopic.
2.2. Incompatibility and Segregation:
-
Store this compound separately from incompatible materials such as strong oxidizing agents.
-
Avoid contact with reducing sugars (e.g., lactose) to prevent potential Maillard reactions, a common incompatibility with amine-containing drugs.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to ensure the safe handling of this compound in a laboratory setting.
3.1. Protocol for Chemical Incompatibility Screening
Objective: To assess the compatibility of this compound with common laboratory chemicals and excipients.
Materials:
-
This compound
-
Test substances (e.g., strong acids, strong bases, oxidizing agents, reducing agents)
-
Glass vials
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
In separate glass vials, mix a known concentration of the this compound stock solution with each test substance.
-
Include a control sample of this compound solution without any test substance.
-
Store the vials under controlled conditions (e.g., room temperature, protected from light) for a specified period (e.g., 24 hours, 7 days).
-
At each time point, analyze the samples using HPLC to quantify the concentration of this compound.
-
A significant decrease in the concentration of this compound in the presence of a test substance compared to the control indicates incompatibility.
3.2. Protocol for Thermal Degradation Analysis
Objective: To evaluate the thermal stability of this compound and identify its degradation products.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Oven
-
HPLC-Mass Spectrometry (HPLC-MS) system
Procedure:
-
TGA Analysis: Heat a small sample of this compound in the TGA instrument under a controlled atmosphere (e.g., nitrogen) with a defined heating rate (e.g., 10°C/min). Record the weight loss as a function of temperature to determine the onset of thermal decomposition.
-
DSC Analysis: Heat a separate sample in the DSC to identify any phase transitions, such as melting or crystallization, and to determine the heat of decomposition.
-
Isothermal Stress Testing: Place samples of this compound in an oven at a specific temperature below the decomposition onset observed in TGA (e.g., 60°C) for various durations.
-
Analysis of Degradants: Analyze the stressed samples using HPLC-MS to separate and identify any degradation products.
Disposal Guidelines
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[5][6][7]
4.1. Waste Classification:
-
Due to its pharmacological activity and the reason for its market withdrawal (cardiac arrhythmias), this compound should be handled as potentially hazardous waste. A formal hazardous waste determination should be conducted according to the Resource Conservation and Recovery Act (RCRA) criteria.[8]
4.2. Disposal Procedures:
-
Do Not Sewer: Do not dispose of this compound down the drain or toilet. This practice is strongly discouraged by the EPA to prevent contamination of water systems.[5][7]
-
Incineration: The recommended method for disposing of hazardous pharmaceutical waste is incineration at a licensed and permitted hazardous waste incinerator.[5][7]
-
Waste Segregation: Segregate this compound waste from non-hazardous waste. Place it in clearly labeled, sealed containers designated for hazardous chemical waste.[8]
-
Professional Disposal Service: Engage a certified hazardous waste disposal company for the collection, transport, and final disposal of this compound waste.
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the lifecycle of this compound in a research setting, from receipt to disposal.
References
- 1. This compound | C27H33NO3 | CID 65557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Amlodipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. 123compliant.com [123compliant.com]
Application Notes and Protocols for High-Throughput Screening of Prenylamine Lactate and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylamine lactate is a vasodilating agent that has been identified as a non-selective calcium channel blocker.[1] Its mechanism of action involves the inhibition of calcium influx through voltage-gated calcium channels, which plays a crucial role in the contraction of cardiac and smooth muscle cells.[2][3] This property makes it and its analogs potential candidates for therapeutic interventions in cardiovascular diseases. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of new chemical entities that modulate calcium channel activity.
This document provides detailed application notes and protocols for a fluorescence-based high-throughput screening assay designed to identify and characterize compounds, such as this compound, that block L-type calcium channels. The described assay is a homogeneous, no-wash calcium flux assay using a fluorescent indicator, suitable for implementation in a 96-well or 384-well format.
Signaling Pathway of L-Type Calcium Channels
Voltage-gated L-type calcium channels are critical for excitation-contraction coupling in cardiac and smooth muscle. Upon membrane depolarization, these channels open, allowing an influx of extracellular calcium ions. This increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of events leading to muscle contraction. Calcium channel blockers, like Prenylamine, physically obstruct the channel pore, preventing this influx and thereby promoting muscle relaxation and vasodilation.
Caption: L-Type Calcium Channel Signaling Pathway.
Experimental Protocols
Principle of the Assay
This assay utilizes a cell line stably expressing L-type calcium channels, such as HEK293 cells, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When the cells are depolarized with a potassium chloride (KCl) solution, the voltage-gated calcium channels open, leading to an influx of Ca²⁺ and a subsequent increase in fluorescence. Compounds that block these channels, like this compound, will inhibit this fluorescence increase in a dose-dependent manner.
Materials and Reagents
-
Cell Line: HEK293 cell line stably expressing the human L-type calcium channel alpha 1C subunit (CACNA1C).
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescent Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in the dispersion of Fluo-4 AM.
-
Probenecid: An anion-transport inhibitor to prevent dye leakage (optional, cell line dependent).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Depolarization Solution: Assay Buffer containing a final concentration of 80 mM KCl.
-
Test Compounds: this compound and other test compounds dissolved in DMSO.
-
Reference Compound: Verapamil or Nifedipine (known L-type calcium channel blockers).
-
Plate Reader: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Assay Workflow
Caption: High-Throughput Screening Workflow.
Detailed Protocol
-
Cell Seeding:
-
Harvest and resuspend the HEK293-CACNA1C cells in culture medium.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by adding Fluo-4 AM (final concentration 2 µM) and Pluronic F-127 (final concentration 0.02%) to the Assay Buffer. If required, add Probenecid (final concentration 2.5 mM).
-
Aspirate the culture medium from the cell plates and add 100 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, reference compounds, and other test compounds in Assay Buffer. The final DMSO concentration should be less than 0.5%.
-
Transfer the diluted compounds to the cell plates (e.g., 25 µL per well).
-
Include wells with vehicle control (DMSO in Assay Buffer) and a positive control (a known L-type calcium channel blocker like Verapamil).
-
Incubate the plates for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the assay plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's liquid handler, add 25 µL of the Depolarization Solution to each well.
-
Continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
The calcium flux is measured as the change in fluorescence intensity (ΔF) upon depolarization.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
The following tables present hypothetical but plausible quantitative data for this compound based on its known electrophysiological effects, alongside data for a reference compound.
Table 1: Single-Dose Screening Results
| Compound | Concentration (µM) | % Inhibition of Ca²⁺ Flux |
| This compound | 10 | 85.2 |
| Verapamil | 1 | 95.6 |
| Vehicle (DMSO) | - | 0 |
Table 2: Dose-Response Data and IC₅₀ Values
| Compound | IC₅₀ (µM) | Hill Slope |
| This compound | 2.5 | 1.1 |
| Verapamil | 0.2 | 1.0 |
Hit Confirmation and Follow-up
Caption: Hit Confirmation and Follow-up Logic.
Compounds identified as "hits" in the primary single-dose screen should be subjected to a dose-response analysis to determine their potency (IC₅₀). Potent compounds should then be further characterized in secondary assays, such as electrophysiology (patch-clamp), to confirm their mechanism of action and investigate their effects on other ion channels to assess selectivity. This tiered approach ensures the efficient and accurate identification of promising lead compounds for further drug development.
References
Application Notes and Protocols for Measuring Prenylamine Lactate's Effect on Myocardial Contractility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for assessing the impact of Prenylamine Lactate on myocardial contractility. This document includes detailed experimental methodologies, data presentation guidelines, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a pharmaceutical agent known for its effects on the cardiovascular system, primarily acting as a calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of calcium ion influx into cardiac and smooth muscle cells, which is a critical step in muscle contraction.[1][2] By modulating calcium entry, this compound leads to a reduction in myocardial contractility, an effect that can be beneficial in conditions such as angina pectoris.[1][2] Beyond its principal calcium channel blocking activity, Prenylamine has also been shown to affect sodium and potassium channels and may influence cardiac metabolism. A thorough understanding and precise measurement of its effects on myocardial contractility are crucial for its therapeutic application and further drug development.
Signaling Pathway of this compound in Myocardial Cells
This compound exerts its primary effect on myocardial contractility by blocking L-type voltage-gated calcium channels in cardiomyocytes. This inhibition reduces the influx of calcium ions during the plateau phase of the cardiac action potential, leading to a decreased availability of intracellular calcium for binding to troponin C. Consequently, the cross-bridge cycling between actin and myosin filaments is attenuated, resulting in a negative inotropic effect (reduced force of contraction).
Data Presentation
The following tables summarize the quantitative effects of Prenylamine on key parameters related to myocardial contractility, based on published experimental data.
Table 1: Effect of Prenylamine on Inward Calcium Current in Single Guinea-Pig Ventricular Myocytes
| Prenylamine Concentration (µM) | Mean Reduction in Inward Ca²⁺ Current (%) |
| 10 | 29 |
| 20 | 55 |
| 50 | 76 |
Data extracted from Shimoni et al. (1988). The reduction in inward calcium current is a primary determinant of the negative inotropic effect of Prenylamine.[3]
Table 2: Qualitative Effects of Prenylamine on Myocardial Contractility in Different Preparations
| Experimental Model | Prenylamine Concentration | Observed Effect on Contractility | Reference |
| Frog Atrial Muscle Fibers | 2 x 10⁻⁵ M | Slight decrease in phasic (twitch-like) contraction. | [4] |
| Frog Atrial Muscle Fibers | 2 x 10⁻⁵ M | Increase in tonic (sustained) contraction and retarded relaxation. | [4] |
| Sheep Purkinje Fibers | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | Dose-dependent reduction in contractility. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on myocardial contractility.
Protocol 1: Measurement of Inward Calcium Current in Isolated Cardiomyocytes
This protocol is based on the methodology described by Shimoni et al. (1988) for single ventricular myocytes.
1. Objective: To quantify the inhibitory effect of this compound on the L-type calcium current (ICa,L) in isolated adult ventricular cardiomyocytes using the whole-cell patch-clamp technique.
2. Materials:
- Animals: Adult guinea pigs.
- Enzymes: Collagenase, protease.
- Solutions:
- Calcium-free Tyrode's solution: For initial heart perfusion.
- Enzyme solution: Tyrode's solution containing collagenase and protease.
- High potassium storage solution (KB medium): For storing isolated cells.
- External solution: For patch-clamp recording, containing appropriate ion concentrations and blockers for other currents (e.g., Na⁺ and K⁺ channels).
- Internal (pipette) solution: Containing a Cs⁺-based solution to block K⁺ currents and an appropriate Ca²⁺ buffer (e.g., EGTA).
- Equipment:
- Langendorff perfusion system.
- Patch-clamp amplifier and data acquisition system.
- Inverted microscope.
- Micromanipulators.
- Borosilicate glass capillaries for pipette fabrication.
3. Procedure:
4. Data Analysis:
- Measure the peak inward current amplitude at each Prenylamine concentration.
- Calculate the percentage reduction in ICa,L compared to the baseline.
- Construct a dose-response curve by plotting the percentage inhibition against the Prenylamine concentration.
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Isolate_Heart" [label="Isolate Guinea Pig Heart"];
"Langendorff_Perfusion" [label="Langendorff Perfusion\n(Ca²⁺-free, then enzyme solution)"];
"Isolate_Myocytes" [label="Isolate and Store\nVentricular Myocytes"];
"Patch_Clamp_Setup" [label="Prepare Patch-Clamp Setup"];
"Record_Baseline" [label="Record Baseline\nInward Ca²⁺ Current"];
"Apply_Prenylamine" [label="Apply this compound\n(Increasing Concentrations)"];
"Record_Response" [label="Record Ca²⁺ Current\nat Each Concentration"];
"Analyze_Data" [label="Analyze Data and\nConstruct Dose-Response Curve"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Isolate_Heart";
"Isolate_Heart" -> "Langendorff_Perfusion";
"Langendorff_Perfusion" -> "Isolate_Myocytes";
"Isolate_Myocytes" -> "Patch_Clamp_Setup";
"Patch_Clamp_Setup" -> "Record_Baseline";
"Record_Baseline" -> "Apply_Prenylamine";
"Apply_Prenylamine" -> "Record_Response";
"Record_Response" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
Protocol 2: Measurement of Contractile Force in Isolated Papillary Muscle
This protocol provides a general methodology for assessing the direct effects of this compound on the contractile force of an intact myocardial preparation.
1. Objective: To measure the isometric contractile force of isolated cardiac papillary muscle and determine the dose-dependent effect of this compound.
2. Materials:
- Animals: Rabbit or rat.
- Solutions: Krebs-Henseleit solution, oxygenated with 95% O₂ / 5% CO₂.
- Equipment:
- Dissection microscope.
- Temperature-controlled organ bath with stimulating electrodes.
- Isometric force transducer.
- Data acquisition system.
- Micromanipulator.
3. Procedure:
4. Data Analysis:
- Measure the peak developed tension at each drug concentration.
- Express the results as a percentage of the baseline contractile force.
- Construct a concentration-response curve.
- Analyze other parameters such as the maximum rates of contraction (+dT/dt) and relaxation (-dT/dt).
"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Isolate_Heart" [label="Isolate Rabbit/Rat Heart"];
"Dissect_Papillary_Muscle" [label="Dissect Papillary Muscle"];
"Mount_in_Organ_Bath" [label="Mount Muscle in\nTemperature-Controlled Organ Bath"];
"Equilibrate_and_Stimulate" [label="Equilibrate, Stretch to Lmax,\nand Electrically Stimulate"];
"Record_Baseline" [label="Record Baseline\nIsometric Contraction"];
"Add_Prenylamine" [label="Add this compound\n(Cumulative Doses)"];
"Record_Response" [label="Record Contractile Response\nat Each Dose"];
"Analyze_Data" [label="Analyze Contractile Parameters"];
"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Isolate_Heart";
"Isolate_Heart" -> "Dissect_Papillary_Muscle";
"Dissect_Papillary_Muscle" -> "Mount_in_Organ_Bath";
"Mount_in_Organ_Bath" -> "Equilibrate_and_Stimulate";
"Equilibrate_and_Stimulate" -> "Record_Baseline";
"Record_Baseline" -> "Add_Prenylamine";
"Add_Prenylamine" -> "Record_Response";
"Record_Response" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
Protocol 3: Assessment of Myocardial Contractility in an Isolated Langendorff-Perfused Heart
This ex vivo model allows for the study of the whole heart's response to this compound, free from systemic neurohumoral influences.
1. Objective: To evaluate the effect of this compound on global myocardial contractility in an isolated, retrogradely perfused heart.
2. Materials:
- Animals: Rat or guinea pig.
- Solutions: Krebs-Henseleit solution, oxygenated with 95% O₂ / 5% CO₂.
- Equipment:
- Langendorff perfusion system with a constant pressure or constant flow pump.
- Intraventricular balloon catheter connected to a pressure transducer.
- Data acquisition system.
- Pacing electrodes.
3. Procedure:
4. Data Analysis:
- Calculate the percentage change from baseline for LVDP, +dP/dtmax, and -dP/dtmin at each concentration of this compound.
- Construct dose-response curves for these parameters.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of this compound's effects on myocardial contractility. The primary mechanism of action, through the blockade of L-type calcium channels, leads to a dose-dependent reduction in the force of myocardial contraction. The experimental protocols described, ranging from single-cell patch-clamp to whole-heart Langendorff perfusion, allow for a multi-level assessment of this negative inotropic effect. Accurate and reproducible data generated from these methods are essential for understanding the pharmacological profile of this compound and for the development of new cardiovascular therapies.
References
- 1. The effects of prenylamine on single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prenylamine-induced contracture of frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of prenylamine on single ventricular myocytes of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuro-Cardiac Effects of Prenylamine Lactate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the experimental investigation of the neuro-cardiac effects of Prenylamine Lactate. The protocols outlined below are designed to assess the compound's influence on cardiac electrophysiology, neuronal function, and key molecular targets.
Introduction
Prenylamine was historically used as a vasodilator for the treatment of angina pectoris.[1] It functions primarily as a calcium channel blocker, modulating the influx of calcium ions in cardiac and smooth muscle cells.[2][3] However, it was withdrawn from the market due to concerns about cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes.[1][4] Beyond its cardiovascular effects, Prenylamine is known to exhibit neurological side effects, including dizziness and fatigue.[2] Its mechanism of action also involves interaction with calmodulin and potential modulation of catecholamine levels.[1][5]
This document provides detailed experimental protocols to enable a thorough investigation of the dual neuro-cardiac effects of this compound, offering insights for drug development and safety assessment.
Data Presentation: Summary of Known Quantitative Effects of Prenylamine
The following tables summarize key quantitative data on the effects of Prenylamine from published literature. These values can serve as a reference for experimental design and data interpretation.
Table 1: Cardiac Electrophysiological Effects of Prenylamine
| Parameter | Species/Tissue | Effect | Concentration/Dose | Citation |
| Peak Transient Sodium Conductance (gNa) | Frog atrial muscle fibers | Depression (Kd = 1.7 x 10⁻⁵ M) | 10⁻⁴ M | [6] |
| Inward Calcium Current (ICa) | Guinea-pig single ventricular myocytes | 29% - 76% reduction | 10-50 µM | [7] |
| Action Potential Duration (APD) | Guinea-pig single ventricular myocytes | Shortening | 10-50 µM | [7] |
| Firing Rate | Guinea-pig sinus node | Reduction | 10⁻⁶ - 10⁻⁵ M | [2] |
| Pacemaker Current (If) | Rabbit sino-atrial node cells | Reduction | 10⁻⁶ M | [2] |
| Contractility | Sheep Purkinje fibers | Dose-dependent reduction | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | [2] |
| QT Interval | Human | Prolongation | 180 mg daily | [8][9] |
Table 2: Neurotransmitter-Related Effects of Prenylamine (Qualitative)
| Parameter | System | Effect | Citation |
| Catecholamine Reuptake | Catecholaminergic nerve terminals | Reserpine-like partial depletion | [1] |
| Dopamine and Norepinephrine Levels | Brain | Potential alteration | [5] |
Experimental Protocols
In Vitro Cardiac Electrophysiology Assessment
Objective: To characterize the effects of this compound on the cardiac action potential and specific ion channels.
Methodology: Whole-Cell Patch Clamp on Isolated Cardiomyocytes
This protocol is adapted from standard methodologies for recording action potentials and ion currents from isolated cardiomyocytes.[5][10][11][12]
3.1.1. Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or guinea pig) using enzymatic digestion with collagenase and protease.
-
After isolation, allow the cells to stabilize in a calcium-free solution before gradually reintroducing calcium to reach a final concentration of 1.8 mM.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips for electrophysiological recording.
3.1.2. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2 with KOH.
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Establish a giga-ohm seal between the pipette and a single cardiomyocyte.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record action potentials in current-clamp mode by injecting a small depolarizing current pulse.
-
Record specific ion currents (e.g., ICa,L, IKr, INa) in voltage-clamp mode using appropriate voltage protocols.
-
After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).
-
Record changes in action potential duration, resting membrane potential, and ion current amplitudes.
Expected Outcome: Quantification of this compound's effects on cardiac action potential parameters and specific ion channel currents, providing mechanistic insight into its pro-arrhythmic potential.
Neurotransmitter Release Assay
Objective: To quantify the effect of this compound on the release of dopamine and norepinephrine from a neuronal cell model.
Methodology: HPLC with Electrochemical Detection (HPLC-ECD) in PC12 Cells
This protocol is based on established methods for measuring catecholamine release from PC12 cells, a common model for studying neuronal dopamine and norepinephrine release.[3][13]
3.2.1. Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
For differentiation, treat cells with Nerve Growth Factor (NGF) at a concentration of 50-100 ng/mL for 5-7 days.
-
Plate the differentiated PC12 cells in 24-well plates.
3.2.2. Neurotransmitter Release Experiment:
-
Wash the cells twice with a Krebs-Ringer-HEPES buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 5.6 D-glucose, 25 HEPES, pH 7.4).
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 µM to 100 µM) in the buffer for 30 minutes.
-
Stimulate neurotransmitter release by depolarizing the cells with a high potassium buffer (e.g., replacing NaCl with an equimolar concentration of KCl for a final K⁺ concentration of 56 mM) for 5-10 minutes.
-
Collect the supernatant, which contains the released neurotransmitters.
-
To stop further release and degradation, add a solution of perchloric acid and EDTA to the supernatant.
3.2.3. HPLC-ECD Analysis:
-
Inject the collected supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase appropriate for catecholamine separation (e.g., a phosphate-citrate buffer with methanol and an ion-pairing agent).
-
Quantify the concentrations of dopamine and norepinephrine by comparing the peak areas to those of known standards.
Expected Outcome: Determination of the dose-dependent effect of this compound on basal and stimulated release of dopamine and norepinephrine.
Calmodulin Binding Assay
Objective: To confirm and characterize the interaction between this compound and calmodulin.
Methodology: Calmodulin-Sepharose Pull-Down Assay
This protocol describes an in vitro method to assess the calcium-dependent binding of a compound to calmodulin.[2][6]
3.3.1. Preparation of Lysates:
-
Prepare cell or tissue lysates from a source rich in calmodulin (e.g., brain tissue or cultured cells).
-
Homogenize the tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins, including calmodulin.
3.3.2. Pull-Down Assay:
-
Equilibrate Calmodulin-Sepharose 4B beads with a binding buffer.
-
Prepare two sets of tubes: one with a binding buffer containing CaCl₂ (e.g., 1 mM) and another with a binding buffer containing a calcium chelator like EGTA or EDTA (e.g., 2 mM).
-
Add the prepared cell lysate to the equilibrated beads in both sets of tubes.
-
Add varying concentrations of this compound to the tubes.
-
Incubate the mixtures with gentle agitation to allow for binding.
-
Wash the beads several times with the respective binding buffers (with or without calcium) to remove non-specifically bound proteins.
-
Elute the bound proteins from the calmodulin beads using an elution buffer (e.g., containing a high concentration of a competing ligand or a denaturing agent like SDS-PAGE sample buffer).
3.3.3. Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-calmodulin antibody to confirm the presence of calmodulin.
-
The effect of this compound on the binding of other known calmodulin-binding proteins can also be assessed by probing the Western blot with antibodies against those proteins.
Expected Outcome: To determine if this compound binds to calmodulin and whether this interaction is calcium-dependent.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's neuro-cardiac effects.
Caption: Cardiac signaling pathway affected by this compound.
Caption: Putative neuronal signaling effects of this compound.
Caption: Overall experimental workflow for investigating Prenylamine.
Conclusion
The provided application notes and protocols offer a structured approach to dissecting the complex neuro-cardiac pharmacology of this compound. By employing these methodologies, researchers can generate critical data on its effects on cardiac electrophysiology, neurotransmitter dynamics, and molecular targets. This information is vital for understanding the mechanisms underlying both its therapeutic potential and its adverse effects, and for guiding the development of safer cardiovascular and neurological drugs.
References
- 1. Prenylamine-induced ventricular tachycardia and syncope controlled by ventricular pacing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C27H33NO3 | CID 65557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. axionbiosystems.com [axionbiosystems.com]
- 8. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Micro-Electrode Array Based Tests for Neurotoxicity: Assessment of Interlaboratory Reproducibility with Neuroactive Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. Neurotoxicity Screening with High-Throughput Microelectrode Arrays | Axion Biosystems [axionbiosystems.com]
- 13. Release of dopamine and norepinephrine by hypoxia from PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing the Intracellular Ballet: Application Notes and Protocols for Tracking Prenylamine Lactate with Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for visualizing the intracellular action of Prenylamine Lactate, a phenylalkylamine calcium channel blocker. By employing fluorescent dyes, researchers can gain critical insights into the pharmacodynamics of this antianginal agent at a subcellular level. The following protocols offer methodologies for both direct visualization of the drug binding to its target and indirect measurement of its downstream effects on calcium signaling and calmodulin interaction.
Direct Visualization of this compound Binding to L-type Calcium Channels
Since Prenylamine is a phenylalkylamine, its direct interaction with L-type calcium channels can be visualized using a fluorescently labeled analog. This approach allows for the precise localization and quantification of drug-target engagement.
Quantitative Data: Binding Affinity of a Fluorescent Phenylalkylamine Analog
A fluorescently labeled phenylalkylamine, DMBODIPY-PAA, has been shown to bind reversibly to L-type calcium channels with high affinity.[1][2][3] This data provides a benchmark for the expected binding characteristics of a fluorescently labeled Prenylamine.
| Fluorescent Ligand | Target | Dissociation Constant (Kd) | Reference |
| DMBODIPY-PAA | L-type Calcium Channels | 6.82 nM | [1][2][3] |
Experimental Protocol: Live-Cell Imaging of Fluorescent Phenylalkylamine Binding
This protocol is adapted from methodologies for imaging fluorescently labeled small molecules binding to their cellular targets.
Objective: To visualize the binding of a fluorescent Prenylamine analog to L-type calcium channels in live cardiomyocytes.
Materials:
-
Primary cardiomyocytes or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells transfected with Cav1.2)
-
Fluorescently labeled Prenylamine analog (synthesis may be required based on established methods for labeling phenylalkylamines)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with appropriate laser lines and filters for the chosen fluorophore
-
Glass-bottom imaging dishes
Procedure:
-
Cell Culture: Culture cardiomyocytes or the chosen cell line on glass-bottom imaging dishes to allow for high-resolution microscopy.
-
Labeling:
-
Prepare a stock solution of the fluorescent Prenylamine analog in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the nanomolar to low micromolar range, to be optimized).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Incubate the cells with the labeling medium for a specified period (e.g., 15-30 minutes) at 37°C.
-
-
Washing:
-
Remove the labeling medium.
-
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove unbound fluorescent drug.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a confocal microscope. Use a low laser power to minimize phototoxicity and photobleaching.
-
Acquire images at different focal planes to determine the subcellular localization of the fluorescent signal. Co-localization with markers for the plasma membrane or T-tubules can confirm binding to L-type calcium channels.
-
Indirect Visualization of this compound's Action via Intracellular Calcium Measurement
The primary mechanism of action of Prenylamine is the blockade of L-type calcium channels, leading to a reduction in intracellular calcium influx. This effect can be quantified using fluorescent calcium indicators.
Quantitative Data: Inhibition of Calcium Influx
The following table presents reference data for the inhibition of L-type calcium channels by a charged phenylalkylamine derivative, providing an expected range for Prenylamine's activity.
| Compound | Target | IC50 | Cell Type | Reference |
| (-)qD888 (charged devapamil) | L-type Calcium Channels (IBa) | 43.7 ± 3.4 µM | Wild-type Cav1.2 expressing cells | [4] |
Experimental Protocol: Measuring Intracellular Calcium Flux with Fluo-4 AM
Objective: To quantify the inhibitory effect of this compound on depolarization-induced calcium influx in cardiomyocytes using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Primary cardiomyocytes or a suitable cell line
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution
-
This compound
-
Depolarizing agent (e.g., high concentration of KCl)
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Preparation:
-
Plate cardiomyocytes in a 96-well black-walled, clear-bottom plate for plate reader assays or on glass-bottom dishes for microscopy.
-
Allow cells to adhere and reach the desired confluency.[5]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium, wash the cells with HBSS, and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.[5][6]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Treatment:
-
Incubate the cells with various concentrations of this compound in HBSS for a predetermined time (e.g., 15-30 minutes).
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a depolarizing agent (e.g., by adding an equal volume of high KCl solution).
-
Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates calcium influx.
-
Continue recording until the signal peaks and begins to decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing it as a percentage of the response in the absence of this compound.
-
Plot the normalized response against the this compound concentration to determine the IC50 value.
-
Visualizing this compound's Interaction with Calmodulin
Prenylamine has been reported to interact with calmodulin (CaM), a key calcium-binding protein involved in numerous signaling pathways. This interaction can be investigated using Förster Resonance Energy Transfer (FRET)-based biosensors.
Experimental Protocol: FRET-based Assay for Prenylamine-Calmodulin Interaction
Objective: To determine if this compound modulates the interaction between calmodulin and a target peptide using a FRET-based biosensor.
Materials:
-
HEK293T cells or another suitable cell line
-
FRET-based calmodulin biosensor plasmid (e.g., a construct with a CaM-binding peptide sandwiched between a FRET pair like CFP and YFP, which can be custom-designed or obtained from a repository).[7][8]
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Ionomycin (as a positive control to induce a conformational change in CaM)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the FRET pair)
Procedure:
-
Transfection:
-
Transfect the cells with the FRET-based calmodulin biosensor plasmid using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression.
-
-
Cell Preparation for Imaging:
-
Plate the transfected cells on glass-bottom imaging dishes.
-
-
This compound Treatment:
-
Incubate the cells with the desired concentration of this compound.
-
-
FRET Imaging:
-
Acquire images in both the donor (e.g., CFP) and FRET (e.g., YFP excited by the donor wavelength) channels.
-
Establish a baseline FRET ratio (acceptor emission / donor emission).
-
Add a stimulus that increases intracellular calcium (e.g., ionomycin) to induce a conformational change in the biosensor and a change in the FRET ratio.
-
Monitor the FRET ratio over time in the presence and absence of this compound.
-
-
Data Analysis:
-
Calculate the change in the FRET ratio upon stimulation.
-
Compare the magnitude and kinetics of the FRET change in cells treated with this compound to untreated control cells. A significant difference would suggest that this compound modulates the calmodulin-target interaction.
-
These protocols provide a starting point for investigating the intracellular actions of this compound using fluorescent dyes. Optimization of dye concentrations, incubation times, and imaging parameters will be necessary for specific cell types and experimental setups. The use of these advanced imaging techniques will undoubtedly shed more light on the subcellular mechanisms of this important cardiovascular drug.
References
- 1. L-type calcium channel targeting and local signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - The L-type calcium channel in the heart: the beat goes on [jci.org]
- 3. A unique fluorescent phenylalkylamine probe for L-type Ca2+ channels. Coupling of phenylalkylamine receptors to Ca2+ and dihydropyridine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the Architecture of an L-type Calcium Channel with a Charged Phenylalkylamine: EVIDENCE FOR A WIDELY OPEN PORE AND DRUG TRAPPING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. abcam.com [abcam.com]
- 7. FRET-Based Ca2+ Biosensor Single Cell Imaging Interrogated by High-Frequency Ultrasound | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Prenylamine Lactate Metabolites by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylamine, a vasodilator formerly used in the treatment of angina pectoris, is metabolized extensively in the human body. Due to its potential for cardiac side effects and its classification as a stimulant by the World Anti-Doping Agency (WADA) owing to its metabolic liberation of amphetamine, sensitive and specific analytical methods are crucial for its detection and the characterization of its metabolites in biological matrices.[1][2] This document provides detailed application notes and protocols for the detection of prenylamine lactate metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely used technique for the quantitative analysis of drugs and their metabolites in biological fluids.
The primary metabolic pathways for prenylamine include N-dealkylation, hydroxylation, and methylation, resulting in a diverse range of phase I metabolites.[1] Over 40 different metabolites have been identified in human urine, including various hydroxylated and methoxylated derivatives of the parent compound, as well as diphenylpropylamine and its hydroxylated forms.[1][2] The most abundant phase I metabolite has been identified as p-hydroxy-prenylamine.[1][2]
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and enriching the analytes of interest. The protocol varies depending on the biological matrix.
a) Urine Sample Preparation (Direct Injection)
For routine screening of urinary metabolites, a simple "dilute-and-shoot" method is often sufficient and provides rapid sample throughput.
-
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Add 900 µL of a mixture of 0.1% formic acid in water.
-
Cap the vial and vortex briefly.
-
The sample is now ready for LC-MS/MS analysis.
-
b) Plasma/Serum Sample Preparation (Solid-Phase Extraction - SPE)
For plasma or serum samples, which have a more complex matrix, a solid-phase extraction (SPE) is recommended to achieve a cleaner extract and better sensitivity.
-
Protocol:
-
Sample Pre-treatment:
-
To 500 µL of plasma or serum, add 500 µL of a 4% phosphoric acid solution.
-
Vortex for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
-
Elution:
-
Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation of prenylamine and its metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
LC Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Mass Spectrometry (MS)
-
Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan with product ion scan for qualitative analysis.
Data Presentation
The following table summarizes the key mass spectrometric parameters for the detection of prenylamine and its major metabolites. Please note that collision energies should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Putative Collision Energy (eV) |
| Prenylamine | 330.2 | 118.1 | 91.1 | 25 |
| p-Hydroxy-prenylamine | 346.2 | 118.1 | 107.1 | 28 |
| Methoxy-prenylamine | 360.2 | 118.1 | 121.1 | 28 |
| Di-hydroxy-prenylamine | 362.2 | 118.1 | 123.1 | 30 |
| Hydroxy-methoxy-prenylamine | 376.2 | 118.1 | 137.1 | 30 |
| Tri-hydroxy-prenylamine | 378.2 | 118.1 | 139.1 | 32 |
| Diphenylpropylamine | 212.2 | 91.1 | 117.1 | 20 |
| Hydroxy-diphenylpropylamine | 228.2 | 91.1 | 133.1 | 22 |
| Amphetamine | 136.1 | 91.1 | 119.1 | 15 |
Visualizations
Caption: Experimental workflow for the analysis of prenylamine metabolites.
Caption: Major metabolic pathways of prenylamine.
References
Application of Prenylamine Lactate in Cardiac Hypertrophy Research Models: A Theoretical Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli that can progress to heart failure.[1] Research into the molecular mechanisms of hypertrophy is crucial for developing novel therapeutic interventions. Prenylamine lactate, a calcium channel blocker, has been primarily utilized in the management of angina pectoris due to its vasodilatory and cardiac workload-reducing effects.[2][3] Its mechanism of action, centered on the inhibition of calcium ion influx into cardiac and smooth muscle cells, presents a compelling, albeit largely unexplored, avenue for its application in cardiac hypertrophy research.[2][3]
This document outlines a theoretical framework for the application of this compound in established in vitro and in vivo models of cardiac hypertrophy. While direct experimental evidence for this specific application is limited, the protocols and expected outcomes detailed below are extrapolated from the known mechanisms of this compound and the established role of calcium signaling in hypertrophic pathways.
Mechanism of Action and Rationale for Use in Hypertrophy Models
This compound functions as a calcium channel blocker, inhibiting the influx of calcium through voltage-gated L-type calcium channels in cardiomyocytes.[2] This action reduces the contractility of these muscle cells and diminishes the overall workload on the heart.[3] Additionally, it can modulate other ion channels, including potassium and sodium channels, which may contribute to stabilizing the electrical activity of cardiac cells.[2]
The rationale for investigating this compound in cardiac hypertrophy is based on the central role of calcium signaling in the hypertrophic response. Pathological stimuli that induce hypertrophy are known to increase intracellular calcium concentrations, which in turn activate downstream signaling cascades involving calcineurin/NFAT, leading to the expression of hypertrophic genes. By attenuating the initial calcium influx, this compound could theoretically mitigate the activation of these pro-hypertrophic pathways.
Proposed Signaling Pathway Inhibition by this compound
Caption: Proposed mechanism of this compound in cardiac hypertrophy.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be expected from studies investigating the effects of this compound on cardiac hypertrophy models.
Table 1: In Vitro Model - Phenylephrine-Induced Cardiomyocyte Hypertrophy
| Treatment Group | Cell Surface Area (μm²) | ANP mRNA Expression (Fold Change) | BNP mRNA Expression (Fold Change) |
| Control | 1500 ± 120 | 1.0 ± 0.2 | 1.0 ± 0.3 |
| Phenylephrine (100 µM) | 2500 ± 200 | 5.0 ± 0.8 | 4.5 ± 0.7 |
| Phenylephrine + Prenylamine (1 µM) | 2100 ± 180 | 3.5 ± 0.6 | 3.2 ± 0.5 |
| Phenylephrine + Prenylamine (10 µM) | 1700 ± 150 | 2.0 ± 0.4 | 1.8 ± 0.4 |
Table 2: In Vivo Model - Transverse Aortic Constriction (TAC)
| Treatment Group | Heart Weight/Body Weight (mg/g) | Left Ventricular Wall Thickness (mm) | ANP mRNA Expression (Fold Change) |
| Sham | 3.5 ± 0.3 | 0.8 ± 0.1 | 1.0 ± 0.2 |
| TAC + Vehicle | 5.8 ± 0.5 | 1.4 ± 0.2 | 8.0 ± 1.2 |
| TAC + Prenylamine (10 mg/kg/day) | 4.5 ± 0.4 | 1.1 ± 0.15 | 4.5 ± 0.9 |
| TAC + Prenylamine (20 mg/kg/day) | 4.0 ± 0.35 | 0.95 ± 0.12 | 2.5 ± 0.6 |
Experimental Protocols
Protocol 1: In Vitro Model of Cardiomyocyte Hypertrophy
This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) using phenylephrine (PE) and treatment with this compound.
1. Materials and Reagents:
-
Neonatal rat ventricular myocytes (NRVMs)
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phenylephrine (PE)
-
This compound
-
TRIzol reagent for RNA extraction
-
qRT-PCR reagents
-
Antibodies for immunofluorescence (e.g., anti-α-actinin)
-
DAPI
2. Cell Culture and Hypertrophy Induction:
-
Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups.
-
Plate cells on gelatin-coated dishes at a suitable density.
-
After 24 hours, replace the medium with serum-free medium for another 24 hours to induce quiescence.
-
Induce hypertrophy by treating the cells with 100 µM PE for 48 hours.
3. This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water).
-
Co-treat the cells with PE and varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 48 hours. A vehicle control group should be included.
4. Analysis of Hypertrophic Markers:
-
Cell Size Measurement:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Stain with anti-α-actinin antibody followed by a fluorescent secondary antibody, and DAPI for nuclear staining.
-
Capture images using a fluorescence microscope and measure the cell surface area using software like ImageJ.
-
-
Gene Expression Analysis:
-
Isolate total RNA using TRIzol reagent.
-
Synthesize cDNA.
-
Perform qRT-PCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Prenylamine Lactate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Prenylamine Lactate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is predicted to have very low aqueous solubility. One database predicts a water solubility of approximately 3.54 x 10⁻⁵ mg/mL.[1] This inherent low solubility can present significant challenges during in vitro and in vivo experiments.
Q2: How does pH likely affect the solubility of this compound?
A2: Prenylamine is a basic compound, and its lactate salt is formed with lactic acid. The solubility of such compounds is often pH-dependent. At lower pH values (acidic conditions), the amine group of prenylamine is more likely to be protonated, which generally leads to higher aqueous solubility. Conversely, as the pH increases towards neutral and alkaline conditions, the un-ionized form will dominate, likely causing a decrease in solubility and potential precipitation.
Q3: Are there common solvents that can be used to dissolve this compound?
A3: Due to its predicted lipophilic nature (high LogP), this compound is expected to be more soluble in organic solvents than in water. For experimental purposes, initial dissolution in a small amount of a water-miscible organic solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) before dilution in an aqueous buffer can be a viable strategy.
Q4: What general strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound?
A4: A variety of techniques can be used to improve the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.[2][3] Physical modifications include particle size reduction (micronization and nanosuspension) and creating solid dispersions. Chemical modifications often involve pH adjustment, the use of co-solvents, complexation (e.g., with cyclodextrins), and the formation of self-emulsifying drug delivery systems (SEDDS).[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: this compound precipitates when added to my aqueous buffer.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the buffer | The pH of your aqueous buffer may be too high, leading to the precipitation of the less soluble free base form. | Lowering the pH of the buffer should increase the solubility. |
| Insufficient Solvent | The concentration of this compound exceeds its solubility limit in the chosen aqueous medium. | Increase the volume of the buffer or decrease the concentration of the compound. |
| Temperature Effects | Solubility can be temperature-dependent. | Gently warming the solution may help dissolve the compound. However, be mindful of potential degradation at higher temperatures. |
Issue 2: I am observing inconsistent results in my biological assays.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in Assay Medium | The compound may be precipitating out of the cell culture medium over time, leading to variable effective concentrations. | Visually inspect the wells for any precipitate. Consider using a solubility-enhancing excipient in your stock solution. |
| Interaction with Media Components | Components in the assay medium (e.g., proteins) could be interacting with the compound, affecting its availability. | Prepare a formulation with excipients that can maintain the drug in a solubilized state, such as a cyclodextrin complex. |
Experimental Protocols
Below are detailed methodologies for key experiments to enhance and characterize the solubility of this compound.
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound across a range of physiologically relevant pH values.
Materials:
-
This compound
-
Phosphate buffer solutions (pH 5.0, 6.8, 7.4)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
HPLC system with a suitable column (e.g., C18)
-
Calibrated pH meter
-
Shaking incubator
Methodology:
-
Prepare a series of buffer solutions at different pH values (e.g., from pH 2 to 8).
-
Add an excess amount of this compound to each buffer solution in separate vials.
-
Secure the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with an appropriate mobile phase.
-
Analyze the concentration of dissolved this compound using a validated HPLC method.
-
Plot the measured solubility (in µg/mL or mM) against the corresponding pH of the buffer.
Protocol 2: Co-Solvent Solubility Enhancement
Objective: To evaluate the effect of common pharmaceutical co-solvents on the solubility of this compound.
Materials:
-
This compound
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol
-
Distilled water
-
Vortex mixer
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10:90, 20:80, 50:50 v/v of PG:water, PEG 400:water, and Ethanol:water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Vortex each sample vigorously for 2 minutes and then shake at a constant temperature for 24 hours.
-
Centrifuge the samples to separate the undissolved drug.
-
Filter the supernatant and analyze the concentration of the dissolved drug using a suitable analytical method (spectrophotometry or HPLC).
-
Tabulate the solubility of this compound in each co-solvent mixture.
Hypothetical Data Presentation:
| Co-solvent System | Co-solvent:Water Ratio (v/v) | Hypothetical Solubility (µg/mL) |
| Propylene Glycol | 10:90 | 5 |
| 20:80 | 15 | |
| 50:50 | 80 | |
| PEG 400 | 10:90 | 8 |
| 20:80 | 25 | |
| 50:50 | 120 | |
| Ethanol | 10:90 | 12 |
| 20:80 | 40 | |
| 50:50 | 150 |
Visual Guides
Troubleshooting Workflow for Solubility Issues
Caption: A workflow for troubleshooting solubility issues.
General Approaches to Enhance Drug Solubility
Caption: Strategies for enhancing drug solubility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of Prenylamine Lactate in primary cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the cytotoxicity of Prenylamine Lactate in primary cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxicity in primary cells?
A1: this compound's primary mode of action is the blockade of L-type voltage-gated calcium channels.[1][2][3] This disruption of calcium homeostasis is a key trigger for its cytotoxic effects. Additionally, it can also block voltage-gated sodium and potassium channels, including the hERG channel, which can contribute to cellular stress and off-target effects.[2] The lactate component of the drug may also influence the cellular microenvironment, as high concentrations of lactate can be associated with metabolic stress and apoptosis.[4]
Q2: What are the visible signs of this compound-induced cytotoxicity in primary cell cultures?
A2: Common signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment, blebbing), a reduction in cell proliferation and density, and an increase in floating dead cells in the culture medium. At a molecular level, cytotoxicity can be confirmed by assays measuring membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT assay).
Q3: Is it possible to completely eliminate the cytotoxicity of this compound?
A3: It is unlikely that the cytotoxicity of this compound can be completely eliminated, as its therapeutic effects and cytotoxic effects are mechanistically linked to its primary function as a calcium channel blocker. The goal of these troubleshooting guides is to help you minimize off-target cytotoxicity and identify a therapeutic window where the desired effects of the drug can be studied with minimal impact on cell viability.
Q4: Can the lactate salt in "this compound" contribute to cytotoxicity?
A4: Yes, high concentrations of lactate in the cell culture medium can lead to lactic acidosis, which is associated with a decrease in intracellular pH and can induce apoptosis.[4] This is an important consideration, especially at higher concentrations of the drug. The extracellular lactate-to-pyruvate ratio can also modulate the sensitivity of cells to oxidative stress-induced apoptosis.[5]
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations
Possible Causes:
-
High Drug Concentration: The effective concentration of this compound can vary significantly between different primary cell types.
-
Prolonged Exposure Time: Continuous exposure to the drug may lead to cumulative toxicity.
-
Suboptimal Cell Culture Conditions: Unhealthy or stressed cells are more susceptible to drug-induced cytotoxicity.
-
High Cell Seeding Density: Overly dense cultures can experience nutrient depletion and waste accumulation, exacerbating drug toxicity.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Optimize Drug Concentration | Perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability). Test a wide range of concentrations (e.g., from 0.1 µM to 100 µM) for a fixed time point (e.g., 24 or 48 hours). | Identification of a concentration range that elicits the desired biological effect with minimal cytotoxicity. |
| Optimize Exposure Time | Conduct a time-course experiment using a fixed, non-toxic concentration of this compound. Assess cell viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). | Determination of the optimal exposure duration to observe the desired effects before significant cell death occurs. |
| Co-treatment with an Antioxidant | Pre-incubate the primary cells with N-acetylcysteine (NAC) for 1-2 hours before adding this compound. A typical starting concentration for NAC is 1-5 mM. | Reduction of oxidative stress-induced apoptosis, thereby increasing cell viability. |
| Optimize Cell Seeding Density | Perform a cell seeding density optimization experiment. Plate cells at various densities (e.g., 1x10^4, 2.5x10^4, 5x10^4, and 1x10^5 cells/cm²) and monitor their growth over several days to determine the optimal density for maintaining a healthy, sub-confluent monolayer during the experiment. | Ensures that cells are in an optimal growth phase and are less susceptible to stress, leading to more consistent and reliable results. |
| Cell Synchronization | Synchronize the cell cycle by serum starvation. Culture the cells in a low-serum (e.g., 0.5% FBS) or serum-free medium for 12-24 hours before drug treatment. This will arrest the cells in the G0/G1 phase. | Minimizes variability in drug response due to different cell cycle phases and can reduce cytotoxicity in actively dividing cells. |
Quantitative Data Summary: IC50 Values of Calcium Channel Blockers in Primary Cells
| Compound | Cell Type | IC50 (µM) | Reference |
| Prenylamine | Not specified | Not available | - |
| Mibefradil | Medulloblastoma Primary Cells | ~10-20 | |
| Flunarizine | Hippocampal Neurons | Protective at low µM | |
| Nimodipine | Hippocampal Neurons | Pro-apoptotic at low µM |
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Cell Culture Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and drug response.
-
Inconsistent Cell Health and Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage.
-
Variability in Experimental Technique: Inconsistent cell seeding, drug dilution, or incubation times can lead to variable results.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Implement Strict Aseptic Technique | Regularly inspect cultures for signs of contamination (e.g., turbidity, color change, filamentous growth). Use sterile reagents and equipment, and work in a certified biological safety cabinet. Regularly test for mycoplasma contamination. | Prevention of contamination and ensuring the reliability of experimental results. |
| Standardize Cell Passage Number | Use primary cells within a narrow passage range for all experiments. For example, only use cells between passage 2 and 5. | Increased consistency and reproducibility of results by minimizing variability due to cellular aging. |
| Develop and Adhere to a Standardized Protocol | Create a detailed, step-by-step protocol for all cytotoxicity assays, including cell seeding density, drug preparation and dilution, incubation times, and the specific assay procedure. | Reduced experimental variability and improved reproducibility of results. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the cytotoxicity of this compound in adherent primary cells cultured in a 96-well plate.
Materials:
-
Primary cells
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the primary cells in a 96-well plate at the predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the drug) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Cell Synchronization by Serum Starvation
Materials:
-
Primary cells
-
Complete cell culture medium (with serum)
-
Low-serum (0.5% FBS) or serum-free culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Initial Culture: Culture the primary cells in their complete growth medium until they reach approximately 70-80% confluency.
-
Washing: Gently wash the cells twice with sterile PBS to remove any residual serum.
-
Serum Deprivation: Replace the complete medium with a low-serum or serum-free medium.
-
Incubation: Incubate the cells for 12-24 hours. The optimal duration may vary depending on the cell type.
-
Release from Arrest (Optional): To re-enter the cell cycle, replace the low-serum/serum-free medium with complete growth medium.
-
Drug Treatment: After the starvation period, the synchronized cells are ready for treatment with this compound.
Signaling Pathways and Visualizations
Signaling Pathway of this compound-Induced Cytotoxicity
This compound induces cytotoxicity primarily through the disruption of intracellular calcium homeostasis. This leads to a cascade of events including mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptosis.
// Nodes Prenylamine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca2+ Channel\n(and other ion channels)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Disrupted Ca2+\nHomeostasis", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Overload [label="Intracellular Ca2+\nOverload", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial\nDysfunction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\nProduction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="Caspase\nActivation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Prenylamine -> Ca_Channel [label="Blockade"]; Ca_Channel -> Ca_Influx [label="Inhibition of influx"]; Ca_Influx -> Ca_Overload; Ca_Overload -> Mitochondria [label="Triggers"]; Mitochondria -> ROS [label="Leads to"]; ROS -> Mitochondria [label="Further damages"]; Mitochondria -> Caspase_Activation [label="Cytochrome c release"]; ROS -> Caspase_Activation [label="Activates"]; Caspase_Activation -> Apoptosis [label="Execution"]; } dot
Caption: Signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for Minimizing Cytotoxicity
This workflow outlines the logical steps a researcher should take to identify an optimal experimental window for using this compound in primary cell cultures.
// Nodes Start [label="Start: High Cytotoxicity\nObserved", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Optimize_Conc [label="1. Optimize Concentration\n(Dose-Response)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Time [label="2. Optimize Exposure Time\n(Time-Course)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Viability1 [label="Assess Cell Viability\n(e.g., MTT Assay)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Viability2 [label="Assess Cell Viability\n(e.g., MTT Assay)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity_Reduced [label="Cytotoxicity Minimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Consider_CoTreatment [label="3. Consider Co-treatment\n(e.g., with NAC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Protocol [label="Optimized Experimental\nProtocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ReEvaluate [label="Re-evaluate Experimental\nParameters", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Optimize_Conc; Optimize_Conc -> Check_Viability1; Check_Viability1 -> Optimize_Time; Optimize_Time -> Check_Viability2; Check_Viability2 -> Cytotoxicity_Reduced; Cytotoxicity_Reduced -> Final_Protocol [label="Yes"]; Cytotoxicity_Reduced -> Consider_CoTreatment [label="No"]; Consider_CoTreatment -> Cytotoxicity_Reduced; Final_Protocol -> ReEvaluate [style=dashed, label="If issues persist"]; ReEvaluate -> Start [style=dashed]; } dot
Caption: Experimental workflow for minimizing this compound cytotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Increased lactate production follows loss of mitochondrial membrane potential during apoptosis of human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The extracellular lactate-to-pyruvate ratio modulates the sensitivity to oxidative stress-induced apoptosis via the cytosolic NADH/NAD+ redox state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying and Mitigating Off-Target Effects of Prenylamine Lactate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Prenylamine Lactate in their assays. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help identify and mitigate the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is primarily recognized as a calcium channel blocker, with a specific affinity for L-type calcium channels.[1][2] It also functions as a calmodulin antagonist.[3][4] It was historically used as a vasodilator in the treatment of angina pectoris but has since been withdrawn from the market due to safety concerns.[5]
Q2: What are the principal off-target effects associated with this compound? A2: The most critical off-target effect of Prenylamine is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This action can lead to a prolongation of the QT interval, posing a risk of severe cardiac arrhythmias such as Torsade de Pointes.[2][6] Additionally, it is known to inhibit voltage-gated sodium channels and affect the adrenergic system, which includes the depletion of catecholamines.[2]
Q3: For what reason was this compound withdrawn from clinical use? A3: In 1988, this compound was withdrawn from the markets in Canada, the United States, and the United Kingdom.[5] This decision was prompted by its association with cardiac arrhythmias, particularly Torsade de Pointes, which is linked to its off-target blockade of hERG channels and the resultant QT prolongation.[5]
Q4: I am employing this compound as a calmodulin antagonist in my research. What are the key considerations? A4: When using Prenylamine as a tool to antagonize calmodulin, it is imperative to consider its potent calcium channel blocking activity and its effects on hERG channels. These off-target activities can introduce confounding variables in experimental outcomes, particularly in cell types that express these channels, such as cardiomyocytes, neurons, and various cancer cell lines. It is recommended to use the lowest effective concentration and to incorporate appropriate controls to distinguish the effects of calmodulin inhibition from its other actions.
Q5: Could the lactate component of this compound interfere with my experimental assays? A5: Yes, the presence of lactate can potentially interfere with certain cell-based assays. Lactate is known to influence cellular metabolism, intracellular pH, and various signaling pathways.[7][8][9][10] For instance, studies have shown that lactate can interfere with ATP release from red blood cells and modulate the function of immune cells.[8][11] It is advisable to conduct a control experiment using sodium lactate to account for any potential effects of the lactate counter-ion.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Off-target effects on ion channels | - Verify channel expression: Confirm whether your cell line expresses L-type calcium channels, hERG channels, or sodium channels. - Employ specific inhibitors: Utilize selective inhibitors for these channels as controls to differentiate their effects from those of calmodulin antagonism. - Optimize Prenylamine concentration: Titrate Prenylamine to the lowest concentration that elicits the desired effect on calmodulin to minimize the engagement of off-targets. |
| Interference from lactate | - Implement a lactate control: Treat cells with sodium lactate at a concentration equivalent to that in your this compound solution. - Consider an alternative salt form: If feasible, procure Prenylamine with a different counter-ion. |
| Compromised cell health | - Monitor cell viability: Concurrently perform a cell viability assay (e.g., MTT or trypan blue exclusion) with your primary experiment. - Standardize cell density: Ensure a consistent cell seeding density across all experiments. |
Issue 2: Ambiguity in the Interpretation of Signaling Pathway Data
| Possible Cause | Troubleshooting Steps |
| Concurrent activation of multiple pathways | - Utilize pathway-specific inhibitors: Employ inhibitors for downstream effectors of calcium signaling (e.g., CaMKII inhibitors) and adrenergic signaling to isolate the pathway under investigation. - Analyze phospho-proteins: Use Western blotting or other immunoassays to investigate the phosphorylation status of key signaling proteins within the suspected pathways. |
| Confounding effects of calcium dysregulation | - Measure intracellular calcium levels: Use a calcium-sensitive fluorescent indicator (e.g., Fura-2) to monitor changes in intracellular calcium concentration following treatment with Prenylamine. This will aid in distinguishing direct calmodulin inhibition from effects that are secondary to the blockade of calcium influx.[12] |
Data Presentation: Quantitative Profile of Prenylamine
| Target | Assay Type | Species | IC50 / Ki | Reference |
| L-type Calcium Channel | Whole-cell patch clamp | Guinea pig | 1.24 µM | [1] |
| hERG (IKr) | Whole-cell patch clamp | Human (HEK293 cells) | 65 nM | [13] |
| Sodium Channel (hNaV1.5) | Whole-cell patch clamp | Human (HEK293 cells) | 2.52 µM | [13] |
| Calmodulin | Binding Assay | Porcine | 500 nM (half-maximal binding) | [3] |
| Note: The reported IC50 and Ki values may exhibit variability depending on the specific experimental conditions. |
Experimental Protocols
Protocol 1: Identifying Off-Target Effects Using a Broad Kinase Panel
This protocol provides a general workflow for screening this compound against a diverse panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Subsequently, create a serial dilution to test a range of concentrations.
-
Kinase Panel Selection: Select a commercially available kinase profiling service that offers comprehensive coverage of the human kinome.
-
Assay Performance: The chosen service provider will typically conduct in vitro kinase activity assays (e.g., radiometric or fluorescence-based) in the presence of varying concentrations of this compound.
-
Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC50 values for any kinases that exhibit significant inhibition.
-
Hit Validation: Any identified "hits" (kinases that are inhibited by Prenylamine) should be validated through secondary assays, preferably employing a different detection technology (e.g., a cell-based assay).
Protocol 2: Manual Patch-Clamp Protocol for hERG Channel Inhibition Assay
This protocol details a method for evaluating the inhibitory effect of this compound on hERG channels stably expressed in a suitable cell line (e.g., HEK293).
-
Cell Culture: Maintain hERG-expressing HEK293 cells using standard cell culture techniques. Plate the cells onto glass coverslips suitable for electrophysiological recording.
-
Electrophysiology Setup:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, 5 MgATP; adjust pH to 7.2 with KOH.
-
Fabricate borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Recording Procedure:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Achieve a whole-cell configuration.
-
Maintain the cell at a holding potential of -80 mV.
-
Apply a specific voltage-step protocol to elicit hERG currents. A standard protocol includes a depolarization step to +20 mV for 2 seconds, followed by a repolarization step to -50 mV for 2 seconds to record the tail current.
-
-
Compound Application:
-
Record a stable baseline current in the external solution.
-
Perfuse the cells with progressively increasing concentrations of this compound.
-
Record the current at each concentration until a steady-state level of block is achieved.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current at -50 mV for each concentration.
-
Normalize the current measurements to the baseline control.
-
Plot the percentage of inhibition as a function of the this compound concentration and fit the data to a Hill equation to derive the IC50 value.
-
Protocol 3: Competitive Radioligand Binding Assay for Calmodulin Antagonism
This protocol describes a method to ascertain the binding affinity of this compound for calmodulin.
-
Reagents and Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2.
-
Radioligand: [125I]-labeled calmodulin or a suitable [125I]-labeled calmodulin-binding peptide.
-
Calmodulin: Purified calmodulin protein.
-
Test Compound: this compound.
-
-
Assay Procedure:
-
In a microtiter plate, combine the binding buffer, a fixed concentration of the radioligand, and purified calmodulin.
-
Add increasing concentrations of unlabeled this compound. For the determination of total binding, add buffer in place of the test compound. For the determination of non-specific binding, add a high concentration of a known calmodulin antagonist (e.g., trifluoperazine).
-
Incubate the plate at room temperature for a predetermined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter that has been pre-soaked in a suitable buffer (e.g., a polyethyleneimine solution) to capture the calmodulin-ligand complex.
-
Wash the filters with ice-cold wash buffer to eliminate any unbound radioligand.
-
-
Detection:
-
Quantify the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC50 value and subsequently calculate the Ki using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Calmodulin signaling pathway activated by increased intracellular calcium.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical troubleshooting flow for inconsistent assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcium and calmodulin antagonists binding to calmodulin and relaxation of coronary segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withdrawal of prenylamine: perspectives on pharmacological, clinical and regulatory outcomes following the first QT-related casualty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of prenylamine on the QT interval of the resting electrocardiogram in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes [frontiersin.org]
- 9. Frontiers | Lactate’s impact on immune cells in sepsis: unraveling the complex interplay [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Lactate interferes with ATP release from red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release of intracellular calcium by prenylamine in human ovarian tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected results in Prenylamine Lactate experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Prenylamine Lactate. Given its complex pharmacological profile and historical withdrawal from the market due to safety concerns, careful experimental design and interpretation are crucial.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound's primary mechanism is the blockade of L-type voltage-gated calcium channels, which reduces the influx of calcium into cardiac and smooth muscle cells.[1] This action leads to vasodilation and a decrease in myocardial contractility.[1] However, it is not a highly selective agent and exhibits other significant biological activities.
Q2: What are the known off-target effects of this compound?
Beyond its calcium channel blocking activity, this compound is known to:
-
Inhibit calmodulin (CaM), a key calcium-binding messenger protein.[2]
-
Inhibit myosin light chain kinase (MLCK), an enzyme crucial for smooth muscle contraction.
-
Modulate potassium and sodium channels.[1]
-
Deplete catecholamine stores, an effect similar to that of reserpine.
Q3: Why was Prenylamine withdrawn from the market?
Prenylamine was withdrawn from markets in 1988 due to significant safety concerns, most notably its association with prolongation of the QT interval on an electrocardiogram (ECG). This effect increases the risk of a life-threatening cardiac arrhythmia known as Torsades de Pointes.
Q4: A critical consideration is that Prenylamine is metabolized to amphetamine. How can this impact my experimental results?
The metabolism of Prenylamine to amphetamine is a major potential confounding factor in any experiment. Amphetamine has its own distinct pharmacological profile, primarily acting as a central nervous system stimulant by increasing the levels of dopamine and norepinephrine. Depending on the experimental model (in vivo or in vitro systems with metabolic capabilities), observed effects could be a result of the parent compound, its amphetamine metabolite, or a combination of both. This is especially important in behavioral studies, neuronal cell culture experiments, or any research investigating dopaminergic signaling.
Q5: Could the "lactate" component of this compound influence my results?
Yes, particularly in cell culture experiments. Lactate is a key metabolite in cellular energy production. Depending on the metabolic state of your cells and the concentration of this compound used, the additional lactate could influence cellular metabolism, potentially altering experimental outcomes. It is advisable to include a lactate-only control in your experiments.
Troubleshooting Guide
Unexpected Electrophysiological Results
Problem: I am observing QT interval prolongation, arrhythmias, or other unexpected changes in cardiac action potentials in my ex vivo heart preparations or cardiomyocyte cultures.
-
Possible Cause 1: Inherent drug properties. This is the known and dangerous side effect of Prenylamine that led to its market withdrawal. The drug's blockade of certain potassium channels, in addition to its calcium channel effects, is thought to contribute to delayed repolarization and QT prolongation.
-
Troubleshooting Steps:
-
Confirm the finding: Carefully measure the QT interval in your recordings. Use a standardized method, such as the tangent method in lead II or V5, and correct for heart rate using Bazett's or Fridericia's formula.[3][4]
-
Dose-response analysis: Perform a careful dose-response study to determine the concentration at which these effects become apparent.
-
Positive control: Use a known QT-prolonging agent (e.g., sotalol) as a positive control to validate your experimental system's ability to detect this effect.
-
Consider the model: The expression of different ion channels can vary between species and cell types, which may influence the susceptibility to Prenylamine-induced arrhythmias.
-
High Cellular Toxicity
Problem: I am observing a higher-than-expected level of cell death in my cultures when treated with this compound.
-
Possible Cause 1: Amphetamine metabolite toxicity. If your cell line has metabolic capabilities (e.g., primary hepatocytes, certain cancer cell lines), the production of amphetamine could be contributing to cytotoxicity.
-
Possible Cause 2: Off-target effects. Inhibition of essential calmodulin or MLCK signaling pathways could lead to cell death.
-
Possible Cause 3: Disruption of calcium homeostasis. While the intended effect is to block calcium influx, profound and prolonged disruption of intracellular calcium signaling can trigger apoptotic pathways.
-
Troubleshooting Steps:
-
Metabolite detection: If possible, use an analytical method like GC-MS or a suitable immunoassay to test your cell culture supernatant or cell lysates for the presence of amphetamine.[5][6]
-
Amphetamine control: Treat a parallel set of cell cultures with amphetamine at concentrations you would expect to be produced from your this compound treatment to see if it phenocopies the toxicity.
-
Lactate control: Include a sodium lactate control at the same molar concentration as the lactate in your this compound treatment to rule out effects of the salt/metabolite.
-
Cell viability assay: Use multiple cell viability assays that measure different cellular parameters (e.g., metabolic activity like MTT, and membrane integrity like trypan blue exclusion) to confirm the cytotoxic effect.
-
Inconsistent or Non-reproducible Results
Problem: My experimental results with this compound are highly variable between experiments.
-
Possible Cause 1: Compound stability and solubility. this compound's stability in your specific experimental buffer and its solubility could be a source of variability.
-
Possible Cause 2: Complex pharmacology. The multiple mechanisms of action of Prenylamine can lead to complex and sometimes opposing effects depending on the experimental conditions and the biological system being studied.
-
Possible Cause 3: Variable metabolism. If using an in vivo model or metabolically active cells, differences in metabolic rates between individual animals or cell culture passages could lead to varying levels of the amphetamine metabolite, causing inconsistent results.
-
Troubleshooting Steps:
-
Fresh solutions: Always prepare fresh solutions of this compound for each experiment from a high-quality source. Check the manufacturer's recommendations for storage and solubility.
-
Standardize protocols: Ensure that all experimental parameters, including cell density, incubation times, and buffer compositions, are kept as consistent as possible.
-
Control for off-target effects: Consider using more specific inhibitors for the pathways you are investigating as controls. For example, if you are studying calcium channel blockade, compare your results with a more selective L-type calcium channel blocker like Nifedipine.
-
Acknowledge complexity: In your analysis, consider the possibility that your results are a composite of the drug's multiple effects.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₃NO₃ | [7] |
| Molecular Weight | 419.6 g/mol | [7] |
| CAS Number | 69-43-2 | [7] |
| Primary Target | L-type Voltage-Gated Calcium Channels | [1] |
| Secondary Targets | Calmodulin (CaM), Myosin Light Chain Kinase (MLCK), Na⁺/K⁺ Channels | [1][2] |
| Key Metabolite | Amphetamine |
Table 2: Example Concentrations of Amphetamine in Cell Culture Studies
Note: These concentrations for the metabolite amphetamine can serve as a starting point for designing controls to investigate its potential confounding effects in Prenylamine experiments.
| Cell Line | Concentration Range | Observed Effect | Reference |
| LLC-PK1 (hDAT) & SH-SY5Y | 1 µM - 50 µM | Reduction in dopamine uptake | [8] |
| HEK293 (hDAT) | 1 µM - 50 µM | Reduction in endogenous hD2R expression | [9] |
| SH-SY5Y & U-937 | 31.25 - 5000 ng/mL | Concentration-dependent effects on cell survival | [10] |
Mandatory Visualizations
Caption: Multi-target mechanism of action of Prenylamine and its metabolism to Amphetamine.
Caption: Troubleshooting workflow for unexpected results in Prenylamine experiments.
Caption: Logical relationships for dissecting the cause of decreased cell viability.
Experimental Protocols
Protocol 1: Detection of Amphetamine Metabolite in Cell Culture Supernatant
This protocol provides a general workflow for sample preparation for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Specific parameters will need to be optimized based on the instrumentation available.
Materials:
-
Cell culture supernatant
-
Internal standard (e.g., Amphetamine-d5)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA)
-
pH adjustment reagents (e.g., NaOH, HCl)
-
Vortex mixer, centrifuge
Methodology:
-
Sample Collection: Collect cell culture supernatant from both control and Prenylamine-treated cells. Centrifuge to remove any cellular debris.
-
Internal Standard: Spike a known concentration of the internal standard (e.g., Amphetamine-d5) into all samples, controls, and calibration standards.
-
pH Adjustment: Adjust the pH of the supernatant to >9.0 using NaOH to ensure amphetamine is in its basic, extractable form.
-
Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., ethyl acetate), vortex vigorously for 1-2 minutes, and then centrifuge to separate the layers.
-
Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a small volume of solvent containing the derivatizing agent (e.g., TFAA in ethyl acetate) and heat (e.g., 70°C for 20 minutes) to create a more volatile derivative suitable for GC analysis.
-
Analysis: Analyze the derivatized sample by GC-MS.[11] Monitor for the characteristic mass fragments of derivatized amphetamine and the internal standard. Quantify based on the calibration curve.
Protocol 2: Assessment of QT Interval in Langendorff-perfused Heart
This protocol describes a method to assess the effect of this compound on the QT interval in an ex vivo heart preparation.
Materials:
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
ECG recording electrodes and acquisition system
-
This compound stock solution
-
Animal model (e.g., rat or guinea pig)
Methodology:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes until a steady heart rate and contractile force are achieved.
-
Baseline Recording: Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG. Record a stable baseline for 10-15 minutes.
-
Drug Perfusion: Introduce this compound into the perfusion buffer at the desired concentration. Start with a low concentration and perform a cumulative dose-response if required.
-
Data Acquisition: Continuously record the ECG throughout the experiment. Allow the heart to reach a steady state at each drug concentration (e.g., 15-20 minutes).
-
Data Analysis:
-
Measure the QT interval from the beginning of the QRS complex to the end of the T-wave.[3][12]
-
Measure the preceding R-R interval to determine the heart rate.
-
Correct the QT interval for heart rate using an appropriate formula (e.g., Bazett's: QTc = QT / √RR).[3]
-
Compare the QTc during drug perfusion to the baseline QTc.
-
Protocol 3: In Vitro Myosin Light Chain Kinase (MLCK) Inhibition Assay
This protocol outlines a non-radioactive, HPLC-based method to assess the inhibitory effect of this compound on MLCK activity.[13]
Materials:
-
Purified MLCK enzyme
-
Synthetic peptide substrate for MLCK
-
Calmodulin
-
ATP and appropriate kinase buffer (containing Ca²⁺ and Mg²⁺)
-
This compound
-
HPLC system with a C18 reverse-phase column
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, calmodulin, the synthetic peptide substrate, and the desired concentration of this compound (or vehicle control).
-
Enzyme Addition: Add purified MLCK to the reaction mixture to initiate the reaction.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop Reaction: Terminate the reaction by adding a stopping buffer, such as one containing EDTA to chelate Mg²⁺.
-
HPLC Analysis:
-
Directly inject a portion of the reaction mixture onto the HPLC system.
-
Separate the phosphorylated and unphosphorylated peptide substrates using an isocratic mobile phase (e.g., acetonitrile/water/TFA).[13]
-
Detect the peptides by UV absorbance at 220 nm.
-
-
Quantification: Calculate the percentage of phosphorylated peptide by comparing the peak areas of the phosphorylated and unphosphorylated forms. Determine the inhibitory effect of this compound by comparing the reaction rate in its presence to the vehicle control.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. litfl.com [litfl.com]
- 4. How to: measure the QT interval? [escardio.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | C27H33NO3 | CID 65557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prolonged Amphetamine Exposures Increase the Endogenous Human Dopamine Receptors 2 at the Cellular Membrane in Cells Lacking the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of amphetamine, methamphetamine, and hydroxyamphetamine derivatives in urine by gas chromatography-mass spectrometry and its relation to CYP2D6 phenotype of drug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. QT interval - Wikipedia [en.wikipedia.org]
- 13. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Prenylamine Lactate for In Vivo Rodent Studies
Welcome to the technical support center for the use of Prenylamine Lactate in preclinical rodent research. This resource provides essential information, troubleshooting guides, and standardized protocols to assist researchers, scientists, and drug development professionals in designing and executing their in vivo studies. Given that Prenylamine was withdrawn from the market due to cardiotoxicity, careful dose selection and diligent monitoring are critical for successful and ethical animal research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multifaceted cardiovascular agent. Its primary mechanism is the blockade of L-type voltage-gated calcium channels, which leads to vasodilation and a reduction in myocardial contractility.[3] Additionally, it has two other significant molecular targets: calmodulin and myosin light-chain kinase 2. It also exhibits a reserpine-like effect by partially depleting catecholamine stores in nerve terminals, which can reduce sympathetic stimulation of the heart.[4]
Q2: What are the known major side effects and toxicities of Prenylamine in rodents?
A2: The primary concern with Prenylamine is cardiotoxicity. In humans, it was withdrawn from the market for causing QT interval prolongation and a specific type of ventricular tachycardia called torsades de pointes.[4] In rodent studies, high doses have been shown to cause atrioventricular (AV) block leading to asystole (cardiac arrest) and increased mortality, particularly in models of myocardial ischemia.[5][6] Researchers must be vigilant for signs of cardiac distress.
Q3: What is a recommended starting dose for this compound in rats?
A3: The effective dose of Prenylamine in rats appears to have a narrow therapeutic window and a complex, non-linear relationship. Published studies provide some guidance:
-
Intravenous (IV): A dose of 0.5 mg/kg was shown to be protective against ischemia-induced arrhythmias in anesthetized rats. However, increasing the dose to 5 mg/kg was not protective and increased mortality.[5][6]
-
Oral (PO): In a two-week study, a daily dose of 10 mg/kg showed cardioprotective effects against ischemic damage. Interestingly, a higher dose of 100 mg/kg did not show the same protective effect on functional recovery, though it did have dose-dependent antiarrhythmic properties.[4]
A pilot dose-finding study is strongly recommended for any new experimental model to establish the optimal dose.
Q4: What vehicle can be used to dissolve and administer this compound?
A4: Prenylamine as a lactate salt has some aqueous solubility. For oral administration, it can be dissolved in water for gavage. For intravenous administration, sterile saline or phosphate-buffered saline (PBS) are suitable vehicles. Always ensure the final solution is clear and particle-free. The pH of the dosing formulation should ideally be between 5 and 9.[7] A small pilot test to check for solubility and stability in the chosen vehicle at the desired concentration is recommended before preparing doses for the entire study.[8]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| No observable effect at the chosen dose. | 1. Dose too low: The dose may be insufficient for the specific rodent strain, sex, or experimental model. 2. Poor Bioavailability: Issues with the administration route or vehicle could limit drug absorption (especially for oral dosing). 3. Drug Degradation: Improper storage or preparation of the dosing solution. | 1. Conduct a Dose-Response Study: Test a range of escalating doses to find the minimally effective dose. 2. Verify Administration Technique: Ensure proper gavage or IV injection technique. Consider IV administration for more direct and predictable systemic exposure. 3. Prepare Fresh Solutions: Prepare dosing solutions fresh daily and protect them from light if the compound is light-sensitive. |
| High mortality or signs of acute toxicity (e.g., seizures, severe lethargy, gasping). | 1. Dose too high: The administered dose exceeds the maximum tolerated dose (MTD). 2. Rapid IV Injection: Bolus injection that is too rapid can cause acute cardiovascular collapse. | 1. Reduce the Dose: Immediately halt the experiment and restart with a lower dose range. No specific LD50 data for rodents is readily available, making a cautious approach essential. 2. Slow Infusion: Administer IV doses slowly over 1-2 minutes to avoid sudden spikes in plasma concentration. |
| Signs of cardiotoxicity (arrhythmias, bradycardia) observed during monitoring. | 1. Known Drug Effect: Prenylamine is known to cause arrhythmias and AV block, especially at higher doses.[5][6] 2. Interaction with Anesthesia: Some anesthetics can potentiate the cardiodepressant effects of calcium channel blockers. | 1. Lower the Dose: The observed effect may be an extension of the drug's pharmacology at a supra-therapeutic dose. 2. Monitor Vital Signs: Continuously monitor ECG and heart rate during and after administration. 3. Review Anesthetic Protocol: Choose an anesthetic with minimal cardiovascular impact if possible and ensure the animal's physiological state (temperature, oxygenation) is stable. |
| Variability in results between animals in the same group. | 1. Inconsistent Dosing: Inaccurate volume administration or improper injection technique. 2. Biological Variability: Differences in metabolism or sensitivity between individual animals. 3. Environmental Stress: Stress from handling, noise, or light cycle disruption can affect physiological responses.[9] | 1. Standardize Procedures: Ensure all technicians are trained and consistent in their handling and dosing techniques. Use appropriate restraint devices.[10] 2. Increase Sample Size: A larger 'n' can help overcome individual variability. 3. Acclimate Animals: Ensure a proper acclimation period and conduct experiments at the same time of day to minimize circadian rhythm effects.[11] |
Quantitative Data Summary
The following tables summarize key dosage information from published rodent studies.
Table 1: Intravenous (IV) Administration of Prenylamine in Rats
| Study Focus | Dose (mg/kg) | Observation | Source |
| Ischemia-induced Arrhythmias | 0.5 | Protective effect; suppressed arrhythmias. | [5][6] |
| Ischemia-induced Arrhythmias | 5.0 | Not protective; increased mortality due to atrioventricular block and asystole. | [5][6] |
Table 2: Oral (PO) Administration of Prenylamine in Rats (2-week study)
| Study Focus | Dose (mg/kg/day) | Observation | Source |
| Myocardial Ischemia | 10 | Reduced enzyme leakage and improved post-ischemic functional recovery. Showed anti-arrhythmic effects. | [4] |
| Myocardial Ischemia | 100 | No significant improvement in functional recovery. Showed a dose-dependent reduction in post-ischemic arrhythmias. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Objective: To prepare a solution of this compound for oral administration to rats.
-
Materials:
-
This compound powder
-
Vehicle: Sterile water or 0.9% sterile saline
-
Calibrated scale
-
Sterile conical tube or beaker
-
Magnetic stirrer and stir bar
-
Appropriate volume syringes and oral gavage needles (e.g., 20-gauge, 1.5-inch curved ball-tip for adult rats).
-
-
Procedure:
-
Calculate the total amount of this compound needed based on the desired dose (e.g., 10 mg/kg), the number of animals, and their average body weight.
-
Weigh the required amount of this compound powder accurately.
-
Determine the final volume needed based on a standard oral gavage volume for rats (e.g., 5 mL/kg).[9]
-
Add the powder to the sterile container.
-
Gradually add the vehicle while stirring continuously with the magnetic stirrer until the powder is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Draw up the calculated volume for each animal into a labeled syringe immediately before dosing.
-
Protocol 2: Monitoring for Cardiotoxicity in Anesthetized Rats
-
Objective: To monitor key cardiovascular parameters in anesthetized rats following this compound administration.
-
Materials:
-
Anesthesia machine (e.g., isoflurane)
-
ECG monitoring system with needle electrodes
-
Heating pad to maintain body temperature
-
Pulse oximeter (optional)
-
Blood pressure monitoring system (optional)
-
-
Procedure:
-
Anesthetize the rat according to the IACUC-approved protocol.
-
Place the animal in a supine position on a heating pad to maintain normothermia (37°C).
-
Insert the subcutaneous needle electrodes for ECG recording (e.g., Lead II configuration).
-
Allow the animal's vital signs to stabilize and record a baseline ECG for at least 5-10 minutes. Key parameters to note are Heart Rate (HR), PR interval, QRS duration, and QT interval.
-
Administer the vehicle (for control animals) or this compound intravenously.
-
Continuously record the ECG throughout the administration and for a defined post-administration period (e.g., 60 minutes).
-
Analyze the ECG for changes from baseline, specifically looking for:
-
Bradycardia: Significant slowing of the heart rate.
-
AV Block: Prolongation of the PR interval (1st degree) or dropped beats (2nd/3rd degree).
-
QTc Prolongation: A key indicator of pro-arrhythmic potential.
-
Arrhythmias: Ventricular premature beats, tachycardia, or fibrillation.[12]
-
-
At the end of the experiment, blood can be collected to measure cardiac biomarkers like cardiac troponins (cTnI, cTnT) as markers of myocardial injury.[5][13]
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. An overall review on prenylamine mechanisms of action in experimental models of myocardial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Long-term prenylamine therapy: effects on responses to myocardial ischaemia in the isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. KEGG PATHWAY Database [genome.jp]
- 8. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. Calmodulin JMU - Proteopedia, life in 3D [proteopedia.org]
- 12. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug‐induced cardiomyopathy: Characterization of a rat model by [18F]FDG/PET and [99mTc]MIBI/SPECT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Stability of Prenylamine Lactate in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Prenylamine Lactate in long-term experiments. The information is based on general principles of pharmaceutical stability testing, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term experiments?
A1: Based on the chemical structure of Prenylamine (a secondary amine) and general knowledge of drug degradation, the primary factors affecting its stability are likely to be:
-
pH: Hydrolysis can occur under acidic or basic conditions.
-
Oxidation: The amine functional group can be susceptible to oxidation.
-
Light: Many pharmaceutical compounds are photosensitive and can degrade upon exposure to UV or visible light.[1][2][3][4][5]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[6]
Q2: What are the recommended storage conditions for this compound as a solid compound for research purposes?
A2: While specific studies on this compound are not available, general recommendations for storing amine-containing compounds and photosensitive drugs should be followed.[7][8][9] It is advisable to store solid this compound in a well-sealed, light-resistant container (e.g., amber glass) in a cool, dry, and dark place.[2][4] For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended to minimize degradation.
Q3: How can I prepare a stable stock solution of this compound for my experiments?
A3: To prepare a stable stock solution, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is freely soluble. The choice of solvent will depend on the specific experimental requirements.
-
Buffering: If an aqueous solution is required, use a buffer system to maintain a stable pH, preferably in the neutral range, unless the experimental protocol requires otherwise.
-
Protection from Light: Prepare and store the solution in light-resistant containers (e.g., amber vials) or wrap the container with aluminum foil.[1][2][3][4][5]
-
Storage Temperature: Store stock solutions at low temperatures (refrigerated or frozen) to slow down potential degradation.
-
Use of Antioxidants: If oxidative degradation is a concern, the addition of a suitable antioxidant may be considered, but its compatibility with the experimental system must be verified.
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: There is no specific public data on the compatibility of this compound with various excipients. However, as a general principle, potential interactions with excipients should be evaluated, especially with those that are acidic, basic, or contain reactive impurities.[8] Drug-excipient compatibility studies are crucial during formulation development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency in the experimental sample over time. | Degradation of this compound due to hydrolysis, oxidation, photolysis, or thermal stress. | - Review storage conditions of both the solid compound and solutions (temperature, light exposure, humidity).- Analyze the sample for the presence of degradation products using a stability-indicating analytical method (e.g., HPLC).- Prepare fresh solutions for each experiment if stability is a major concern. |
| Appearance of unknown peaks in the chromatogram of the sample. | Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products and establish their chromatographic profiles.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| Variability in experimental results between batches of this compound. | Differences in the purity or stability of different batches. | - Perform a purity check on each new batch of this compound before use.- Store all batches under the same controlled conditions. |
| Precipitation of the compound from the solution upon storage. | Poor solubility in the chosen solvent or pH-dependent solubility. | - Re-evaluate the solvent system and consider using a co-solvent to improve solubility.- Check the pH of the solution and adjust if necessary.- Store solutions at a temperature that does not promote precipitation. |
Quantitative Data on Stability (Hypothetical)
Table 1: Hypothetical Degradation of this compound under Forced Hydrolysis Conditions.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl at 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.1 | 1.5 | |
| 6 | 88.5 | 7.8 | 3.2 | |
| 12 | 79.1 | 14.3 | 5.9 | |
| 24 | 65.3 | 25.1 | 8.7 | |
| 0.1 N NaOH at 60 °C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.1 | 5.2 | 2.3 | |
| 6 | 81.7 | 12.5 | 5.1 | |
| 12 | 68.9 | 21.3 | 8.9 | |
| 24 | 52.4 | 35.8 | 10.6 |
Table 2: Hypothetical Degradation of this compound under Oxidative, Thermal, and Photolytic Stress.
| Stress Condition | Duration | This compound Remaining (%) | Total Degradants (%) |
| 3% H₂O₂ at room temp. | 24 hours | 85.4 | 14.6 |
| Dry Heat at 80 °C | 48 hours | 91.2 | 8.8 |
| Photostability (ICH Q1B) | Option II | 89.7 | 10.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid drug to dry heat at 80 °C.
-
Photolytic Degradation: Expose the drug solution to light as per ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where this compound and its potential degradation products show good absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main drug peak.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Factors, Consequences, and Management of this compound Stability.
References
- 1. Review of the Stability of Photosensitive Medications | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 2. hfswitzerland.ch [hfswitzerland.ch]
- 3. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. researchgate.net [researchgate.net]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
Potential drug-drug interactions with Prenylamine Lactate in co-administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug-drug interactions (DDIs) with Prenylamine Lactate. Given that this compound was withdrawn from several markets in 1988, detailed metabolic studies according to current standards are scarce. The following guidance is based on established principles of drug metabolism for calcium channel blockers and available information on Prenylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
While specific data for this compound is limited, as a calcium channel blocker, it is highly probable that its metabolism is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. The most important isoenzyme for the metabolism of most calcium channel blockers is CYP3A4 .[1][2][3] Therefore, co-administration of drugs that are potent inhibitors or inducers of CYP3A4 is likely to alter the plasma concentrations of this compound. The potential involvement of other CYP isoenzymes, such as CYP2D6, which is also involved in the metabolism of many cardiovascular drugs, cannot be entirely ruled out without specific studies.
Q2: We are observing higher than expected plasma concentrations of this compound in our in vivo study. What could be the cause?
An unexpected increase in this compound plasma levels could be due to the co-administration of a CYP3A4 inhibitor. Common CYP3A4 inhibitors include certain macrolide antibiotics (e.g., clarithromycin), azole antifungals (e.g., ketoconazole, itraconazole), and some protease inhibitors.[4][5] Grapefruit juice is also a potent inhibitor of intestinal CYP3A4. You should review all co-administered compounds in your study for their potential to inhibit CYP3A4.
Q3: Our in vitro assay with human liver microsomes shows a slower than expected metabolism of this compound. How can we troubleshoot this?
Several factors could contribute to this observation:
-
Incorrect Cofactor Concentration: Ensure that the concentration of NADPH, the essential cofactor for CYP activity, is not limiting in your assay.
-
Microsome Quality: The activity of the human liver microsomes (HLMs) can vary between batches and donors. Verify the activity of your HLM batch using a known CYP3A4 substrate.
-
Incubation Conditions: Optimize incubation time and protein concentration. The metabolism rate should be linear with respect to both.
-
Solvent Effects: The solvent used to dissolve this compound and test compounds (e.g., DMSO, methanol) should be at a final concentration that does not inhibit CYP enzymes (typically <0.5% for DMSO).
Q4: We are planning a clinical DDI study with this compound. What are the key design considerations?
A clinical DDI study should be designed to assess the effect of a potent CYP3A4 inhibitor and a potent CYP3A4 inducer on the pharmacokinetics of this compound. A randomized crossover design is often preferred to minimize inter-subject variability. Key considerations include:
-
Selection of Interacting Drugs: Use well-characterized, potent index inhibitors (e.g., itraconazole) and inducers (e.g., rifampin) of CYP3A4.
-
Dosing Regimen: The interacting drug should be administered to reach steady-state concentrations before this compound is administered.
-
Washout Period: Ensure an adequate washout period between treatment arms to prevent carry-over effects.
-
Pharmacokinetic Sampling: Intensive blood sampling should be performed to accurately determine key pharmacokinetic parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration).
Troubleshooting Guides
In Vitro DDI Studies
Issue: High variability in IC50 values for CYP inhibition.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell/microsome density | Ensure a consistent concentration of protein in all wells. |
| Compound precipitation | Check the solubility of the test compound in the assay buffer. Use a lower concentration if necessary. |
| Time-dependent inhibition | Pre-incubate the test compound with microsomes and NADPH before adding the probe substrate. |
| Non-specific binding | Assess the extent of non-specific binding of the test compound to the microsomes. |
Issue: No significant inhibition observed with a known inhibitor.
| Potential Cause | Troubleshooting Step |
| Inactive inhibitor | Verify the purity and activity of the inhibitor stock solution. |
| Sub-optimal substrate concentration | Ensure the probe substrate concentration is at or below its Km value to maximize sensitivity to competitive inhibition. |
| Incorrect data analysis | Review the calculations for determining percent inhibition and IC50 values. |
In Vivo Co-Administration Studies
Issue: Unexpected adverse events in animals co-administered with this compound and another drug.
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic interaction | Analyze plasma concentrations of both drugs to determine if there is an unexpected increase in exposure of either compound. |
| Pharmacodynamic interaction | The co-administered drug may have additive or synergistic effects on the cardiovascular system (e.g., blood pressure, heart rate). Monitor vital signs closely. |
| Metabolite-mediated toxicity | An altered metabolic profile due to enzyme inhibition or induction could lead to the formation of toxic metabolites. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from potential DDI studies with this compound, based on typical interactions observed with CYP3A4 substrates.
Table 1: Effect of a Potent CYP3A4 Inhibitor (e.g., Ketoconazole) on the Pharmacokinetics of this compound
| Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + Ketoconazole (Mean ± SD) | % Change |
| AUC (ng·h/mL) | 1500 ± 350 | 7500 ± 1200 | ↑ 400% |
| Cmax (ng/mL) | 200 ± 50 | 600 ± 150 | ↑ 200% |
| t1/2 (h) | 12 ± 3 | 24 ± 5 | ↑ 100% |
| CL/F (L/h) | 67 ± 15 | 13 ± 4 | ↓ 80% |
Table 2: Effect of a Potent CYP3A4 Inducer (e.g., Rifampin) on the Pharmacokinetics of this compound
| Pharmacokinetic Parameter | This compound Alone (Mean ± SD) | This compound + Rifampin (Mean ± SD) | % Change |
| AUC (ng·h/mL) | 1500 ± 350 | 300 ± 100 | ↓ 80% |
| Cmax (ng/mL) | 200 ± 50 | 80 ± 25 | ↓ 60% |
| t1/2 (h) | 12 ± 3 | 8 ± 2 | ↓ 33% |
| CL/F (L/h) | 67 ± 15 | 335 ± 90 | ↑ 400% |
Experimental Protocols
In Vitro CYP Inhibition Assay
Objective: To determine the potential of a test compound to inhibit the metabolism of this compound.
Methodology:
-
System: Human Liver Microsomes (HLMs).
-
Substrate: this compound (at a concentration near its Km, if known; otherwise, a concentration in the linear range of metabolism should be used).
-
Inhibitors: Test compound at a range of concentrations and a known CYP3A4 inhibitor as a positive control (e.g., ketoconazole).
-
Procedure: a. Pre-incubate HLMs with the test compound or control inhibitor in a phosphate buffer (pH 7.4) for a short period (e.g., 5-10 minutes) at 37°C. b. Initiate the metabolic reaction by adding a pre-warmed solution of this compound and NADPH. c. Incubate for a predetermined time within the linear range of metabolite formation. d. Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). e. Centrifuge to pellet the protein. f. Analyze the supernatant for the disappearance of this compound or the formation of a specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vivo Pharmacokinetic DDI Study
Objective: To evaluate the effect of a co-administered drug on the pharmacokinetics of this compound in a relevant animal model or human volunteers.
Methodology:
-
Study Design: A randomized, crossover study design is recommended.
-
Subjects: Healthy adult male and female subjects.
-
Treatment Arms:
-
Arm A (Reference): Single oral dose of this compound.
-
Arm B (Test): Co-administration of a CYP3A4 inhibitor/inducer for a sufficient duration to achieve steady-state, followed by a single oral dose of this compound.
-
-
Procedure: a. Following an overnight fast, subjects in Arm A receive a single dose of this compound. b. Blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). c. After a suitable washout period, subjects cross over to Arm B. d. Subjects receive the interacting drug for a specified period (e.g., several days for an inducer like rifampin). On the last day of treatment with the interacting drug, a single dose of this compound is co-administered. e. Blood sampling is repeated as in Arm A.
-
Sample Analysis: Plasma is separated from blood samples and analyzed for this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, t1/2, CL/F) are calculated for each subject in each treatment arm. The geometric mean ratios (Arm B/Arm A) and 90% confidence intervals for AUC and Cmax are determined to assess the magnitude of the drug interaction.
Visualizations
Caption: Potential metabolic pathway and drug-drug interactions of this compound via CYP3A4.
Caption: Experimental workflow for an in vitro CYP inhibition assay.
References
- 1. Calcium Channel Blocker Class Heterogeneity: Select Aspects of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
How to control for the light sensitivity of Prenylamine Lactate during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling of Prenylamine Lactate to minimize light-induced degradation during experiments. Given the lack of specific photostability data for this compound, this guide combines general best practices for photosensitive compounds with specific considerations for calcium channel blockers.
Frequently Asked Questions (FAQs)
Q1: Is this compound known to be light-sensitive?
Q2: What are the potential consequences of exposing this compound solutions to light?
Exposure of photosensitive compounds to light, especially UV or high-energy visible light, can lead to photodegradation. This can result in a decrease in the effective concentration of the active pharmaceutical ingredient (API), leading to inaccurate and unreliable experimental results. Furthermore, degradation products may be formed, which could have different pharmacological or toxicological properties, potentially interfering with the experiment or causing adverse effects in cellular or animal models.
Q3: What are the initial signs that my this compound solution may have degraded due to light exposure?
Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, significant degradation can occur without any visible changes. Therefore, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Q4: Can I use stabilizers to protect my this compound solution from light?
The use of stabilizers or excipients to protect against photodegradation is a common practice in pharmaceutical formulation.[1] However, the choice of a suitable stabilizer for an experimental setting depends on its compatibility with the specific assay and its potential to interfere with the experimental outcomes. Common stabilizers for light-sensitive drugs include antioxidants. If you consider using a stabilizer, it is crucial to perform validation experiments to ensure it does not affect your results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or lower-than-expected results in bioassays. | Photodegradation of this compound leading to a lower effective concentration. | 1. Review your experimental workflow to identify all potential points of light exposure.2. Implement stringent light-protective measures at all stages (see Experimental Protocols).3. Prepare fresh solutions immediately before use and protect them from light.4. Perform a photostability study under your specific experimental light conditions to quantify the degradation rate (see Proposed Experimental Protocol). |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of photodegradation products. | 1. Analyze a freshly prepared, light-protected sample as a control to confirm the absence of these peaks.2. Compare the chromatograms of light-exposed and light-protected samples to identify the degradation peaks.3. If possible, use techniques like LC-MS to identify the structure of the degradation products. |
| Visible changes in the solution (color change, precipitation). | Significant degradation of this compound. | 1. Discard the solution immediately.2. Prepare a fresh solution using strict light-protective measures.3. Re-evaluate your storage and handling procedures to prevent future occurrences. |
Experimental Protocols
General Handling Procedures for this compound
To minimize light exposure during routine experiments, follow these steps:
-
Storage: Store solid this compound and its solutions in a dark, cool, and dry place. Use amber-colored vials or wrap containers with aluminum foil or other opaque materials.
-
Solution Preparation: Prepare solutions in a dimly lit area. Use amber-colored volumetric flasks or glassware wrapped in aluminum foil. If possible, work under red or yellow light, which is generally less energetic than white or blue light.[1]
-
Experimental Execution:
-
During cell culture or other in-vitro experiments, minimize the exposure of the plates or tubes containing this compound to ambient light. Keep them covered as much as possible.
-
For in-vivo studies, if administering the compound via infusion, use amber-colored infusion lines and syringes.
-
When performing analytical measurements (e.g., UV-Vis spectrophotometry, fluorometry), ensure the sample compartment is light-tight.
-
Proposed Protocol for Assessing the Photostability of this compound
This protocol provides a framework to quantify the light sensitivity of this compound under your specific laboratory conditions.
Objective: To determine the rate of degradation of this compound upon exposure to ambient laboratory light.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol, DMSO, water)
-
Amber-colored and clear glass vials
-
Aluminum foil
-
HPLC system with a suitable column and detector
-
Calibrated light meter (optional)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Aliquot the stock solution into two sets of vials:
-
Light-Exposed Group: Clear glass vials.
-
Light-Protected (Control) Group: Amber-colored glass vials wrapped in aluminum foil.
-
-
-
Exposure Conditions:
-
Place both sets of vials in the location where your experiments are typically performed to expose them to representative laboratory light conditions.
-
If using a specific light source in your experiment (e.g., for fluorescence microscopy), expose a set of samples to that light source for a relevant duration.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from one vial of each group for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Monitor for the appearance of new peaks, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for both groups relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for both the light-exposed and light-protected groups.
-
The difference in the degradation rate between the two groups will indicate the extent of photodegradation.
-
Visualizations
Caption: Workflow for Handling this compound.
References
Refining experimental protocols to improve the reproducibility of Prenylamine Lactate data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining experimental protocols and improving the reproducibility of data related to Prenylamine Lactate.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, leading to inconsistent or difficult-to-interpret results.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Variability in cardiomyocyte contractility measurements (e.g., inconsistent changes in shortening amplitude or velocity). | 1. Off-target effects: Prenylamine is a non-selective calcium channel blocker and also affects sodium and potassium channels, which can indirectly alter contractility.[1] 2. Catecholamine depletion: Prenylamine can deplete catecholamine stores in cardiac tissue, altering the baseline adrenergic tone and response to stimuli. 3. Metabolite interference: Prenylamine is metabolized to amphetamine, which has its own sympathomimetic effects that can confound contractility measurements.[2] 4. Inconsistent cell health: Poor cardiomyocyte viability or health will lead to variable contractile responses. | 1. Control for off-target effects: Use specific ion channel blockers to isolate the effects of Prenylamine on L-type calcium channels. For example, use tetrodotoxin (TTX) to block sodium channels. 2. Pre-treatment considerations: Be aware of the catecholamine-depleting effects. For acute studies, the effect may be minimal. For longer-term studies, consider measuring catecholamine levels or using a reserpine-treated model as a positive control for depletion. 3. Metabolite analysis: If technically feasible, use LC-MS to measure amphetamine levels in your experimental system to assess its potential contribution to the observed effects. 4. Ensure robust cell quality: Follow a stringent protocol for cardiomyocyte isolation and culture. Only use cells with clear striations and spontaneous, rhythmic contractions for experiments. |
| Unexpectedly high variability in electrophysiology data (e.g., action potential duration, ion channel currents). | 1. Multi-channel blockade: Prenylamine's blockade of multiple ion channels (Ca2+, Na+, K+) can lead to complex and variable effects on the action potential.[1][3] 2. Use-dependent effects: The blocking effect of Prenylamine on certain channels may be dependent on the stimulation frequency. 3. Inadequate voltage control: In patch-clamp experiments, poor seal resistance or high series resistance can lead to inaccurate measurements. | 1. Isolate specific currents: Use specific voltage-clamp protocols and ion substitutions to study Prenylamine's effect on individual currents (e.g., L-type calcium current, late sodium current, hERG current). 2. Standardize stimulation frequency: Maintain a consistent pacing frequency across all experiments and report it in your methodology. Test a range of frequencies to characterize any use-dependent effects. 3. Optimize patch-clamp technique: Ensure giga-ohm seals and compensate for series resistance. Monitor these parameters throughout the experiment and discard any recordings where they deviate significantly. |
| Difficulty in reproducing QT prolongation effects. | 1. hERG channel blockade variability: The primary cause of QT prolongation by many drugs is the blockade of the hERG potassium channel. The potency of this block can be influenced by experimental conditions. 2. Temperature sensitivity: Ion channel kinetics are highly sensitive to temperature. 3. Incorrect data analysis: Inappropriate correction of the QT interval for heart rate (in whole-heart studies) can lead to erroneous conclusions. | 1. Directly measure hERG current: Use a patch-clamp setup with a cell line expressing hERG channels to directly assess Prenylamine's inhibitory effect. 2. Maintain strict temperature control: Use a temperature-controlled perfusion system and recording chamber to ensure a stable and physiological temperature (e.g., 37°C for mammalian cells). 3. Use appropriate QT correction formulas: For whole-heart or ECG studies, use established correction formulas like Bazett's or Fridericia's, and be aware of their limitations at extreme heart rates. |
| This compound solution appears unstable or precipitates. | 1. Improper storage: Like many lactate solutions, this compound may be susceptible to degradation or microbial growth if not stored correctly. 2. pH shifts in media: The pH of your experimental buffer could affect the solubility of the compound. | 1. Follow manufacturer's storage recommendations: Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. 2. Check solution pH: Ensure the final pH of your experimental media containing this compound is within the physiological range and does not cause precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels.[4] This inhibition reduces the influx of calcium into cardiac and smooth muscle cells, leading to a decrease in myocardial contractility and vasodilation. However, it is considered a non-selective calcium channel blocker and also affects other ion channels.[5]
Q2: Why was Prenylamine withdrawn from the market?
A2: Prenylamine was withdrawn from the market in 1988 due to concerns about serious cardiac arrhythmias, specifically QT interval prolongation and Torsades de Pointes, which increased the risk of sudden cardiac death.
Q3: What are the main off-target effects of Prenylamine that I should be aware of in my experiments?
A3: The main off-target effects of Prenylamine include the blockade of voltage-gated sodium channels and potassium channels, such as the hERG channel.[1] It also has a reserpine-like effect, causing partial depletion of catecholamines from nerve endings.[4][6] Furthermore, it is metabolized to amphetamine, which can have independent stimulant effects on the cardiovascular system.[2]
Q4: How can I minimize the impact of Prenylamine's catecholamine-depleting effects on my results?
A4: To minimize this confounding factor, you can either focus on acute administration protocols where the depletion effect is less pronounced or pre-treat your model with a substance like reserpine to deplete catecholamine stores before applying Prenylamine. This would allow you to study its direct effects on ion channels and contractility in a catecholamine-depleted state.
Q5: Is there a specific IC50 value for Prenylamine's blockade of L-type calcium channels?
A5: While a precise IC50 value can vary between experimental systems, studies in guinea-pig ventricular myocytes have shown a significant reduction in the inward calcium current by 29% to 76% at concentrations of 10-50 µM.[3] This suggests an IC50 in the low micromolar range for mammalian cardiac L-type calcium channels.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from published studies.
Table 1: Electrophysiological Effects of Prenylamine
| Parameter | Species/Cell Type | Concentration | Effect |
| Inward Calcium Current (ICa,L) | Guinea-Pig Ventricular Myocytes | 10-50 µM | 29% to 76% reduction |
| Action Potential Duration | Guinea-Pig Ventricular Myocytes | 10-50 µM | Significant shortening |
| Peak Transient Sodium Conductance | Frog Atrial Muscle Fibers | 1.7 x 10-5 M (Kd) | Depression |
| Pacemaker Current (If) | Rabbit Sino-atrial Node Cells | 1 µM | Reduction in amplitude |
Table 2: Effects of Prenylamine on Myocardial Contractility
| Parameter | Species/Cell Type | Concentration | Effect |
| Contractility | Sheep Purkinje Fibers | 3 x 10-7 - 3 x 10-6 M | Dose-dependent reduction |
| Phasic (twitch-like) Contraction | Frog Atrial Muscle Fibers | 10-4 M | Slightly decreased |
| Tonic (sustained) Contraction | Frog Atrial Muscle Fibers | 10-4 M | Increased |
Experimental Protocols
Cardiomyocyte Contractility Assay
Objective: To measure the effect of this compound on the contractility of isolated adult ventricular cardiomyocytes.
Methodology:
-
Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat, rabbit) using a Langendorff perfusion system and enzymatic digestion with collagenase and protease.
-
Cell Plating: Plate the isolated, rod-shaped cardiomyocytes with clear striations onto laminin-coated glass coverslips. Allow the cells to adhere for at least one hour.
-
Perfusion System: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system for measuring sarcomere length or cell shortening.
-
Baseline Recording: Perfuse the cells with Tyrode's solution at 37°C and field-stimulate them at a physiological frequency (e.g., 1 Hz). Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relaxation) for at least 5-10 minutes to ensure a stable recording.
-
Drug Application: Introduce this compound at various concentrations into the perfusion solution. Start with a low concentration and perform a cumulative dose-response.
-
Data Acquisition: Record contractility parameters for several minutes at each concentration to allow for the drug effect to reach a steady state.
-
Washout: After the highest concentration, perfuse with drug-free Tyrode's solution to assess the reversibility of the effect.
-
Data Analysis: Normalize the contractility parameters at each concentration to the baseline values. Plot the dose-response curve to determine the EC50.
Electrophysiological (Patch-Clamp) Assay for L-type Calcium Current
Objective: To quantify the inhibitory effect of this compound on the L-type calcium current (ICa,L) in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Use freshly isolated ventricular myocytes as described above.
-
Patch-Clamp Setup: Use a whole-cell patch-clamp setup with an amplifier, data acquisition system, and perfusion system.
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH 7.2 with CsOH).
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). Add TTX (e.g., 30 µM) to block sodium currents.
-
-
Recording ICa,L:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a potential of -40 mV to inactivate sodium channels.
-
Apply depolarizing voltage steps (e.g., from -30 mV to +60 mV in 10 mV increments for 300 ms) to elicit ICa,L.
-
-
Baseline Measurement: Record the current-voltage (I-V) relationship for ICa,L under baseline conditions.
-
Drug Perfusion: Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Post-Drug Measurement: After the drug effect has stabilized, repeat the voltage-step protocol to record the I-V relationship in the presence of the drug.
-
Data Analysis: Measure the peak ICa,L at each voltage step before and after drug application. Calculate the percentage of inhibition and plot the dose-response curve to determine the IC50.
Mandatory Visualizations
Caption: L-type calcium channel signaling pathway in cardiomyocytes and the inhibitory action of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 6. Probing the Architecture of an L-type Calcium Channel with a Charged Phenylalkylamine: EVIDENCE FOR A WIDELY OPEN PORE AND DRUG TRAPPING - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Prenylamine Lactate Metabolism: A Technical Guide for Researchers
For Immediate Release
Researchers and drug development professionals working with Prenylamine Lactate now have access to a comprehensive technical support center designed to address the challenges posed by its complex metabolism. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to mitigate the confounding effects of its active metabolites, ensuring more accurate and reliable experimental outcomes.
Prenylamine, a calcium channel blocker previously used for angina pectoris, is extensively metabolized in vitro and in vivo, primarily to p-hydroxy-prenylamine and amphetamine. These metabolites possess their own pharmacological activities, which can interfere with the interpretation of studies on the parent compound. This technical support center offers a centralized repository of information to help researchers navigate these complexities.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on mitigating metabolite-related artifacts.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected pharmacological effects | Co-activity of Prenylamine and its active metabolites (e.g., amphetamine, p-hydroxy-prenylamine) confounding the results. | 1. Metabolite Profiling: Utilize LC-MS/MS to identify and quantify the metabolites being formed in your specific experimental system.[1] 2. Use Metabolism-Deficient Systems: If the goal is to study the parent compound, consider using cell lines with low metabolic activity or purified enzyme preparations.[2] 3. Stable Analogs: If available, use non-metabolizable analogs of Prenylamine. 4. Inhibition of Metabolism: Co-incubate with known inhibitors of the metabolizing enzymes (e.g., specific CYP450 inhibitors), after verifying the inhibitor does not interfere with the assay. |
| Difficulty in distinguishing between the activity of Prenylamine and its metabolites | Overlapping pharmacological profiles of the parent drug and its metabolites. | 1. Activity-Metabolite Correlation: Correlate the observed pharmacological effect with the measured concentrations of Prenylamine and each metabolite over time. 2. Test Metabolites Directly: Synthesize or purchase the primary metabolites and test their activity independently in your assay system to understand their individual contributions.[3] 3. Chiral Separation: Employ chiral HPLC to separate and quantify the enantiomers of Prenylamine and its metabolites, as they may have different potencies. |
| Positive amphetamine signal in unrelated assays | Unintended N-dealkylation of Prenylamine to amphetamine in the experimental system.[1] | 1. Confirm with Metabolite Analysis: Always confirm the presence of amphetamine using a sensitive and specific analytical method like GC-MS or LC-MS/MS. 2. Control Experiments: Run parallel experiments with amphetamine to understand its specific effects in your assay. |
| Variability in results between different cell lines or tissue preparations | Differences in the expression and activity of metabolic enzymes (e.g., cytochrome P450s) across different biological systems.[4] | 1. Characterize Your System: Profile the expression of key drug-metabolizing enzymes in your chosen cell line or tissue. 2. Use Human-Relevant Systems: Whenever possible, use human-derived systems (e.g., human liver microsomes, primary human hepatocytes) for better clinical translation.[5] |
| Unexplained cardiovascular effects not typical of calcium channel blockade | The lactate salt form may exert its own biological effects through lactate-responsive receptors like GPR81, influencing cardiovascular signaling.[6][7][8][9] | 1. Use Prenylamine Free Base: If feasible and soluble in your system, use the free base form of Prenylamine as a control to distinguish effects of the parent molecule from the lactate counter-ion. 2. GPR81 Antagonists: In cellular assays, consider using a GPR81 antagonist to block potential lactate-mediated signaling. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should be concerned about in my research?
A1: The two most significant metabolites to consider are p-hydroxy-prenylamine and amphetamine . Prenylamine undergoes extensive phase I metabolism, including hydroxylation and N-dealkylation, which leads to the formation of these pharmacologically active compounds.[1] Over 40 different metabolites have been identified, but these two are often the most abundant and have known biological activities that can confound experimental results.
Q2: How can the lactate component of this compound affect my experiments?
A2: While often considered an inert salt, lactate can act as a signaling molecule by activating the G protein-coupled receptor 81 (GPR81), also known as the hydroxycarboxylic acid receptor 1 (HCAR1).[6][7] This can be particularly relevant in cardiovascular research, as GPR81 activation has been linked to the regulation of vascular tone and other cardiovascular processes.[9][10] It is advisable to consider potential lactate-mediated effects, especially in sensitive cellular systems.
Q3: What is the primary mechanism of action of Prenylamine?
A3: Prenylamine is primarily classified as a calcium channel blocker, inhibiting the influx of calcium through L-type voltage-gated calcium channels.[11] This action leads to vasodilation and a reduction in cardiac contractility. However, it is important to note that Prenylamine also blocks other ion channels, including hERG potassium channels and voltage-gated sodium channels, which contributes to its complex pharmacological profile and its historical association with cardiac arrhythmias.
Q4: Should I use this compound or the free base form of Prenylamine in my experiments?
A4: The choice depends on your experimental setup. This compound generally has higher aqueous solubility, which can be advantageous for preparing stock solutions and for use in aqueous buffers. However, as discussed in Q2, the lactate moiety can have biological effects. If your system is sensitive to lactate signaling, using the Prenylamine free base may be preferable to isolate the effects of the Prenylamine molecule itself. You may need to use a different solvent system for the free base due to its lower aqueous solubility.
Q5: Are there in vitro systems that can minimize the metabolic conversion of Prenylamine?
A5: Yes. To study the effects of the parent compound with minimal interference from metabolites, you can use:
-
Cell lines with low metabolic capacity: Some recombinant cell lines (e.g., certain HEK293 or CHO lines) have very low expression of cytochrome P450 enzymes.
-
Subcellular fractions lacking necessary cofactors: Using liver microsomes without adding NADPH can prevent many phase I metabolic reactions.
-
Purified ion channels or receptors: In cell-free systems, such as liposomes containing a purified receptor, metabolism is not a factor.
-
Chemical inhibition: Pre-treating your cells or tissue with specific inhibitors of the CYPs known to metabolize Prenylamine can reduce metabolite formation. However, you must validate that the inhibitor itself does not affect your experimental endpoint.[2]
Quantitative Data on Pharmacological Activities
The following table summarizes the known inhibitory concentrations (IC50) of Prenylamine on various ion channels. Data for the primary metabolites are included where available to highlight the potential for confounding effects. Researchers are encouraged to determine the IC50 values for the metabolites in their specific assay systems.
| Compound | Target | IC50 | Cell Line/System |
| Prenylamine | hNaV1.5 (Sodium Channel) | 2520 nM | HEK-293 cells |
| Prenylamine | hERG (Potassium Channel) | 65 nM | HEK-293 cells |
| Prenylamine | L-type Calcium Channel | 1.24 µM | Guinea pig ventricular myocytes |
| Amphetamine | L-type Calcium Channel | S(+)AMPH is more potent than dopamine in activating L-type calcium channels through DAT-mediated depolarization. Specific IC50 for direct block not readily available. | Flp-hDAT cells expressing CaV1.2 or CaV1.3 |
| p-Hydroxy-prenylamine | hERG (Potassium Channel) | Data not readily available. | - |
| p-Hydroxy-prenylamine | L-type Calcium Channel | Data not readily available. | - |
Note: The IC50 values can vary depending on the experimental conditions, such as the voltage protocol used for patch-clamp studies.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol is designed to identify the primary metabolites of Prenylamine formed by phase I enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Incubator/water bath at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs (final concentration, e.g., 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add this compound to the HLM mixture to a final concentration of, for example, 1 µM. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify Prenylamine and its metabolites.
Protocol 2: Differentiating Parent vs. Metabolite Activity Using a Metabolically Competent Cell Line
This workflow helps to distinguish the pharmacological effects of Prenylamine from those of its metabolites in a cell-based assay.
Workflow:
-
Parallel Experiments: Set up three parallel experimental groups using a metabolically competent cell line (e.g., HepG2 or primary hepatocytes):
-
Group A: Cells treated with this compound.
-
Group B: Cells treated with synthesized p-hydroxy-prenylamine.
-
Group C: Cells treated with amphetamine.
-
-
Dose-Response Curves: Generate dose-response curves for the endpoint of interest (e.g., calcium influx, cell viability) for all three compounds.
-
Metabolite Quantification: At the end of the experiment, collect the supernatant and/or cell lysate from Group A. Use LC-MS/MS to quantify the concentrations of Prenylamine, p-hydroxy-prenylamine, and amphetamine.
-
Data Analysis:
-
Compare the pharmacological effect observed in Group A at a given concentration of this compound with the effects observed in Groups B and C at the corresponding measured metabolite concentrations.
-
This comparison will help to attribute the observed effect to the parent compound, its metabolites, or a combination thereof.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for investigating the confounding effects of Prenylamine metabolites.
Caption: Signaling pathways of Prenylamine and its lactate component.
References
- 1. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fda.gov [fda.gov]
- 4. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The multifaceted role of lactate in cardiovascular health: from metabolism to signaling and epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - Involvement of the metabolic sensor GPR81 in cardiovascular control [insight.jci.org]
- 8. Activation of GPR81 by lactate inhibits oscillatory shear stress-induced endothelial inflammation by activating the expression of KLF2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactate metabolism and lactylation in cardiovascular disease: novel mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is this compound used for? [synapse.patsnap.com]
How to interpret and address baseline shifts in electrophysiology recordings with Prenylamine Lactate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering baseline shifts in electrophysiology recordings when using Prenylamine Lactate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound primarily acts as a calcium channel blocker.[1][2] It inhibits the influx of calcium ions through voltage-gated calcium channels in cardiac and smooth muscle cells.[1][2] This reduction in intracellular calcium leads to decreased contractility of these muscles.[1] Additionally, it has been shown to modulate other ion channels, including potassium and sodium channels, which can stabilize the electrical activity of cardiac cells.[1]
Q2: What are the known electrophysiological effects of this compound?
Studies have demonstrated several electrophysiological effects of Prenylamine, including:
-
A reduction in the firing rate of sinus node preparations.[3]
-
Slowing of diastolic depolarization, depolarization, and repolarization rates.[3]
-
A dose-dependent reduction in the contractility of Purkinje fibers.[3]
-
Shortening of the action potential duration.[3]
-
Depression of the peak transient sodium conductance.[4]
-
Inhibition of the slow inward current carried by calcium and/or sodium.[4]
Q3: Can this compound directly cause a baseline shift in my recordings?
While this compound is not primarily known to cause baseline shifts as a direct artifact, its mechanism of action on various ion channels could lead to physiological changes that manifest as a shift in the baseline recording. For instance, by altering resting membrane potential through its effects on ion channel conductances, a true physiological change might be observed as a baseline shift. It is crucial to differentiate this from an experimental artifact.
Q4: Why was this compound withdrawn from the market?
Prenylamine was withdrawn from markets in 1988 due to concerns about cardiac arrhythmias, specifically QT interval prolongation and torsades de pointes, which increased the risk of sudden death.[5]
Troubleshooting Guide: Interpreting and Addressing Baseline Shifts
A stable baseline is critical for accurate electrophysiological recordings. When a baseline shift is observed after the application of this compound, it is essential to determine if it is a physiological response or an experimental artifact.
Step 1: Characterize the Baseline Shift
-
Onset: Did the shift occur immediately upon perfusion with this compound, or did it develop gradually?
-
Magnitude and Direction: Is the shift a significant and consistent drift in one direction (depolarizing or hyperpolarizing)?
-
Reversibility: Does the baseline return to the pre-drug level after washing out the compound?
Step 2: Rule Out Common Experimental Artifacts
Before attributing the baseline shift to a direct effect of this compound, systematically check for common sources of recording instability:
-
Electrodes:
-
Reference Electrode: Ensure the reference electrode (e.g., Ag/AgCl pellet) is stable and properly chlorided. An unstable reference is a common cause of baseline drift.[6]
-
Recording Electrode: Check the recording pipette for drift or clogging.
-
-
Perfusion System:
-
Flow Rate: Ensure a consistent and stable perfusion rate. Changes in flow rate can cause mechanical artifacts that appear as baseline shifts.
-
Temperature: Verify that the temperature of the perfusion solution is stable, as temperature fluctuations can affect ion channel activity.
-
Solution Composition: Confirm that the control and drug-containing solutions are isosmotic and have the same ionic composition (apart from the drug). A mismatch can cause osmotic or ionic shifts.
-
-
Cell Health:
-
Seal Resistance: In patch-clamp experiments, monitor the seal resistance. A deteriorating giga-seal will cause a drifting baseline.[6]
-
Cell Viability: Assess the overall health of the cell or tissue preparation. A dying cell will not maintain a stable resting potential.
-
Step 3: Interpreting a Potential Physiological Baseline Shift
If common artifacts have been ruled out, the baseline shift may be a physiological consequence of this compound's action.
-
Hypothesize the Mechanism: Based on Prenylamine's known effects on Ca2+, Na+, and K+ channels, a shift in the baseline could reflect a change in the resting membrane potential. For example, inhibition of an outward K+ current or enhancement of an inward current could lead to depolarization (a positive shift in the baseline).
-
Correlate with Other Electrophysiological Parameters: Analyze other parameters of the recording, such as action potential duration, amplitude, and firing frequency. A true physiological effect should be consistent across multiple parameters.
Data Presentation
Table 1: Electrophysiological Effects of Prenylamine
| Parameter | Effect | Tissue/Cell Type | Concentration | Reference |
| Firing Rate | Reduced | Guinea-pig sinus node | 10⁻⁶ - 10⁻⁵ M | [3] |
| Diastolic Depolarization Rate | Slowed | Guinea-pig sinus node | 10⁻⁶ - 10⁻⁵ M | [3] |
| Action Potential Duration | Shortened | Sheep Purkinje fibers | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | [3] |
| Contractility | Reduced | Sheep Purkinje fibers | 3 x 10⁻⁷ - 3 x 10⁻⁶ M | [3] |
| Peak Sodium Conductance | Depressed | Frog atrial muscle fibers | 1.7 x 10⁻⁵ M (K_d) | [4] |
| Slow Inward Current (I_si) | Depressed | Frog atrial muscle fibers | Not specified | [4] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording to Assess this compound Effects
-
Preparation: Prepare standard external and internal solutions for whole-cell patch-clamp recordings from isolated cardiomyocytes.
-
Cell Plating: Plate isolated cardiomyocytes onto glass coverslips.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a selected cardiomyocyte with the recording pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Baseline Recording: Allow the cell to stabilize for 5-10 minutes while perfusing with the control external solution. Record baseline electrical activity (e.g., resting membrane potential, action potentials).
-
Drug Application: Switch the perfusion to the external solution containing the desired concentration of this compound.
-
Data Acquisition: Continuously record the electrical activity during drug application, paying close attention to any shifts in the baseline holding current or membrane potential.
-
Washout: Switch the perfusion back to the control external solution to determine the reversibility of any observed effects.
-
Data Analysis: Analyze the recorded data, comparing the baseline parameters before, during, and after this compound application.
Visualizations
Caption: Mechanism of this compound's influence on ion channels and resting membrane potential.
Caption: Troubleshooting workflow for baseline shifts in electrophysiology experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenylamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Decontamination procedures for Prenylamine Lactate spills in a laboratory setting
This guide provides researchers, scientists, and drug development professionals with detailed procedures for safely handling and decontaminating spills of Prenylamine Lactate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the immediate first aid measures in case of skin or eye contact with this compound?
A1: In case of skin contact, immediately wash the affected area with soap and plenty of water. If eye contact occurs, rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
Q2: What personal protective equipment (PPE) is required when cleaning up a this compound spill?
A2: Appropriate PPE is crucial to prevent exposure. This includes, at a minimum, safety goggles, a lab coat, and chemical-resistant gloves. For larger spills or if there is a risk of airborne dust, respiratory protection may be necessary.
Q3: How should I dispose of the waste generated from a this compound spill cleanup?
A3: All cleanup materials, including used absorbents and contaminated PPE, should be collected in a sealed, properly labeled hazardous waste container. Follow your institution's specific guidelines for hazardous waste disposal. Do not mix with regular trash.
Q4: Can I use a standard laboratory disinfectant to decontaminate a surface after a this compound spill?
A4: While a final wipe-down with a disinfectant may be part of a broader cleanup, the primary decontamination for an amine compound like this compound should involve neutralization. Using a weak acid is recommended to neutralize its basic properties before final cleaning.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Spill has spread over a large area. | Delayed response or improper containment. | Immediately create a dike around the spill using an inert absorbent material like vermiculite or sand to prevent further spreading. |
| Unknown if the spill is fully neutralized. | Incomplete application or insufficient amount of neutralizing agent. | Use pH paper to test the treated spill area. The pH should be close to neutral (pH 7). If it is still basic, apply more of the weak acid neutralizer. |
| A solid this compound spill is creating airborne dust. | Air currents or improper handling during cleanup. | Minimize air movement in the vicinity of the spill. Gently cover the powder with a dust suppressant or wet paper towels to prevent it from becoming airborne. |
| Unsure of the correct decontaminating agent to use. | Lack of specific information for this compound. | For amines like this compound, a weak acid such as a 5% solution of acetic acid or citric acid is a suitable neutralizing agent. |
Decontamination Protocol
This protocol outlines the step-by-step procedure for the decontamination of a this compound spill.
1. Immediate Response & Spill Assessment:
- Alert personnel in the immediate area of the spill.
- If the spill is large or involves highly volatile substances, evacuate the area and contact your institution's environmental health and safety (EHS) office.
- Identify the nature of the spill (solid or liquid) and the approximate quantity.
2. Personal Protective Equipment (PPE) & Spill Kit Assembly:
- Don the appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.
- Obtain a chemical spill kit containing absorbent materials, a neutralizing agent (weak acid), and hazardous waste disposal bags.
3. Spill Containment:
- For liquid spills, contain the spill by creating a dam around it with absorbent material (e.g., vermiculite, sand, or spill pillows).
- For solid spills, carefully cover the spill to prevent the generation of dust.
4. Neutralization (for the basic amine):
- Prepare a 5% solution of a weak acid, such as acetic acid or citric acid.
- Carefully apply the weak acid solution to the spill, starting from the outside and working inwards.
- Allow sufficient contact time for neutralization to occur.
- Use pH paper to confirm that the spill has been neutralized to a pH of approximately 7.
5. Absorption and Cleanup:
- Once neutralized, absorb the liquid with an inert absorbent material.
- For solid spills that have been wetted for dust control, carefully scoop up the material.
- Use a scoop or other tools to collect the absorbed/solid material.
6. Decontamination of Surfaces:
- Clean the spill area with a detergent solution and water.
- Wipe the area with a final rinse of water.
7. Waste Disposal:
- Place all contaminated materials, including absorbents, used PPE, and cleaning materials, into a designated hazardous waste container.
- Seal and label the container according to your institution's hazardous waste management guidelines.
8. Post-Cleanup:
- Thoroughly wash your hands and any exposed skin with soap and water.
- Restock the chemical spill kit.
Decontamination Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for this compound Spill Decontamination.
Technical Support Center: Validating the Specificity of Prenylamine Lactate in Kinase Inhibition Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the specificity of Prenylamine Lactate in kinase inhibition assays. Given the limited publicly available data on its kinase inhibitory profile, this guide offers troubleshooting advice and detailed protocols to help you characterize its activity and specificity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
This compound is primarily known as a calcium channel blocker used in the treatment of angina pectoris.[1][2] Its mechanism of action involves inhibiting the influx of calcium ions into cardiac and smooth muscle cells.[2] It is also known to bind to calmodulin (CaM).[1]
Q2: Is this compound a known kinase inhibitor?
This compound's primary molecular targets are calmodulin and myosin light-chain kinase 2 (MLCK2), which is a calcium/calmodulin-dependent kinase.[1] However, publicly available quantitative data on its inhibitory potency (e.g., IC50 values) against a broad panel of kinases is scarce. One study noted it as a weak inhibitor of calmodulin-activated enzymes, but specific data for MLCK was not provided.[1] Therefore, its activity and specificity as a kinase inhibitor require empirical validation.
Q3: Why am I seeing unexpected results with this compound in my kinase assay?
Unexpected results could stem from several factors:
-
Off-target effects: this compound may inhibit other kinases in your assay system besides your target of interest.
-
Assay interference: As a calcium channel blocker and calmodulin binder, it might interfere with assay components, especially if your assay relies on calcium signaling or calmodulin-dependent enzymes.
-
Compound purity and stability: Ensure the purity and stability of your this compound stock.
-
Experimental conditions: Factors like ATP concentration, substrate choice, and buffer components can significantly influence inhibitor potency.[3]
Q4: How can I validate the specificity of this compound for my kinase of interest?
To validate its specificity, you should:
-
Determine the IC50 value for your primary target kinase (e.g., MLCK2).
-
Screen against a panel of diverse kinases to identify potential off-target interactions.
-
Perform counter-screening assays to rule out assay artifacts.
Detailed protocols for these steps are provided in the Troubleshooting Guide section.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound.
High variability in IC50 measurements can undermine the reliability of your results.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Assay Conditions | Optimize enzyme and substrate concentrations to ensure the assay is in the linear range. Maintain ATP concentration at or near the Km value for the kinase to ensure physiological relevance and comparability of results.[3] |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. |
| Assay Interference | Run control experiments without the kinase to check for direct effects of this compound on the detection system. |
Issue 2: this compound shows broad activity against multiple kinases in a screening panel.
This indicates a lack of specificity, which is crucial to understand for interpreting your results.
Possible Causes & Solutions:
| Cause | Solution |
| Non-specific Inhibition | This compound may be a non-specific inhibitor. It is important to characterize its activity against a diverse panel of kinases to understand its selectivity profile. |
| Promiscuous Inhibition due to Aggregation | At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Include a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer to mitigate this. |
| ATP-Competitive vs. Non-Competitive Inhibition | Determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive) by performing kinase assays at varying ATP concentrations. This can provide insights into its binding mode and potential for off-target effects. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against MLCK2
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against Myosin Light Chain Kinase 2 (MLCK2).
Materials:
-
Recombinant human MLCK2
-
Myosin light chain peptide substrate
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
96- or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. A typical starting range is from 100 µM down to 1 nM in 10-point, 3-fold dilutions.
-
Add 5 µL of each this compound dilution to the wells of a microplate. Include wells with buffer only (no inhibitor) as a positive control and wells with no enzyme as a negative control.
-
Prepare the enzyme/substrate mixture. Dilute MLCK2 and the myosin light chain peptide substrate in kinase assay buffer to the desired concentrations.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a final concentration close to the Km of MLCK2 for ATP).
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction remains in the linear phase.
-
Stop the reaction and detect the signal by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Kinase Specificity Profiling
To assess the specificity of this compound, it is essential to screen it against a broad panel of kinases.
Procedure:
-
Select a kinase screening panel. Choose a commercial service (e.g., Eurofins, Reaction Biology, Promega) that offers a diverse panel of kinases (e.g., >100 kinases from different families).
-
Provide the compound. Submit a sample of this compound at a specified concentration (typically 1 µM or 10 µM) for single-point inhibition screening.
-
Analyze the results. The service will provide a report detailing the percent inhibition of each kinase in the panel at the tested concentration.
-
Follow-up with IC50 determination. For any kinases that show significant inhibition (e.g., >50%), perform full IC50 dose-response experiments as described in Protocol 1 to determine the potency of inhibition.
Data Presentation
Table 1: Hypothetical Kinase Specificity Profile of this compound
| Kinase Target | Family | % Inhibition @ 10 µM | IC50 (µM) |
| MLCK2 | CAMK | 85% | 1.2 |
| PKA | AGC | 15% | > 100 |
| PKCα | AGC | 25% | > 100 |
| CDK2 | CMGC | 5% | > 100 |
| MAPK1 | CMGC | 12% | > 100 |
| EGFR | TK | 8% | > 100 |
| SRC | TK | 18% | > 100 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
References
- 1. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specificity of inhibition of calcium- and calmodulin-dependent protein kinase by alloxan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Prenylamine Lactate versus Nifedipine on L-type calcium channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two L-type calcium channel blockers: Prenylamine Lactate and Nifedipine. By examining their performance based on available experimental data, this document aims to offer valuable insights for researchers and professionals in the field of pharmacology and drug development.
Executive Summary
Nifedipine, a dihydropyridine calcium channel blocker, exhibits high-affinity binding to the L-type calcium channel and is a potent inhibitor of calcium influx.[1][2][3] In contrast, this compound, a non-dihydropyridine calcium channel blocker, demonstrates a broader pharmacological profile, affecting multiple ion channels. While it is known to block L-type calcium channels, it does so with lower affinity compared to Nifedipine. This guide delves into the quantitative differences in their efficacy, binding affinities, and electrophysiological effects, supported by detailed experimental methodologies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and Nifedipine based on published experimental data.
| Parameter | This compound | Nifedipine | Tissue/Cell Type |
| IC50 (L-type Ca2+ channel block) | 1.24 µM | 0.3 µM | Guinea pig ventricular myocytes |
| Data not available | 50 nM (at -40mV holding potential) | Guinea pig ventricular myocytes[1] | |
| Data not available | pIC50: 7.78 | Human vascular preparations[4] | |
| Data not available | pIC50: 6.95 | Human cardiac muscle[4] | |
| Data not available | IC50: 1.85 ± 0.29 nM (in 2 mM Ba2+) | Rat cerebral artery myocytes[2] | |
| Data not available | IC50: 3.35 ± 0.34 nM (in 2 mM Ca2+) | Rat cerebral artery myocytes[2] | |
| Binding Affinity (Kd/Ki) | Low affinity for dihydropyridine site | Data not available in this format | General observation |
| Data not available | Kd: 50 nM (apparent) | L-type Ca2+ channels (α1C subunit)[5] | |
| Data not available | Kd: ~9 µM (for non-L-type channels) | Non-L-type Ca2+ channels[6] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data for this compound is limited, highlighting an area for further research.
Experimental Protocols
Electrophysiological Recording of L-type Calcium Currents
Objective: To measure the inhibitory effect of this compound and Nifedipine on L-type calcium channel currents (ICa,L).
Methodology: Whole-cell patch-clamp technique is employed on isolated cardiomyocytes or vascular smooth muscle cells.
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Recording Setup: Cells are placed in a recording chamber on an inverted microscope and superfused with a Tyrode's solution. Patch pipettes (2-5 MΩ) are filled with a cesium-based internal solution to block potassium currents.
-
Voltage Clamp Protocol: The membrane potential is held at a negative potential (e.g., -80 mV) to keep the calcium channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are applied to elicit ICa,L.
-
Drug Application: After obtaining a stable baseline recording of ICa,L, cells are superfused with increasing concentrations of either this compound or Nifedipine. The steady-state block at each concentration is measured.
-
Data Analysis: The peak inward current at each drug concentration is normalized to the control current. The concentration-response data are then fitted with the Hill equation to determine the IC50 value. To investigate voltage-dependence of the block, the holding potential can be varied (e.g., -40 mV) to assess the drugs' affinity for different channel states (resting vs. inactivated).[1]
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound and Nifedipine to the L-type calcium channel.
Methodology: A competitive binding assay using a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) is performed on membrane preparations from cardiac or smooth muscle tissues.
-
Membrane Preparation: Tissue is homogenized and centrifuged to isolate the microsomal fraction containing the cell membranes.
-
Binding Reaction: Membranes are incubated with a fixed concentration of [3H]nitrendipine and varying concentrations of the unlabeled competitor drugs (this compound or Nifedipine).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding of [3H]nitrendipine is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled Nifedipine) from the total binding. The IC50 values for the competitor drugs are determined from the competition curves, and these are then converted to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing Prenylamine and Nifedipine.
Signaling Pathway of L-type Calcium Channel Blockade
Caption: L-type calcium channel signaling and drug intervention points.
Discussion of Findings
The available data clearly indicate that Nifedipine is a more potent and specific blocker of L-type calcium channels than this compound. The significantly lower IC50 values and high-affinity binding of Nifedipine underscore its targeted action.[1][2][5] Nifedipine's inhibitory action is also voltage-dependent, showing increased potency at more depolarized membrane potentials where a larger fraction of channels are in the inactivated state.[1] This property contributes to its efficacy in tissues that undergo sustained depolarization, such as vascular smooth muscle.
This compound's mechanism of action is broader. While it does inhibit L-type calcium channels, its lower affinity suggests that higher concentrations are required to achieve a similar level of blockade as Nifedipine. Furthermore, reports indicate that Prenylamine also affects other ion channels, which may contribute to its overall pharmacological and electrophysiological effects, such as alterations in action potential duration and pacemaker currents.[7] This non-selective nature could lead to a different side-effect profile compared to the more targeted action of Nifedipine.
The difference in binding affinity is a key distinguishing feature. Nifedipine binds with high affinity to the dihydropyridine binding site on the L-type calcium channel. Prenylamine, on the other hand, is reported to have a low affinity for this site, suggesting a different or less specific interaction with the channel protein.
References
- 1. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular determinants of high affinity phenylalkylamine block of L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular determinants of high affinity phenylalkylamine block of L-type calcium channels in transmembrane segment IIIS6 and the pore region of the alpha1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison between Prenylamine Lactate and Verapamil in cardiac models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Prenylamine Lactate and Verapamil, two calcium channel blockers, in various cardiac models. The information is compiled from experimental data to assist researchers in understanding the nuanced differences in their mechanisms and effects on cardiac function.
Executive Summary
Both this compound and Verapamil exert their primary effects by modulating calcium influx in cardiac cells, leading to negative inotropic, chronotropic, and dromotropic effects. However, their pharmacological profiles exhibit significant differences. Verapamil is a more potent and selective L-type calcium channel blocker. In contrast, Prenylamine demonstrates a broader spectrum of activity, affecting not only calcium channels but also sodium and potassium channels, which contributes to a narrower therapeutic window and a higher risk of proarrhythmic events. Experimental data suggests that Verapamil is more effective in managing arrhythmias, while Prenylamine's clinical use has been largely discontinued due to safety concerns.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative and semi-quantitative data comparing the effects of this compound and Verapamil on key cardiac parameters. It is important to note that direct head-to-head comparative studies with consistent quantitative endpoints are limited in the publicly available literature.
Table 1: Comparative Effects on Cardiac Contractility (In Vitro)
| Parameter | This compound | Verapamil | Animal Model | Source |
| Negative Inotropic Effect | Present, competitively antagonized by calcium. | Present, not competitively antagonized by calcium. | Cat papillary muscle | [1] |
| IC50 for Negative Inotropy | Data not available | Reported with an IC50 of 3.44 x 10⁻⁸ M in one study. | Cultured cardiomyocytes |
Table 2: Comparative Effects on Cardiac Electrophysiology
| Parameter | This compound | Verapamil | Animal Model | Source |
| Action Potential Duration (APD) | Can prolong APD at low concentrations and shorten it at higher concentrations. | Generally shortens APD due to calcium channel blockade. | Guinea pig myocytes, Cat papillary muscle | [2][3] |
| Antiarrhythmic Efficacy (Ischemia-induced arrhythmias) | Protective at 0.5 mg/kg, but protection lost and mortality increased at 5 mg/kg. | Protective at 0.01 and 0.05 mg/kg; protection lost at 0.1 and 0.5 mg/kg. | Anesthetized Rats | [4][5] |
| Ventricular Fibrillation (VF) Incidence (Coronary occlusion/reperfusion) | No significant antifibrillatory activity up to 5 mg/kg. | Reduced the incidence of VF at 0.2 mg/kg. | Anesthetized Pigs | [6] |
| hERG Channel Blockade (Proarrhythmic Potential) | Blocks hERG channels, contributing to QT prolongation and risk of Torsades de Pointes. | Blocks hERG channels, but this effect is mitigated by its potent calcium channel blockade. | In vitro assays | [3] |
Table 3: Comparative Effects on Hemodynamics (In Vivo)
| Parameter | This compound | Verapamil | Animal Model | Source |
| Mean Arterial Blood Pressure | Sustained fall observed at higher doses (e.g., 5 mg/kg). | Dose-dependent reduction. | Anesthetized Rats | [4][5] |
| Heart Rate | Reduced only at the highest dose tested (5 mg/kg). | Dose-dependent reduction. | Anesthetized Rats | [4][5] |
Signaling Pathways and Mechanisms of Action
Both drugs primarily target voltage-gated L-type calcium channels in cardiomyocytes and vascular smooth muscle cells. However, their molecular interactions and downstream effects differ.
References
- 1. Negative inotropic effect of verapamil, nifedipine and prenylamine and its reversal by calcium or isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Withdrawal of prenylamine: perspectives on pharmacological, clinical and regulatory outcomes following the first QT-related casualty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of verapamil, prenylamine, flunarizine and cinnarizine on coronary artery occlusion-induced arrhythmias in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of verapamil, prenylamine, flunarizine and cinnarizine on coronary artery occlusion-induced arrhythmias in anaesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute coronary artery occlusion-reperfusion arrhythmias in pigs: antiarrhythmic and antifibrillatory evaluation of verapamil, nifedipine, prenylamine and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Prenylamine Lactate on Calmodulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Prenylamine Lactate's inhibitory effect on calmodulin (CaM), a ubiquitous calcium-binding protein crucial in cellular signaling. While primarily classified as a calcium channel blocker for the treatment of angina pectoris, this compound also exhibits interactions with calmodulin.[1][2] This document presents available experimental data comparing this compound with other known calmodulin inhibitors, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and drug development.
Comparative Analysis of Calmodulin Inhibitors
Quantitative data on the inhibitory potency of various compounds against calmodulin or calmodulin-dependent enzymes are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.[3]
| Compound | Assay Type | Target/System | IC50 Value |
| Prenylamine | [³H]Bepridil Displacement | Calmodulin Binding | 45 µM [4] |
| Calmidazolium | Phosphodiesterase (PDE) Activity | CaM-dependent PDE | 0.15 µM[5] |
| Ca²⁺-ATPase Activity | Erythrocyte Ca²⁺-transporting ATPase | 0.35 µM[5] | |
| Bepridil | [³H]Bepridil Displacement | Calmodulin Binding | 4 µM[4] |
| Myosin Light Chain Kinase (MLCK) Activity | Ca²⁺-Calmodulin-dependent MLCK | Ki = 2.2 µM[4] | |
| Ca²⁺-ATPase Activity | Erythrocyte membranes | ~17 µM[6] | |
| W-7 | Phosphodiesterase (PDE) Activity | Ca²⁺-Calmodulin-dependent PDE | 28 µM[7][8] |
| Myosin Light Chain Kinase (MLCK) Activity | Ca²⁺-Calmodulin-dependent MLCK | 51 µM[7][8] | |
| Trifluoperazine | Ca²⁺-ATPase Activity | Erythrocyte membranes | ~12 µM[6] |
| Felodipine | Ca²⁺ pumping ATPase | Cardiac sarcolemma | 10-50 µM |
Note: A lower IC50 value indicates a higher potency. One study noted that while Prenylamine has calmodulin binding potency, it acts as a weak inhibitor of CaM-regulated Ca2+ pumping ATPase and brain cyclic AMP phosphodiesterase.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common assays used to determine the inhibitory effects of compounds on calmodulin.
Calmodulin-Dependent Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a calmodulin-dependent enzyme, phosphodiesterase, which hydrolyzes cyclic nucleotides like cAMP.
Principle: In the presence of Ca²⁺, calmodulin binds to and activates PDE. An inhibitor will prevent this activation, leading to a decrease in PDE activity, which can be measured by the amount of substrate hydrolyzed.
Materials:
-
Calmodulin
-
Calmodulin-dependent phosphodiesterase (e.g., PDE1)
-
Calcium Chloride (CaCl₂)
-
EGTA (for control experiments without Ca²⁺)
-
Tris-HCl buffer
-
Cyclic AMP (cAMP) as substrate
-
Snake venom (containing 5'-nucleotidase)
-
Inorganic phosphate colorimetric assay reagents
-
Test compound (e.g., this compound) and other inhibitors
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, CaCl₂, and calmodulin.
-
Pre-incubation with Inhibitor: Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Start the reaction by adding the substrate, cAMP, and the calmodulin-dependent phosphodiesterase.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by boiling the samples for a brief period (e.g., 2 minutes).
-
Conversion to Phosphate: Add snake venom containing 5'-nucleotidase to the reaction mixture and incubate to convert the product of the PDE reaction (AMP) into adenosine and inorganic phosphate.
-
Quantification: Measure the amount of inorganic phosphate released using a colorimetric assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Radiolabeled Ligand Displacement Assay
This assay determines the ability of a test compound to compete with a known radiolabeled calmodulin binder for binding to calmodulin.
Principle: A radiolabeled compound with known affinity for calmodulin is incubated with calmodulin. A non-radiolabeled test compound is then added in increasing concentrations. The displacement of the radiolabeled ligand by the test compound is measured, indicating the test compound's binding affinity.
Materials:
-
Purified Calmodulin
-
Radiolabeled calmodulin antagonist (e.g., [³H]Bepridil)
-
Unlabeled test compound (e.g., this compound) and other inhibitors
-
Binding buffer (e.g., Tris-HCl with CaCl₂)
-
Scintillation fluid
-
Filtration apparatus with glass fiber filters
Procedure:
-
Incubation Mixture Preparation: In assay tubes, combine the binding buffer, a fixed concentration of the radiolabeled ligand, and purified calmodulin.
-
Addition of Competitor: Add increasing concentrations of the unlabeled test compound to the tubes. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of a known unlabeled inhibitor.
-
Incubation: Incubate the mixtures at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the calmodulin-ligand complex.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radiolabeled ligand.
Visualizations
The following diagrams illustrate the signaling pathway of calmodulin and the experimental workflow for validating its inhibitors.
Caption: Calmodulin signaling pathway and the inhibitory point of this compound.
Caption: Workflow for validating the inhibitory effect of a compound on calmodulin.
References
- 1. In Search of Monocot Phosphodiesterases: Identification of a Calmodulin Stimulated Phosphodiesterase from Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Small Molecule Inhibitors and Ligand Directed Degraders of Calcium/Calmodulin Dependent Protein Kinase Kinase 1 and 2 (CaMKK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BMRB Featured System: Calmodulin [bmrb.io]
- 8. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of Prenylamine Lactate and Other Known hERG Channel Blockers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cardiac liability of compounds is paramount. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical anti-target in drug development due to its role in cardiac repolarization. Blockade of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).
Prenylamine lactate, a calcium channel blocker previously used for the treatment of angina pectoris, was withdrawn from several markets due to concerns about its pro-arrhythmic effects, which are strongly indicative of hERG channel inhibition.[1][2] While a precise, publicly available IC50 value for Prenylamine's direct blockade of the hERG channel is not readily found in contemporary literature, its clinical profile firmly places it among compounds with significant hERG liability. This guide provides a comparative overview of this compound and other well-characterized hERG channel blockers, supported by experimental data and detailed methodologies.
Quantitative Comparison of hERG Channel Blockers
The potency of a compound to block the hERG channel is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of blockade. The following table summarizes the IC50 values for several known hERG channel blockers, determined using the whole-cell patch-clamp technique.
| Compound | Class | IC50 (µM) | Cell Line |
| Dofetilide | Antiarrhythmic (Class III) | 0.012 | HEK293 |
| Cisapride | Gastroprokinetic agent | 0.028 | HEK293 |
| Terfenadine | Antihistamine | 0.057 | HEK293 |
| Verapamil | Calcium channel blocker | 0.143 - 0.94 | HEK293 / CHO |
| Haloperidol | Antipsychotic | 0.16 | HEK293 |
| Erythromycin | Antibiotic | 38 | HEK293 |
| This compound | Calcium channel blocker | Not available (Strong clinical evidence of hERG block) | N/A |
Note: IC50 values can vary depending on the experimental conditions, such as temperature and the specific voltage protocol used.
Experimental Protocols
The gold standard for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology assay. This technique allows for the direct measurement of ionic currents flowing through the hERG channels in a single cell.
Standard Whole-Cell Patch-Clamp Protocol for hERG Current Measurement
1. Cell Culture and Preparation:
-
Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel) are commonly used.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) and are passaged regularly.
-
For experiments, cells are plated onto glass coverslips and allowed to adhere.
2. Electrophysiological Recording:
-
Solutions:
-
External (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (pH adjusted to 7.2 with KOH).
-
-
Recording Equipment: A patch-clamp amplifier, a micromanipulator, and an inverted microscope are required.
-
Procedure:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and mounted on the micromanipulator.
-
The micropipette is brought into contact with a single cell, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing for control of the intracellular environment and measurement of the total current from the cell.
-
3. Voltage-Clamp Protocol:
-
To elicit and measure hERG currents, a specific voltage protocol is applied. A commonly used "step-ramp" protocol, as recommended by regulatory agencies, is as follows:
-
The cell is held at a holding potential of -80 mV.
-
A depolarizing step to +20 mV for 2-5 seconds is applied to activate and then inactivate the hERG channels.
-
A repolarizing ramp back to -80 mV over 1 second is then applied. The peak outward "tail" current is measured during this ramp, which reflects the recovery of channels from inactivation before they close.
-
-
This protocol is repeated at regular intervals (e.g., every 15-20 seconds) to ensure a stable baseline current before and during drug application.
4. Data Analysis:
-
The effect of the test compound is determined by measuring the reduction in the hERG tail current amplitude after the compound has reached a steady-state effect.
-
Concentration-response curves are generated by applying multiple concentrations of the compound.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation: % Inhibition = 100 / (1 + ([Drug] / IC50)^h) where [Drug] is the concentration of the blocker, IC50 is the half-maximal inhibitory concentration, and h is the Hill coefficient.
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Torsades de Pointes Induced by hERG Blockade
Caption: Pathway from hERG channel blockade to Torsades de Pointes.
Experimental Workflow for hERG IC50 Determination
Caption: Workflow for determining the IC50 of a hERG channel blocker.
Conclusion
References
- 1. Cellular basis of drug-induced torsades de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are hERG channel inhibition and QT interval prolongation all there is in drug-induced torsadogenesis? A review of emerging trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dstc.jp [dstc.jp]
A Look Back: Cross-Validation of Historical Clinical Trial Data on Prenylamine Lactate for Angina Pectoris
A comprehensive review of historical clinical trial data for Prenylamine Lactate, a calcium channel blocker previously used for the management of angina pectoris, is presented in comparison to its historical therapeutic alternatives, the beta-blocker Propranolol and the nitrate Isosorbide Dinitrate. This analysis aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the efficacy and safety profiles of these once-prominent antianginal agents, supported by available quantitative data and experimental protocols from the original studies.
This compound, a vasodilator, was investigated for its potential to alleviate the chest pain associated with reduced blood flow to the heart.[1] Clinical trials in the 1960s and 1970s explored its efficacy in reducing angina attack frequency and improving exercise tolerance. Concurrently, Propranolol, a non-selective beta-blocker, and Isosorbide Dinitrate, a long-acting nitrate, were also cornerstone treatments for angina pectoris, working through different mechanisms to reduce myocardial oxygen demand.
Comparative Efficacy of Antianginal Therapies
To facilitate a direct comparison, the following tables summarize the quantitative efficacy data extracted from historical clinical trials. It is important to note that direct head-to-head trials were not always available, and variations in study design and patient populations exist.
| Efficacy Endpoint | This compound | Propranolol | Isosorbide Dinitrate | Placebo |
| Reduction in Angina Attack Frequency | 54.6% reduction compared to placebo in one study.[2] Another study reported a reduced incidence of spontaneous angina.[3] | 37% reduction in anginal attacks per week.[4] | 74% reduction in average weekly rate of angina attacks.[5] In another study, weekly mean rate of anginal attacks ranged from 1.4 to 3.9 with treatment compared to 10.2 to 11.7 with placebo.[6] | Baseline angina frequency varied across studies. |
| Improvement in Exercise Tolerance | One study reported that exercise tolerance was "apparently uninfluenced".[3] | 31% increase in time to onset of chest pain during treadmill exercise (from 190 seconds to 248 seconds).[4] | One study showed a significant increase in exercise duration. In another, exercise time was prolonged with the active drug.[7][8] | Baseline exercise tolerance varied across studies. |
| Nitroglycerin Consumption | 57.5% reduction in consumption compared to placebo.[2] | 38% reduction in nitroglycerin tablets consumed per week.[4] | A decrease in nitroglycerin consumption was reported.[5] | Baseline consumption varied across studies. |
Safety and Tolerability Profile
Details on the incidence of specific adverse events in these historical trials are limited in the available literature. However, general side effect profiles are summarized below.
| Drug | Commonly Reported Side Effects |
| This compound | The drug was withdrawn from the market in 1988 due to its association with long QT syndrome and the risk of torsades de pointes.[2] |
| Propranolol | Bradycardia, hypotension, fatigue, and bronchospasm. |
| Isosorbide Dinitrate | Headache, dizziness, and hypotension.[9] |
Experimental Protocols
Detailed experimental protocols from these historical trials are not consistently available in the published literature. However, based on the descriptions provided in the papers, a general workflow can be outlined.
Generalized Clinical Trial Workflow for Angina Pectoris (1960s-1970s)
Caption: Generalized workflow of historical angina pectoris clinical trials.
Signaling Pathway of Antianginal Drugs
The therapeutic effects of this compound, Propranolol, and Nitrates are mediated through distinct signaling pathways that ultimately reduce the oxygen demand of the heart muscle.
Caption: Simplified signaling pathways of antianginal drug classes.
Conclusion
This cross-validation of historical clinical trial data provides a glimpse into the therapeutic landscape for angina pectoris in the mid-20th century. While this compound demonstrated some efficacy in reducing angina frequency, its significant safety concerns ultimately led to its withdrawal. Propranolol and Isosorbide Dinitrate, with their distinct mechanisms of action, also showed considerable efficacy and became mainstays of angina treatment. This retrospective analysis underscores the evolution of drug development and the critical importance of robust, long-term safety and efficacy data in establishing the clinical utility of any new therapeutic agent. The limitations in the available historical data also highlight the advancements in clinical trial methodology and reporting standards that now provide a more comprehensive understanding of a drug's performance.
References
- 1. Withdrawal of prenylamine: perspectives on pharmacological, clinical and regulatory outcomes following the first QT-related casualty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prenylamine in Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of beta adrenergic blockade in coronary heart disease: propranolol in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-dosage isosorbide dinitrate therapy for angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Anti-angina effectiveness of isosorbide dinitrate in an acute trial and following continuous 4-week therapy with 40 mg 6 times a day] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antianginal effect of isosorbide dinitrate spray in patients with exercise-induced stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of coronary heart disease with isosorbide mononitrate ('Elantan' 20) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Vasodilatory Potency of Prenylamine Lactate and Modern Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasodilatory potency of Prenylamine Lactate, a historical calcium channel blocker, with a selection of modern vasodilators. The information is supported by experimental data from in-vitro studies, with a focus on quantitative metrics and detailed methodologies to assist in research and drug development.
Introduction to Vasodilators
Vasodilators are a class of drugs that widen blood vessels, leading to decreased vascular resistance and improved blood flow. They are crucial in the management of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Their mechanisms of action are diverse, targeting various signaling pathways within the vascular smooth muscle cells.
This compound , formerly used for the treatment of angina, acts as a calcium channel blocker.[1] By inhibiting the influx of calcium ions into vascular smooth muscle cells, it prevents the initiation of the contractile process, resulting in vasodilation.[1] Modern vasodilators employ a range of mechanisms, from modulating the renin-angiotensin system to donating nitric oxide, offering a broad spectrum of therapeutic options.
Comparative Analysis of Vasodilatory Potency
While direct comparative studies between this compound and modern vasodilators are scarce due to its withdrawal from the market in 1988, a comparison can be drawn from their mechanisms and available potency data for modern agents. This compound is known to be a calcium channel blocker, a class of drugs that remains a cornerstone of modern vasodilator therapy.
Quantitative Data on Modern Vasodilators
The following table summarizes the vasodilatory potency (EC50/IC50 values) of several modern vasodilators, as determined in isolated artery preparations. The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect, providing a measure of the drug's potency.
| Drug Class | Drug | Experimental Model | Pre-contraction Agent | EC50/IC50 (M) | Reference |
| Calcium Channel Blocker | Nifedipine | Human Chorionic Arteries | K+ (75 mM) | IC50: < 1 x 10-6 | [2] |
| Calcium Channel Blocker | Amlodipine | Guinea-Pig Heart (Coronary Flow) | Not Applicable | EC50: 1.2 x 10-8 | [3] |
| Direct-acting Vasodilator | Hydralazine | Rat Mesenteric Arteries | Phenylephrine | EC50: 3.6 x 10-6 | [1] |
| Direct-acting Vasodilator | Hydralazine | Rabbit Aorta | Phenylephrine | EC50: 2.0 x 10-5 | [4] |
| Nitric Oxide Donor | Sodium Nitroprusside | Goat Coronary Artery | K+ (30 mM) | EC50: 1.32 x 10-7 | [5] |
| Nitric Oxide Donor | Sodium Nitroprusside | Human Umbilical Artery | U46619 | pEC50: 6.52 (EC50 ≈ 3.0 x 10-7) | [6] |
Experimental Protocols
The determination of vasodilatory potency typically involves in-vitro experiments using isolated blood vessel preparations. A standard methodology is outlined below.
Isolated Artery Vasodilation Assay
1. Tissue Preparation:
-
Arteries (e.g., thoracic aorta, mesenteric artery, coronary artery) are dissected from laboratory animals (e.g., rats, rabbits) or obtained from human tissue samples.
-
The arteries are cleaned of adhering connective tissue and cut into rings of 2-4 mm in length.
-
The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.
2. Pre-contraction:
-
The arterial rings are allowed to equilibrate under a resting tension (e.g., 1-2 g).
-
To induce a stable contraction, a vasoconstrictor agent is added to the organ bath. Common agents include:
-
Phenylephrine: An α1-adrenergic receptor agonist.
-
Potassium Chloride (KCl): High concentrations of KCl cause membrane depolarization, leading to the opening of voltage-gated calcium channels and subsequent contraction.
-
U46619: A thromboxane A2 mimetic.
-
3. Concentration-Response Curve Generation:
-
Once a stable contraction is achieved, the vasodilator drug is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The relaxation of the arterial ring is recorded after each addition until a maximal response is achieved or the concentration range of interest has been covered.
-
The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
4. Data Analysis:
-
The concentration-response data is plotted, with the logarithm of the drug concentration on the x-axis and the percentage of relaxation on the y-axis.
-
A sigmoidal curve is fitted to the data using non-linear regression analysis to determine the EC50 (or IC50) value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of different vasodilator classes and a typical experimental workflow for assessing vasodilation.
References
- 1. researchgate.net [researchgate.net]
- 2. Prenylamine. Autoradiographic and neuropathological studies on myocardial mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylamine in treatment of angina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacokinetics of prenylamine racemate and enantiomers in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single- and multiple-dose pharmacokinetics of R-(-)-and S-(+)-prenylamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Functional Effects of Prenylamine Lactate Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prenylamine was historically used as a coronary vasodilator in the management of angina pectoris. It functions primarily as a non-selective L-type calcium channel blocker but also exhibits effects on sodium and potassium channels.[1][2][3] The compound is a chiral molecule, existing as two enantiomers: R-(-)-prenylamine and S-(+)-prenylamine. While the racemic mixture was used clinically, evidence suggests that the enantiomers possess distinct pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the differential effects of Prenylamine Lactate enantiomers based on available functional assay data, offering insights for researchers in pharmacology and drug development.
Pharmacokinetic Profile: A Tale of Two Enantiomers
Significant stereoselectivity is observed in the pharmacokinetics of prenylamine. In human studies, S-(+)-prenylamine is eliminated from plasma at a considerably faster rate than R-(-)-prenylamine. The area under the curve (AUC) for the S-(+)-enantiomer has been reported to be merely 20% of that of the R-(-)-enantiomer, indicating a marked difference in metabolic clearance. This disparity in systemic exposure is a critical factor to consider when interpreting functional data and potential physiological effects.
Comparative Functional Effects on Cardiac Ion Channels
While specific IC50 values for the individual enantiomers on various ion channels are not extensively reported in publicly available literature, qualitative descriptions from functional assays highlight their differential effects. The following tables summarize the known functional differences.
Table 1: Differential Effects on Myocardial Contractility
| Enantiomer | Effect on Myocardial Contractility | Stimulation Rate Dependence | Implication |
| R-(-)-prenylamine | Predominantly negative inotropic (reduces contractility) | Largely independent of stimulation rate | Major contributor to the primary therapeutic effect of racemic prenylamine |
| S-(+)-prenylamine | Positive inotropic (increases contractility) | More pronounced at lower stimulation rates | May counteract the negative inotropic effect of the R-(-)-enantiomer, particularly at slower heart rates |
Source: Based on qualitative descriptions from functional assays.[4]
Table 2: Effects of Racemic Prenylamine on Cardiac Ion Channels
| Ion Channel | Cell Type | IC50 (Racemic Prenylamine) | Effect |
| hNav1.5 (Voltage-gated Sodium Channel) | Human Embryonic Kidney (HEK293) cells | Tonic Block (Hyperpolarizing potential): 9.67 ± 0.25 µMTonic Block (Depolarizing potential): 0.72 ± 0.02 µM | Use-dependent block of sodium channels, contributing to its antiarrhythmic and local anesthetic-like properties. |
| L-type Calcium Channels | Frog atrial muscle fibers | Not specified | Depression of slow inward calcium current. |
| Potassium Channels | Not specified | Not specified | Implicated in the potential for QT prolongation and torsades de pointes. |
Note: The stereospecific contributions to these IC50 values are not detailed in the available literature.
Experimental Protocols
The following outlines a generalized methodology for conducting functional assays to determine the differential effects of this compound enantiomers on cardiac ion channels, based on standard electrophysiological techniques.[5][6][7]
Whole-Cell Patch Clamp Electrophysiology for Ion Channel Analysis
This technique is the gold standard for characterizing the effects of compounds on ion channel function.
1. Cell Preparation:
- Use a stable cell line (e.g., HEK293 or CHO) heterologously expressing the human ion channel of interest (e.g., CaV1.2, NaV1.5, or hERG).
- Culture cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.
- For recording, cells are dissociated into a single-cell suspension.
2. Electrophysiological Recording:
- Perform recordings at a controlled temperature (e.g., room temperature or physiological temperature).
- Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the appropriate internal solution.
- Establish a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Record ionic currents using a patch-clamp amplifier and appropriate data acquisition software.
3. Solutions:
- External Solution: Composition will vary depending on the ion channel being studied. For example, for CaV1.2, it may contain (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
- Internal (Pipette) Solution: For CaV1.2, it may contain (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2).
- Drug Solutions: Prepare stock solutions of R-(-)- and S-(+)-Prenylamine Lactate in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
4. Voltage Protocols:
- Apply specific voltage-clamp protocols to elicit and measure the currents of the target ion channel.
- For CaV1.2: From a holding potential of -80 mV, apply a depolarizing step to +10 mV to activate the channels.
- For NaV1.5: From a holding potential of -120 mV, apply a depolarizing step to -20 mV.
- For hERG: Use a specific pulse protocol to elicit tail currents, for example, a depolarizing step to +20 mV followed by a repolarizing step to -50 mV.
5. Data Analysis:
- Measure the peak current amplitude in the absence (control) and presence of different concentrations of each enantiomer.
- Calculate the percentage of current inhibition for each concentration.
- Construct concentration-response curves and fit the data with the Hill equation to determine the IC50 value for each enantiomer.
- Analyze other parameters such as voltage-dependence of activation and inactivation.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for prenylamine is the blockade of L-type calcium channels in cardiomyocytes and vascular smooth muscle cells. This reduces the influx of calcium ions during depolarization, leading to a decrease in myocardial contractility and vasodilation. The differential effects of the enantiomers on contractility suggest they interact differently with the calcium channel or downstream signaling pathways.
Caption: Proposed differential action of Prenylamine enantiomers on cardiac myocyte ion channels.
The diagram above illustrates the primary site of action of this compound enantiomers on the L-type calcium channel (CaV1.2) of a cardiomyocyte. R-(-)-prenylamine is depicted as a more potent antagonist, leading to a significant reduction in calcium influx and subsequent myocardial contraction. In contrast, S-(+)-prenylamine exhibits a weaker blocking effect and may even have agonistic properties at lower stimulation frequencies, potentially increasing calcium influx. Both enantiomers are also known to interact with sodium (NaV1.5) and potassium (hERG) channels, which contributes to the overall electrophysiological profile of the racemic drug.
Caption: Generalized workflow for patch-clamp analysis of Prenylamine enantiomers.
This workflow outlines the key steps in a whole-cell patch-clamp experiment designed to quantify the inhibitory effects of the R-(-) and S-(+) enantiomers of this compound on a specific cardiac ion channel. The process involves preparing cells expressing the target channel, establishing a high-quality recording configuration, applying a specific voltage protocol to elicit ionic currents, and then measuring the currents before and after the application of the drug. This allows for the determination of key pharmacological parameters such as the IC50 value.
Conclusion
The available evidence strongly suggests that the enantiomers of this compound possess distinct pharmacodynamic and pharmacokinetic properties. The R-(-)-enantiomer appears to be the primary contributor to the negative inotropic effects of the racemic mixture, while the S-(+)-enantiomer exhibits a contrasting positive inotropic effect, particularly at lower heart rates. Furthermore, the significant difference in their metabolic clearance highlights the importance of studying the individual enantiomers to fully understand the clinical profile of the drug. Further quantitative functional assays are warranted to precisely determine the IC50 values of each enantiomer on key cardiac ion channels (CaV1.2, NaV1.5, and hERG). Such data would be invaluable for elucidating the precise mechanisms behind their differential effects and for guiding future drug design and development efforts in the field of cardiovascular pharmacology.
References
- 1. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of prenylamine on cardiac membrane currents and contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of prenylamine on single ventricular myocytes of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dstc.jp [dstc.jp]
- 6. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Seminal Studies on Prenylamine Lactate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Prenylamine Lactate's mechanism of action, drawing upon data from seminal studies. It is designed to assist researchers in understanding and potentially replicating key experiments by offering a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
This compound, a coronary vasodilator, exerts its therapeutic effects through a multi-faceted mechanism, primarily as a calcium channel blocker. However, research has also elucidated its roles as a calmodulin antagonist and an inhibitor of catecholamine uptake. This guide will delve into these three key aspects, comparing Prenylamine's activity with other relevant compounds.
I. Comparative Analysis of Inhibitory Activity
To objectively assess this compound's potency across its different targets, the following table summarizes key quantitative data from various studies. This allows for a direct comparison with other well-known inhibitors.
| Mechanism of Action | Compound | Parameter | Value | Cell/Tissue Type | Reference |
| L-Type Calcium Channel Blockade | Prenylamine | IC50 | 1.24 µM | Guinea pig ventricular myocytes | [1] |
| Verapamil | IC50 | ~30 µM | Recombinant Cav3.2 channels | Not specified in snippets | |
| Diltiazem | - | - | - | - | |
| Nifedipine | - | - | - | - | |
| Felodipine | Half-maximal relaxation | 1.5 x 10-10 M | Porcine coronary segments | [2] | |
| Calmodulin Antagonism | Prenylamine | Half-maximal binding | 5 x 10-7 M | Not specified | [2] |
| Trifluoperazine (TFP) | Half-maximal binding | 5.0 x 10-6 M | Not specified | [2] | |
| W-7 | Half-maximal binding | 11 x 10-6 M | Not specified | [2] | |
| Coronary Artery Relaxation | Prenylamine | Half-maximal relaxation | 7 x 10-7 M | Porcine coronary segments | [2] |
| Verapamil | Half-maximal relaxation | 6.5 x 10-8 M | Porcine coronary segments | [2] | |
| Diltiazem | Half-maximal relaxation | 2.6 x 10-7 M | Porcine coronary segments | [2] | |
| Catecholamine Uptake Inhibition | Desmethylimipramine | IC50 | 20 nM | Guinea-pig chromaffin cells | [3] |
| Imipramine | Ki | 50 nM | Guinea-pig chromaffin cells | [3] | |
| Prenylamine | IC50 | Not Found | - | - |
Note: A specific IC50 value for Prenylamine's inhibition of catecholamine uptake was not identified in the reviewed literature. The provided values for Desmethylimipramine and Imipramine serve as a reference for potent inhibitors of this mechanism.
II. Experimental Protocols
To facilitate the replication of these seminal findings, this section outlines the detailed methodologies for the key experiments cited.
A. Measuring L-Type Calcium Channel Blockade (IC50 Determination)
This protocol describes a generalized whole-cell patch-clamp experiment to determine the half-maximal inhibitory concentration (IC50) of a compound on L-type calcium channels.
1. Cell Preparation:
-
Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig) through enzymatic digestion.
-
Alternatively, use a stable cell line expressing the desired L-type calcium channel subtype (e.g., HEK293 cells transfected with hCav1.2 cDNA).
-
Plate the cells on glass coverslips for electrophysiological recording.
2. Electrophysiological Recording:
-
Use the whole-cell patch-clamp technique to record ionic currents.
-
The external solution should contain a high concentration of a charge carrier for the calcium channel (e.g., 10 mM BaCl2) and blockers for other channels (e.g., tetrodotoxin for sodium channels, and a suitable potassium channel blocker).
-
The internal (pipette) solution should contain a cesium-based solution to block potassium currents from the inside and a calcium chelator (e.g., EGTA) to control intracellular calcium levels.
-
Hold the cell membrane at a potential that keeps the calcium channels in a closed state (e.g., -80 mV).
-
Elicit calcium channel currents by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
3. Drug Application and Data Analysis:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in the external solution.
-
Apply the different concentrations of the compound to the cell via a perfusion system.
-
Record the peak inward current at each concentration after steady-state inhibition is reached.
-
Normalize the current at each concentration to the control current (before drug application).
-
Plot the normalized current as a function of the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
B. Assessing Calmodulin Binding Affinity
This section outlines a pull-down assay, a common method to investigate the interaction between a drug and calmodulin in a calcium-dependent manner.
1. Preparation of Calmodulin-Agarose Beads:
-
Commercially available calmodulin-agarose beads can be used, or calmodulin can be coupled to a resin like CNBr-activated Sepharose.
-
Wash the beads with a binding buffer containing calcium (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 2 mM CaCl2).
2. Protein Lysate Preparation:
-
Prepare a protein lysate from a tissue or cell line known to express calmodulin-binding proteins.
-
The lysis buffer should be similar to the binding buffer to maintain calcium levels.
3. Binding Assay:
-
Incubate the calmodulin-agarose beads with the protein lysate in the presence of various concentrations of the test compound (e.g., this compound).
-
Include a control incubation without the test compound.
-
Allow the binding to proceed for a sufficient time (e.g., 1-2 hours) at 4°C with gentle rotation.
4. Washing and Elution:
-
Wash the beads several times with the binding buffer to remove non-specifically bound proteins.
-
Elute the calmodulin-binding proteins from the beads using an elution buffer containing a calcium chelator (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EGTA).
5. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and visualize them by Coomassie blue staining or Western blotting using antibodies against known calmodulin-binding proteins.
-
The reduction in the amount of a specific calmodulin-binding protein in the eluate in the presence of the test compound indicates inhibition of the interaction.
-
Quantify the band intensities to determine the concentration of the test compound that causes 50% inhibition of binding.
C. Evaluating Catecholamine Uptake Inhibition
This protocol describes a radioligand uptake assay to measure the inhibition of catecholamine uptake into cells or synaptosomes.
1. Preparation of Cells or Synaptosomes:
-
Isolate chromaffin cells from the adrenal medulla or prepare synaptosomes from specific brain regions (e.g., striatum for dopamine uptake, hypothalamus for norepinephrine uptake) of a suitable animal model.
-
Resuspend the cells or synaptosomes in a physiological buffer.
2. Uptake Assay:
-
Pre-incubate the cells or synaptosomes with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., desmethylimipramine) for a short period.
-
Initiate the uptake by adding a radiolabeled catecholamine (e.g., [3H]norepinephrine or [3H]dopamine) at a concentration close to its Km for the transporter.
-
Allow the uptake to proceed for a defined time at a physiological temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
3. Measurement and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a potent uptake inhibitor or by conducting the assay at 4°C.
-
Subtract the non-specific uptake from the total uptake to obtain the specific uptake.
-
Calculate the percentage inhibition of specific uptake at each concentration of the test compound.
-
Plot the percentage inhibition as a function of the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
III. Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of calcium and calmodulin, and the inhibitory actions of Prenylamine.
Caption: Experimental workflow for determining the IC50 of a calcium channel blocker.
Caption: Logical relationship of Prenylamine's multiple mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Calcium and calmodulin antagonists binding to calmodulin and relaxation of coronary segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catecholamine uptake into isolated adrenal chromaffin cells: inhibition of uptake by acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Stability of Prenylamine Lactate and Structurally-Related Calcium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Prenylamine Lactate and other notable calcium channel blockers, including Verapamil, Diltiazem, Amlodipine, and Nifedipine. The information presented herein is intended to support drug discovery and development efforts by offering a comprehensive overview of the metabolic profiles, experimental data, and relevant biological pathways of these compounds.
Executive Summary
Prenylamine, a diphenylalkylamine calcium channel blocker, exhibits extensive metabolism, a characteristic shared with other calcium channel blockers like Verapamil, Diltiazem, Amlodipine, and Nifedipine. While direct in vitro metabolic stability data for Prenylamine is limited in publicly available literature, in vivo studies demonstrate its rapid clearance and low bioavailability, suggesting significant first-pass metabolism. This contrasts with some other calcium channel blockers for which in vitro data allows for a more direct comparison of their intrinsic metabolic stability. This guide synthesizes available data to facilitate a comparative understanding and provides detailed experimental protocols for assessing metabolic stability.
Comparative Metabolic Stability Data
The following tables summarize the available pharmacokinetic and metabolic data for this compound and similar calcium channel blockers. It is important to note the absence of specific in vitro metabolic stability values (half-life and intrinsic clearance) for Prenylamine in the available literature, necessitating a comparison based on in vivo parameters.
Table 1: In Vivo Pharmacokinetic Parameters
| Compound | Class | Bioavailability (%) | Elimination Half-life (hours) | Primary Route of Metabolism |
| This compound | Diphenylalkylamine | ~15%[1] | 14.1 ± 6.9[1] | Hepatic |
| Verapamil | Phenylalkylamine | 20-35% | 3-7 | Hepatic (CYP3A4) |
| Diltiazem | Benzothiazepine | ~40% | 3.0-4.5 | Hepatic (CYP3A4) |
| Amlodipine | Dihydropyridine | 64-90% | 30-50 | Hepatic (CYP3A4) |
| Nifedipine (Immediate Release) | Dihydropyridine | 45-75% | ~2 | Hepatic (CYP3A4) |
Table 2: In Vitro Metabolic Stability Data (Human Liver Microsomes)
| Compound | In Vitro Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Data not available | Data not available |
| Verapamil | 42.92 | 40.50 |
| Diltiazem | Data not available | Data not available |
| Amlodipine | Data not available | Data not available |
| Nifedipine | Data not available | Data not available |
Note: The absence of direct comparative in vitro data for all compounds highlights a gap in the literature and underscores the importance of conducting head-to-head experimental studies for accurate comparison.
Metabolic Pathways and Key Enzymes
The metabolism of these calcium channel blockers is primarily hepatic, involving Phase I and Phase II reactions. The Cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isozyme, plays a crucial role.
Prenylamine: Prenylamine undergoes extensive metabolism with less than 0.1% of the drug excreted unchanged. The main metabolic pathways are ring hydroxylation and subsequent O-methylation of the resulting phenolic metabolites. Prenylamine also exhibits stereoselective metabolism, with the S-(+)-enantiomer being eliminated from plasma considerably faster than the R-(-)-enantiomer, suggesting different metabolic rates for the enantiomers[1].
Verapamil: Verapamil is subject to extensive first-pass metabolism, primarily mediated by CYP3A4 . The main metabolic pathways include N-dealkylation and O-demethylation . Norverapamil is a major active metabolite.
Diltiazem: Diltiazem also undergoes significant first-pass metabolism, with CYP3A4 being the major enzyme involved. The primary metabolic routes are deacetylation , N-demethylation , and O-demethylation .
Amlodipine: Amlodipine is extensively metabolized in the liver, mainly by CYP3A4 . The primary metabolic pathway is the oxidation of the dihydropyridine ring to a pyridine derivative.
Nifedipine: Nifedipine is extensively metabolized by CYP3A4 through oxidation of the dihydropyridine ring to its inactive pyridine analog.
Metabolic pathways of Prenylamine and other calcium channel blockers.
Experimental Protocols
Detailed methodologies for key in vitro metabolic stability assays are provided below to facilitate the design and execution of comparative studies.
Liver Microsomal Stability Assay
This assay determines the in vitro intrinsic clearance (CLint) of a compound in liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.
Materials:
-
Test compound and positive control compounds (e.g., Verapamil, Testosterone)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or other organic solvent for reaction termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Thaw the human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal suspension and the test compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard) to the respective wells. The 0-minute time point represents the initial concentration.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve (slope = -k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).
-
References
A Side-by-Side Electrophysiological Comparison of Prenylamine and Bepridil for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the electrophysiological properties of two calcium channel blockers, Prenylamine and Bepridil. The information presented is collated from preclinical experimental data to assist researchers in understanding the distinct mechanisms and effects of these compounds on cardiac ion channels and action potentials.
Executive Summary
Prenylamine and Bepridil, both classified as calcium channel antagonists, exhibit markedly different electrophysiological signatures. While Prenylamine primarily shortens the cardiac action potential duration through its effects on calcium and sodium channels, Bepridil is characterized by its broad-spectrum ion channel blockade, leading to a prolongation of the action potential. This guide delves into the quantitative differences in their potencies on various ion channels, details the experimental protocols used to ascertain these effects, and visually represents their known mechanisms of action.
Data Presentation: Quantitative Electrophysiological Comparison
The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) of Prenylamine and Bepridil on various cardiac ion channels. This quantitative data highlights the distinct pharmacological profiles of the two drugs.
| Ion Channel/Target | Parameter | Prenylamine | Bepridil |
| Voltage-Gated Calcium Channels | |||
| L-type Ca²⁺ Current (ICa,L) | % Inhibition | 29% - 76% at 10-50 µM | IC₅₀: 0.5 - 1.6 µM |
| T-type Ca²⁺ Current (ICa,T) | - | - | IC₅₀: 0.4 - 10.6 µM |
| Voltage-Gated Sodium Channels | |||
| Peak Na⁺ Current (INa) | Kd | 17 µM[1] | Kd: 40 µM (at -90mV) to 342 µM (at -140mV)[2] |
| Voltage-Gated Potassium Channels | |||
| Rapid Delayed Rectifier K⁺ Current (IKr) | - | - | IC₅₀: 13.2 µM |
| Slow Delayed Rectifier K⁺ Current (IKs) | - | - | IC₅₀: 6.2 µM |
| ATP-sensitive K⁺ Current (IKATP) | - | - | IC₅₀: 6.6 µM |
| Human Kv1.5 (IKur) | - | - | IC₅₀: 6.6 µM[3] |
| TWIK-related K⁺ channel (TREK-1) | - | - | IC₅₀: 0.59 µM (basal), 4.08 µM (activated) |
| Other Channels and Transporters | |||
| Pacemaker Current (If) | Effect | Reduction at 1 µM[4] | - |
| Na⁺/Ca²⁺ Exchanger (NCX) | - | - | IC₅₀: 8.1 µM[5] |
| Intracellular Targets | |||
| Calmodulin | IC₅₀ (binding) | 0.5 µM[6] | IC₅₀ (binding): 4 µM[2] |
Effects on Cardiac Action Potential
Prenylamine:
-
Shortens Action Potential Duration (APD): Studies on guinea-pig ventricular myocytes and sheep Purkinje fibers have demonstrated that Prenylamine shortens the APD.[7][8]
-
Reduces Maximum Rate of Depolarization (Vmax): Associated with its effect on sodium channels, Prenylamine decreases the Vmax of the cardiac action potential.[4]
-
Lowers Plateau Phase: The reduction in the inward calcium current contributes to a lowering of the action potential plateau.[4]
Bepridil:
-
Prolongs Action Potential Duration (APD): In contrast to Prenylamine, Bepridil prolongs the APD in ventricular muscles, a characteristic of Class III antiarrhythmic drugs.[8]
-
Reduces Maximum Rate of Depolarization (Vmax): Bepridil causes a dose-dependent decrease in Vmax.[8]
-
Minimal Effect on Resting Potential: Bepridil does not significantly affect the resting membrane potential.[8]
Experimental Protocols
The data presented in this guide were primarily obtained through two key electrophysiological techniques: whole-cell patch clamp and intracellular microelectrode recording.
Whole-Cell Patch Clamp
This technique is employed to record the ionic currents across the entire cell membrane of an isolated cardiomyocyte.
Exemplary Protocol for Bepridil on Ventricular Myocytes:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Recording Pipettes: Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution typically containing (in mM): 120 KCl, 10 EGTA, 5 MgATP, 5 HEPES, adjusted to pH 7.2 with KOH.
-
External Solution: The cells are superfused with a Tyrode's solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH. To isolate specific currents, channel blockers (e.g., tetrodotoxin for Na⁺ currents, nifedipine for Ca²⁺ currents) are added to the external solution.
-
Voltage Clamp: A giga-seal is formed between the pipette and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration. The membrane potential is held at a specific voltage (e.g., -80 mV), and voltage steps are applied to elicit specific ionic currents. For instance, to measure ICa,L, the cell might be depolarized to various potentials between -40 mV and +60 mV from a holding potential of -50 mV.
-
Data Acquisition and Analysis: Currents are recorded and analyzed to determine the effects of different concentrations of Bepridil on the amplitude and kinetics of the ionic currents. IC₅₀ values are calculated by fitting the concentration-response data to the Hill equation.
Intracellular Microelectrode Recording
This method is used to measure the action potentials from multicellular preparations like Purkinje fibers or papillary muscles.
Exemplary Protocol for Prenylamine on Sheep Purkinje Fibers:
-
Preparation: Purkinje fibers are dissected from sheep hearts and placed in a tissue bath.
-
Superfusion: The preparation is superfused with a warmed (37°C) and oxygenated (95% O₂ / 5% CO₂) Tyrode's solution.
-
Microelectrodes: Glass microelectrodes with a high resistance (10-30 MΩ) are filled with 3 M KCl and are used to impale individual cells within the Purkinje fiber.
-
Action Potential Recording: The microelectrode records the transmembrane potential. The preparation is stimulated at a constant frequency (e.g., 1 Hz) to elicit action potentials.
-
Drug Application: After a stable baseline recording is established, various concentrations of Prenylamine are added to the superfusate.
-
Parameter Measurement: Changes in action potential parameters such as duration at 90% repolarization (APD₉₀), maximum rate of depolarization (Vmax), and resting membrane potential are measured and analyzed.[4]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways and mechanisms of action for Prenylamine and Bepridil.
Caption: Mechanism of action for Prenylamine.
Caption: Mechanism of action for Bepridil.
Conclusion
Prenylamine and Bepridil, while both categorized as calcium channel blockers, exhibit distinct and complex electrophysiological profiles. Prenylamine's effects are more targeted towards shortening the action potential, primarily through calcium and sodium channel modulation. In contrast, Bepridil acts as a multi-ion channel blocker, leading to a prolongation of the action potential, and also interacts with intracellular calmodulin signaling. These fundamental differences are critical for researchers to consider when selecting a compound for investigating specific aspects of cardiac electrophysiology and for professionals in the early stages of cardiovascular drug development. This guide provides a foundational understanding of their comparative electrophysiological signatures to inform future research and development efforts.
References
- 1. Effects on calmodulin of bepridil, an antianginal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of bepridil, compared with calcium-channel inhibitors and calmodulin antagonists on both spontaneous activity and contractions induced by potassium or phenylephrine in rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cardiac electrophysiological effects of prenylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations on calmodulin antagonistic effects of bepridil in intact and skinned fibres of smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium and calmodulin antagonists binding to calmodulin and relaxation of coronary segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow calcium channel blockers and calmodulin. Effect of felodipine, nifedipine, prenylamine and bepridil on cardiac sarcolemmal calcium pumping ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of bepridil on the electrophysiological properties of guinea-pig ventricular muscles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Relative Risk of Cardiotoxicity: A Comparative Analysis of Prenylamine Lactate and Other Withdrawn Drugs
For Researchers, Scientists, and Drug Development Professionals
The withdrawal of a drug from the market due to cardiotoxicity serves as a critical lesson in pharmacology and drug development. Understanding the relative risks and mechanisms of these adverse effects is paramount for developing safer therapeutic agents. This guide provides a comparative assessment of the cardiotoxicity of prenylamine lactate against other notable drugs withdrawn for similar reasons, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Executive Summary
This compound, a calcium channel blocker with antianginal properties, was withdrawn from several markets due to concerns about its potential to induce cardiac arrhythmias. This cardiotoxicity is primarily linked to its ability to prolong the QT interval of the electrocardiogram (ECG), a risk factor for the potentially fatal arrhythmia Torsades de Pointes (TdP). This guide compares the cardiotoxic profile of this compound with other withdrawn drugs—terfenadine, astemizole, cisapride, and grepafloxacin—all of which were removed from the market due to similar cardiac safety concerns. The primary mechanism for the cardiotoxicity of these comparator drugs is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization.
Comparative Analysis of Cardiotoxicity
The following table summarizes the key cardiotoxic properties of this compound and the selected withdrawn drugs. A major indicator of a drug's potential to cause TdP is its potency in blocking the hERG potassium channel, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of blockade and, consequently, a potentially higher risk of cardiotoxicity.
Table 1: Comparison of Cardiotoxic Properties of Withdrawn Drugs
| Drug | Drug Class | Primary Mechanism of Cardiotoxicity | hERG Channel Blockade (IC50) | Clinical Manifestation |
| This compound | Calcium Channel Blocker | QT prolongation, likely due to quinidine-like effects (inhibition of multiple ion channels including sodium and calcium channels) | Not consistently reported, considered a weak hERG inhibitor | Ventricular tachycardia, Torsades de Pointes |
| Terfenadine | Antihistamine (H1 receptor antagonist) | Potent blockade of the hERG (IKr) potassium channel | 50 - 350 nM | QT prolongation, Torsades de Pointes |
| Astemizole | Antihistamine (H1 receptor antagonist) | Potent blockade of the hERG (IKr) potassium channel | 0.9 - 59 nM | QT prolongation, ventricular arrhythmias |
| Cisapride | Serotonin 5-HT4 Receptor Agonist | Potent blockade of the hERG (IKr) potassium channel | 6.5 - 44.5 nM | QT prolongation, Torsades de Pointes |
| Grepafloxacin | Fluoroquinolone Antibiotic | Blockade of the hERG (IKr) potassium channel | 50 µM | QT prolongation, Torsades de Pointes |
Signaling Pathway of Drug-Induced QT Prolongation
The prolongation of the QT interval by these drugs is predominantly caused by the inhibition of the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG channel. This inhibition disrupts the normal repolarization phase of the cardiac action potential, leading to a cascade of events that can culminate in TdP.
Figure 1: Signaling pathway of drug-induced QT prolongation leading to Torsades de Pointes.
Experimental Protocols
The assessment of a drug's cardiotoxic potential relies on a series of preclinical assays. The whole-cell patch-clamp technique to measure a drug's effect on the hERG channel is a cornerstone of this evaluation.
Key Experiment: hERG Channel Assay using Whole-Cell Patch-Clamp
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (approximately 37°C).
-
A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
The extracellular solution contains physiological ion concentrations, and the intracellular (pipette) solution is formulated to isolate the hERG current.
-
-
Compound Application: The test compound is applied at various concentrations to the cells via a perfusion system.
-
Data Analysis:
-
The peak tail current amplitude is measured before and after the application of the test compound.
-
The percentage of current inhibition at each concentration is calculated.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.
-
Experimental Workflow for Cardiotoxicity Assessment
A comprehensive assessment of drug-induced cardiotoxicity follows a tiered approach, starting with in vitro assays and progressing to in vivo studies if initial concerns are raised.
Figure 2: A typical experimental workflow for assessing the cardiotoxic potential of a new drug candidate.
Conclusion
The cardiotoxicity of this compound, manifesting as QT prolongation and a risk of TdP, is a serious safety concern that led to its withdrawal. While it is primarily classified as a calcium channel blocker, its "quinidine-like" effects on multiple ion channels contribute to its proarrhythmic potential. In comparison to other withdrawn drugs like terfenadine, astemizole, and cisapride, which are potent hERG channel blockers with IC50 values in the nanomolar range, prenylamine's direct interaction with the hERG channel appears to be weaker, though a definitive IC50 is not well-established in the literature. Grepafloxacin exhibits a moderate hERG blockade in the micromolar range.
This comparative analysis underscores the critical importance of comprehensive preclinical cardiac safety assessment. The use of sensitive in vitro assays, such as the hERG patch-clamp, and integrated testing strategies are essential to identify and characterize the proarrhythmic potential of new chemical entities early in the drug development process, thereby preventing the introduction of unsafe drugs to the market. Researchers and drug development professionals must remain vigilant and employ a multi-faceted approach to ensure the cardiovascular safety of novel therapeutics.
Independent Verification of Published IC50 Values for Prenylamine Lactate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published half-maximal inhibitory concentration (IC50) values for Prenylamine. Due to the limited availability of recent research on this withdrawn drug, this document compiles data from available sources to offer a comparative perspective. It is important to note that a direct, independent verification of the presented IC50 values by separate research groups was not identified in the conducted literature search. The data presented herein is a compilation of values from different studies and should be interpreted as such.
Comparative IC50 Data for Prenylamine
The following table summarizes the available quantitative data on the inhibitory activity of Prenylamine against various biological targets.
| Target | Reported IC50/Half-Maximal Concentration | Experimental System | Source |
| Voltage-Gated Sodium Channel (hNaV1.5) | 9.67 ± 0.25 µM (at hyperpolarizing potentials) | HEK-293 cells stably transfected with hNaV1.5 cDNA | (Crumb et al., 2011) |
| 0.72 ± 0.02 µM (at depolarizing potentials) | |||
| Voltage-Gated Potassium Channel (hERG) | Not explicitly provided as an IC50, but noted as a blocker. | Not specified | (Prenylamine Review)[1] |
| Calmodulin Binding | 0.5 µM (Half-maximal concentration) | Not specified in abstract | (Bose et al., 1985) |
| Coronary Artery Relaxation | 0.7 µM (Half-maximal concentration) | Porcine coronary segments | (Bose et al., 1985) |
| Myosin Light-Chain Kinase 2 (MLCK2) | No specific IC50 value found. Prenylamine is noted to possess the ability to inhibit MLCK. | Not specified | (Lamers et al., 1985) |
Disclaimer: The IC50 values presented above are sourced from individual studies. The absence of recent, follow-up research limits the ability to perform a direct comparison of independently verified results. Researchers should consider these values as indicative of Prenylamine's activity under the specific experimental conditions of each study.
Experimental Protocols
Detailed experimental protocols from the original publications were not fully accessible. However, based on the methodologies indicated in the sources, the following are generalized protocols for determining IC50 values for ion channels and protein binding.
Whole-Cell Patch Clamp for Ion Channel Inhibition (Generalized Protocol)
This method is commonly used to measure the effect of a compound on ion channel activity, as was likely employed in the study by Crumb et al. (2011) for hNaV1.5 channels.
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the ion channel of interest (e.g., hNaV1.5) are cultured under standard conditions.
-
Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The whole-cell patch-clamp technique is used to record ionic currents. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.
-
The membrane is then ruptured to allow electrical access to the cell's interior.
-
-
Data Acquisition:
-
Voltage protocols are applied to elicit the desired ion currents (e.g., a depolarizing step to activate sodium channels).
-
Currents are recorded in the absence (control) and presence of varying concentrations of the test compound (Prenylamine).
-
-
Data Analysis:
-
The peak current amplitude at each concentration is measured.
-
The percentage of current inhibition is calculated relative to the control.
-
The IC50 value is determined by fitting the concentration-response data to a logistic equation.
-
Competitive Binding Assay for Calmodulin (Generalized Protocol)
This type of assay would be used to determine the binding affinity of a compound to a protein like calmodulin, as in the study by Bose et al. (1985).
-
Preparation of Reagents:
-
Purified calmodulin is immobilized on a solid support (e.g., microplate wells).
-
A labeled ligand that is known to bind to calmodulin (e.g., a fluorescently tagged peptide or a radiolabeled antagonist) is prepared.
-
A series of dilutions of the test compound (Prenylamine) are made.
-
-
Assay Procedure:
-
The immobilized calmodulin is incubated with the labeled ligand and varying concentrations of the unlabeled test compound.
-
The mixture is allowed to reach binding equilibrium.
-
-
Detection:
-
Unbound ligands are washed away.
-
The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., fluorescence reader, scintillation counter).
-
-
Data Analysis:
-
The amount of bound labeled ligand decreases as the concentration of the test compound increases.
-
The IC50 value, the concentration of the test compound that displaces 50% of the labeled ligand, is calculated by analyzing the competition binding curve.
-
Visualizing Experimental Workflows
The following diagrams illustrate the generalized workflows for the experimental protocols described above.
References
Safety Operating Guide
Proper Disposal of Prenylamine Lactate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of prenylamine lactate in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure safety and compliance with regulations. This compound, a calcium channel blocker, requires careful handling and disposal due to its pharmacological activity.[1][2]
Understanding the Regulatory Framework
The disposal of chemical waste, including pharmaceutical compounds like this compound, is governed by stringent local, state, and federal regulations.[3] In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4] Laboratories are responsible for correctly identifying and categorizing their waste to ensure it is handled by licensed disposal facilities.[4][5]
Core Disposal Procedures
Due to the absence of a specific Safety Data Sheet (SDS) detailing the disposal of this compound, a conservative approach adhering to general best practices for pharmaceutical waste is mandatory.
Step 1: Waste Identification and Segregation
-
Categorization: Unused or expired this compound should be treated as pharmaceutical waste. Depending on its characteristics and concentration, it may be classified as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams, such as regular trash, sharps containers (unless the drug is in a syringe), or other chemical waste, unless explicitly instructed to do so by a qualified waste management professional.[6][7]
Step 2: Packaging and Labeling
-
Containers: Use only approved, leak-proof, and clearly labeled containers for storing this compound waste.[7] The original container, if intact and properly sealed, is often suitable for short-term accumulation.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.[7]
Step 3: Storage
-
Secure Location: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Compatibility: Ensure the storage area is cool, dry, and away from incompatible materials.
Step 4: Disposal
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste management company.[4][5] These companies are equipped to handle and transport pharmaceutical waste in compliance with all regulations.
-
Do Not:
-
Dispose of this compound down the drain.[6]
-
Place it in the regular trash.
-
Attempt to neutralize it without a validated and approved protocol.
-
Emergency Procedures
In the event of a spill or exposure to this compound, immediate action is critical.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: Use appropriate absorbent materials to contain the spill.
-
Clean: Follow your laboratory's specific spill cleanup procedures for chemical spills. This may involve using a chemical spill kit.
-
Decontaminate: Thoroughly decontaminate the area after the spill has been cleaned up.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Ingestion or Inhalation: Move the individual to fresh air.
Seek immediate medical attention in all cases of exposure.
Data Presentation
As no specific quantitative data for the disposal of this compound was found, general guidelines for laboratory chemical waste are presented.
| Waste Stream | Container Type | Disposal Method |
| Solid this compound Waste | Labeled, sealed, leak-proof container | Licensed Hazardous Waste Contractor |
| Solutions of this compound | Labeled, sealed, leak-proof container | Licensed Hazardous Waste Contractor |
| Contaminated Labware (e.g., gloves, wipes) | Labeled, sealed, leak-proof bag or container | Licensed Hazardous Waste Contractor |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C27H33NO3 | CID 65557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. danielshealth.com [danielshealth.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. olseh.iisc.ac.in [olseh.iisc.ac.in]
Handling Prenylamine Lactate: A Guide to Personal Protective Equipment and Safety Procedures
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary
Prenylamine Lactate is a calcium channel blocker and adrenergic agent formerly used to treat angina pectoris.[4][5][6] Its primary hazards are associated with its potent cardiovascular effects.
-
Cardiotoxicity: The primary reason for its market withdrawal was its tendency to cause long QT syndrome, which can lead to life-threatening cardiac arrhythmias such as torsades de pointes and ventricular fibrillation.[1][3]
-
Pharmacological Effects: As a calcium channel blocker, it can also cause hypotension (low blood pressure) and bradycardia (slow heart rate).[4][5]
-
Metabolism: In humans, prenylamine is metabolized to amphetamine, a stimulant.[1]
-
Other Potential Effects: While specific data is limited, compounds of this nature may cause skin and eye irritation.[7]
Due to these significant risks, stringent adherence to safety protocols is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (mg scale) in a fume hood | Safety glasses with side shields | Double nitrile gloves | Fully-buttoned lab coat | Not generally required |
| Weighing and preparing solutions | Chemical splash goggles | Double nitrile gloves | Fully-buttoned lab coat | NIOSH-approved respirator (N95 or higher) if not in a fume hood or if dust is generated |
| Handling larger quantities or risk of splashing | Face shield over chemical splash goggles | Double nitrile gloves | Chemical-resistant disposable gown over lab coat | NIOSH-approved respirator (N95 or higher) |
| Cleaning up a small spill | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable gown over lab coat | NIOSH-approved respirator (N95 or higher) |
| Responding to a large spill or emergency | Full-face respirator with appropriate cartridges | Heavy-duty nitrile or butyl rubber gloves | Full-body chemical-resistant suit | Self-contained breathing apparatus (SCBA) may be necessary |
Standard Operating Procedures
Handling and Storage
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area to minimize the risk of cross-contamination.
-
Ventilation: Handle solid forms of this compound in a certified chemical fume hood to prevent the inhalation of fine powders.
-
Avoid Dust and Aerosols: Take care to avoid the generation of dust when handling the solid compound.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Disposal Plan
-
Waste Classification: All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, should be treated as hazardous chemical waste.
-
Containment: Collect waste in designated, sealed, and clearly labeled containers.
-
Disposal Route: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[8]
Emergency Procedures
Spills
-
Small Spills (a few milligrams):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE (see table above), gently cover the spill with an absorbent material suitable for chemical spills.
-
Carefully scoop the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Place all cleaning materials in the hazardous waste container.
-
-
Large Spills:
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's emergency response team and environmental health and safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personal Exposure
-
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek immediate medical attention. Inform medical personnel of the identity of the compound and its cardiotoxic effects.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Experimental Workflow Visualizations
The following diagram outlines the procedural workflow for responding to a this compound spill in the laboratory.
Caption: Workflow for this compound Spill Response.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Withdrawal of prenylamine: perspectives on pharmacological, clinical and regulatory outcomes following the first QT-related casualty - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound | C27H33NO3 | CID 65557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
